molecular formula C8H16 B086139 trans-4-Octene CAS No. 14850-23-8

trans-4-Octene

Cat. No.: B086139
CAS No.: 14850-23-8
M. Wt: 112.21 g/mol
InChI Key: IRUCBBFNLDIMIK-BQYQJAHWSA-N
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Description

trans-4-Octene is a valuable alkene building block in organic synthesis and materials science research. Its primary research applications include its role as a depolymerizing agent in metathesis reactions, facilitated by catalysts such as Grubbs' ruthenium benzylidene complex. This process is instrumental in degrading unsaturated polymers like polybutadiene for polymer waste management and for synthesizing epoxy-functionalized oligomers with targeted molecular weights, which are crucial for overcoming viscosity issues in coatings, adhesives, and inks . Furthermore, this compound serves as a critical intermediate in chemical synthesis and the development of agricultural chemicals . It is also explicitly utilized in pharmaceutical research, highlighting its relevance in the development of active pharmaceutical ingredients (APIs) and other bioactive molecules . The consistent demand for this compound across these advanced research fields underscores its utility in driving innovation in both industrial and academic laboratories. This product is For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-oct-4-ene
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InChI

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h7-8H,3-6H2,1-2H3/b8-7+
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InChI Key

IRUCBBFNLDIMIK-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H16
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DSSTOX Substance ID

DTXSID10872997
Record name (4E)-4-Octene
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Molecular Weight

112.21 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name trans-4-Octene
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Vapor Pressure

17.8 [mmHg]
Record name trans-4-Octene
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CAS No.

14850-23-8, 592-99-4
Record name trans-4-Octene
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Record name Oct-4-ene
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Record name 4-OCTENE, (4E)-
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of trans-4-Octene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of trans-4-octene. The information is presented to support research, scientific analysis, and applications within drug development and other chemical industries. All quantitative data is summarized for clarity, and detailed experimental protocols for the determination of these properties are provided.

Core Physicochemical Data

This compound is an acyclic olefin with the chemical formula C₈H₁₆.[1][2] It is a colorless liquid at room temperature and is sparingly soluble in water.[3][4] The key physicochemical properties of this compound are summarized in the table below.

PropertyValueUnits
Molecular Formula C₈H₁₆-
Molecular Weight 112.21 g/mol
Boiling Point 122-123°C
Melting Point -93.78°C
Density 0.715g/mL at 25°C
Refractive Index 1.412n20/D
Solubility in Water Insoluble (sparingly soluble)-

Data sourced from multiple chemical suppliers and databases.[1][2][3][4][5]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a liquid compound like this compound.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] For a pure compound, the boiling point is a characteristic physical property.[6] A common and effective method for determining the boiling point of a small liquid sample is the micro-reflux method.

  • Apparatus: A small test tube, a thermometer, a capillary tube (sealed at one end), a heating apparatus (e.g., a Thiele tube or a melting point apparatus with a heating block), and a stirring mechanism.[7]

  • Procedure:

    • A small amount of the liquid sample (e.g., this compound) is placed in the test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[6][8]

    • The apparatus is assembled with the thermometer bulb positioned near the surface of the liquid.

    • The sample is heated gently and stirred.[7] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6]

    • Heating is discontinued when a steady stream of bubbles is observed.

    • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[7]

2. Determination of Melting Point

Since this compound is a liquid at room temperature, its melting point is determined at sub-ambient temperatures. The principle involves cooling the substance until it solidifies and then gently heating it to observe the temperature at which it melts.

  • Apparatus: A melting point apparatus capable of controlled cooling and heating, and a sealed capillary tube containing the sample.[9]

  • Procedure:

    • A small amount of liquid this compound is introduced into a capillary tube, which is then sealed.

    • The capillary tube is placed in a melting point apparatus that has been cooled to a temperature below the expected melting point.

    • The temperature is slowly increased at a controlled rate (e.g., 1-2 °C per minute).

    • The temperature range from the point at which the first droplet of liquid appears to the point at which the entire solid has melted is recorded as the melting point range.[10] For a pure substance, this range should be narrow.

3. Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it can be determined by accurately measuring the mass of a known volume.[11]

  • Apparatus: A pycnometer (density bottle) or a graduated cylinder, and an analytical balance.[11][12]

  • Procedure (using a graduated cylinder):

    • The mass of a clean, dry graduated cylinder is measured using an analytical balance.[11][12]

    • A specific volume of this compound is added to the graduated cylinder, and the volume is read from the bottom of the meniscus.[11]

    • The combined mass of the graduated cylinder and the liquid is measured.[11][12]

    • The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.

    • The density is calculated by dividing the mass of the liquid by its volume.[11] For higher accuracy, a pycnometer is used, which allows for a more precise determination of the volume.

4. Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium.[13] It is a characteristic property of a substance and can be used to identify it and assess its purity.[13]

  • Apparatus: An Abbe refractometer.[13]

  • Procedure:

    • A few drops of this compound are placed on the clean, dry prism of the Abbe refractometer.

    • The prisms are closed and locked.

    • The light source is positioned to illuminate the prisms.

    • While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered in the crosshairs.

    • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physicochemical properties of this compound.

G cluster_0 Physicochemical Property Determination of this compound cluster_1 Property Measurement cluster_2 Data Analysis and Reporting Sample This compound Sample BoilingPoint Boiling Point Determination Sample->BoilingPoint MeltingPoint Melting Point Determination Sample->MeltingPoint Density Density Measurement Sample->Density RefractiveIndex Refractive Index Measurement Sample->RefractiveIndex DataTable Tabulate Quantitative Data BoilingPoint->DataTable Protocols Document Experimental Protocols BoilingPoint->Protocols MeltingPoint->DataTable MeltingPoint->Protocols Density->DataTable Density->Protocols RefractiveIndex->DataTable RefractiveIndex->Protocols Report Generate Technical Guide DataTable->Report Protocols->Report

Workflow for Physicochemical Property Determination.

References

Synthesis of trans-4-Octene from 1-Pentyne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway to produce trans-4-octene, a valuable olefinic building block, starting from the terminal alkyne, 1-pentyne. The synthesis is a robust two-step process involving an initial carbon-carbon bond formation via alkylation, followed by a highly stereoselective reduction. This document outlines detailed experimental protocols, presents quantitative data, and visualizes the reaction workflow and mechanistic details to support research and development in synthetic organic chemistry.

Introduction

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, with applications ranging from materials science to the synthesis of complex pharmaceutical agents. The geometry of the double bond is often critical to the biological activity and physical properties of a molecule. This guide focuses on the preparation of this compound, a disubstituted alkene with a defined trans (E) stereochemistry.

The synthetic strategy commences with the deprotonation of 1-pentyne to form a potent nucleophile, the pentynide anion. This anion then undergoes an SN2 reaction with an appropriate propyl electrophile to construct the eight-carbon backbone of 4-octyne. The crucial stereochemical outcome is determined in the second step, where a dissolving metal reduction of the internal alkyne, 4-octyne, selectively yields the desired this compound. This method is highly regarded for its reliability and high stereoselectivity in forming trans-alkenes.

Reaction Overview and Data Summary

The synthesis of this compound from 1-pentyne proceeds through the intermediate 4-octyne. The overall transformation can be summarized in the following two key steps:

  • Alkylation of 1-Pentyne: 1-Pentyne is deprotonated using a strong base, typically sodium amide (NaNH2) in liquid ammonia, to generate the sodium pentynide salt. This nucleophilic species is then alkylated with 1-bromopropane to yield 4-octyne.

  • Stereoselective Reduction of 4-Octyne: The internal alkyne, 4-octyne, is reduced using sodium metal in liquid ammonia. This dissolving metal reduction is highly stereoselective, affording the trans-alkene as the major product.

The quantitative data for this synthetic sequence is summarized in the table below.

StepReactionReagents & ConditionsYield (%)Stereoselectivity (trans:cis)Reference
1Alkylation of 1-Pentyne1. NaNH2, liq. NH32. CH3CH2CH2BrGood to ExcellentNot ApplicableGeneral Knowledge
2Reduction of 4-OctyneNa, liq. NH3, -78 °C to -33 °C>80>95:5[1]

Experimental Protocols

Synthesis of 4-Octyne from 1-Pentyne (Alkylation)

Principle: The terminal proton of 1-pentyne is sufficiently acidic to be removed by a strong base like sodium amide. The resulting acetylide anion is a potent nucleophile that readily undergoes an SN2 reaction with a primary alkyl halide, such as 1-bromopropane, to form a new carbon-carbon bond.

Reagents:

  • 1-Pentyne

  • Sodium amide (NaNH2)

  • Liquid ammonia (NH3)

  • 1-Bromopropane (CH3CH2CH2Br)

  • Inert solvent (e.g., Tetrahydrofuran, THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet for dry nitrogen or argon.

  • Condense liquid ammonia into the flask at -78 °C (dry ice/acetone bath).

  • Carefully add sodium amide to the liquid ammonia with stirring.

  • Slowly add a solution of 1-pentyne in a minimal amount of dry THF to the sodium amide suspension. Stir the mixture for 1-2 hours to ensure complete formation of the sodium pentynide.

  • Add 1-bromopropane dropwise to the reaction mixture. The reaction is typically exothermic, so maintain the temperature at or below the boiling point of ammonia (-33 °C).

  • After the addition is complete, allow the reaction to stir for several hours until completion (monitoring by TLC or GC is recommended).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Transfer the remaining residue to a separatory funnel and add water and a suitable organic solvent (e.g., diethyl ether or hexanes).

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to afford crude 4-octyne.

  • Purify the product by fractional distillation.

Synthesis of this compound from 4-Octyne (Dissolving Metal Reduction)

Principle: The reduction of an internal alkyne with sodium in liquid ammonia proceeds via a radical anion intermediate. Electron repulsion within this intermediate favors a trans-orientation of the alkyl substituents, leading to the stereoselective formation of the trans-alkene upon protonation by the ammonia solvent.

Reagents:

  • 4-Octyne

  • Sodium metal (Na)

  • Liquid ammonia (NH3)

  • Ammonium chloride (NH4Cl) (for quenching)

  • Pentane or Hexane

Procedure:

  • In a three-necked flask equipped with a dry ice/acetone condenser, magnetic stirrer, and gas inlet, condense liquid ammonia at -78 °C.

  • Carefully add small pieces of sodium metal to the liquid ammonia with vigorous stirring. The formation of a deep blue solution indicates the presence of solvated electrons.[1]

  • Add a solution of 4-octyne in a minimal amount of an inert solvent (e.g., pentane or THF) dropwise to the sodium-ammonia solution.

  • Maintain the reaction at or below -33 °C and stir until the blue color disappears, indicating the consumption of the sodium.

  • Carefully quench the reaction by the slow addition of solid ammonium chloride until the white color of the suspended sodium amide disappears.

  • Allow the ammonia to evaporate overnight in a fume hood.

  • To the remaining residue, add water and extract the product with pentane or hexane.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and carefully remove the solvent by distillation (this compound is volatile).

  • The product can be further purified by fractional distillation if necessary.

Visualizations

Overall Reaction Workflow

Synthesis_Workflow 1-Pentyne 1-Pentyne 4-Octyne 4-Octyne 1-Pentyne->4-Octyne 1. NaNH2, liq. NH3 2. CH3CH2CH2Br This compound This compound 4-Octyne->this compound Na, liq. NH3

Caption: Synthetic route from 1-pentyne to this compound.

Mechanism of Dissolving Metal Reduction

Dissolving_Metal_Reduction cluster_0 Mechanism 4-Octyne 4-Octyne Radical_Anion Radical Anion (transoid) 4-Octyne->Radical_Anion + Na (e-) Vinyl_Radical Vinyl Radical Radical_Anion->Vinyl_Radical + NH3 Vinyl_Anion Vinyl Anion (trans) Vinyl_Radical->Vinyl_Anion + Na (e-) This compound This compound Vinyl_Anion->this compound + NH3

Caption: Mechanism of the reduction of 4-octyne to this compound.

References

spectroscopic data for trans-4-octene (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Spectroscopic Guide to trans-4-Octene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, a key building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for its identification and characterization in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals in the olefinic and aliphatic regions. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

Assignment Chemical Shift (ppm) Multiplicity Integration
-CH=CH-~5.39Multiplet2H
-CH₂-CH=~1.96Multiplet4H
-CH₂-CH₃~1.36Sextet4H
-CH₃~0.89Triplet6H

Table 1: ¹H NMR Data for this compound.[1]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Assignment Chemical Shift (ppm)
-CH=CH-~130.9
-CH₂-CH=~34.8
-CH₂-CH₃~22.9
-CH₃~13.9

Table 2: ¹³C NMR Data for this compound.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its alkene and alkane moieties.[3][4][5]

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3025=C-H stretchMedium
~2960-2850C-H stretch (alkane)Strong
~1670C=C stretch (trans)Weak-Medium
~1465C-H bend (alkane)Medium
~965=C-H bend (trans, out-of-plane)Strong

Table 3: Characteristic IR Absorption Bands for this compound.

The strong absorption band around 965 cm⁻¹ is particularly diagnostic for the presence of a trans-disubstituted double bond.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 112.22 g/mol ), the electron ionization (EI) mass spectrum shows a molecular ion peak and several characteristic fragment ions.[7][8]

m/z Relative Intensity Assignment
112Moderate[M]⁺ (Molecular Ion)
83Moderate[M - C₂H₅]⁺
69High[M - C₃H₇]⁺
55High[C₄H₇]⁺
41Base Peak[C₃H₅]⁺ (Allyl Cation)

Table 4: Key Mass Spectrometry Fragments for this compound.

The fragmentation pattern is typical for an alkene, with cleavage occurring at the allylic position to form stable carbocations.[9]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Accurately weigh 5-25 mg of the this compound sample.[10] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a vial.[10] Gently vortex to ensure complete dissolution.[10] Filter the solution through a Pasteur pipette with a small cotton or glass wool plug into a clean, dry NMR tube.[10]

  • Instrument Setup : Insert the NMR tube into the spectrometer's spinner and place it in the magnet.[10] The instrument will lock onto the deuterium signal of the solvent and perform an automated shimming process to optimize the magnetic field homogeneity.[10]

  • Data Acquisition : Set the standard acquisition parameters for ¹H or ¹³C NMR. This includes defining the pulse angle, acquisition time, relaxation delay, and the number of scans.[10] Initiate the data acquisition.

  • Data Processing : After acquisition, the Free Induction Decay (FID) is converted to a spectrum via Fourier Transformation.[10] The spectrum is then phased, baseline corrected, and referenced to the solvent signal.

Infrared (IR) Spectroscopy

  • Sample Preparation (Neat Liquid) : Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Place a small drop of the liquid this compound sample on one plate and cover it with the second plate, ensuring a thin film is formed.

  • Instrument Setup : Place the salt plates in the sample holder of the IR spectrometer.

  • Data Acquisition : Record a background spectrum of the empty spectrometer. Then, acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing : Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry (MS)

  • Sample Introduction : Introduce a small amount of the volatile this compound sample into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification before analysis.[11]

  • Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (electron ionization - EI), causing the removal of an electron and the formation of a molecular ion (a radical cation).[11]

  • Mass Analysis : The positively charged molecular ion and any fragment ions are accelerated into a mass analyzer. The analyzer, typically a quadrupole or a magnetic sector, separates the ions based on their mass-to-charge (m/z) ratio.[11]

  • Detection : A detector measures the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.[11]

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound Sample Dissolution Dissolution in Solvent (for NMR) Sample->Dissolution NeatSample Neat Sample Preparation (for IR) Sample->NeatSample Volatilization Volatilization (for MS) Sample->Volatilization NMR NMR Spectrometer Dissolution->NMR IR IR Spectrometer NeatSample->IR MS Mass Spectrometer Volatilization->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Trans-4-Octene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties and stability of trans-4-octene. The information is presented in a highly structured format to facilitate easy access and comparison of quantitative data. Detailed experimental methodologies for key characterization techniques are also included, alongside visualizations of relevant chemical transformations and experimental workflows.

Thermodynamic Properties of this compound

The thermodynamic properties of this compound are crucial for understanding its behavior in chemical reactions and for process design. This section summarizes key quantitative data in a structured format.

Tabulated Thermodynamic Data

The following tables present the known thermodynamic properties of this compound. It is important to note that some values are calculated based on established models, while others are derived from experimental measurements.

Property Symbol Value Units Source/Method
Physical Properties
Molecular FormulaC₈H₁₆
Molecular Weight112.21 g/mol
Boiling Point (at 1 atm)Tb122-123°C[1]
Density (at 25°C)ρ0.715g/mL[1]
Refractive Index (at 20°C)nD1.412[1]
Enthalpy
Standard Enthalpy of Formation (gas)ΔfH°(g)-91.23kJ/molJoback Calculated Property[2]
Enthalpy of VaporizationΔvapH°42.90 ± 0.30kJ/molNIST[2]
Enthalpy of FusionΔfusH°16.68kJ/molJoback Calculated Property[2]
Gibbs Free Energy
Standard Gibbs Free Energy of FormationΔfG°96.70kJ/molJoback Calculated Property[2]
Entropy and Heat Capacity
Standard Molar EntropyData not availableJ/(mol·K)
Ideal Gas Heat CapacityCp,gasData not availableJ/(mol·K)

Stability of this compound

The stability of this compound is a critical consideration for its storage, handling, and application in chemical synthesis. This section details its thermal and chemical stability.

Thermal Stability
Chemical Stability and Reactivity

This compound, as an alkene, is characterized by the reactivity of its carbon-carbon double bond. It is generally stable under neutral conditions but will react with a variety of reagents.

  • Isomerization: this compound can undergo isomerization to its cis-isomer, cis-4-octene. This process can be catalyzed by acids or under photolytic conditions. The trans isomer is generally more thermodynamically stable than the cis isomer due to reduced steric strain.

  • Reaction with Oxidizing Agents:

    • Potassium Permanganate (KMnO₄): Under cold, dilute, and basic conditions, this compound will react with KMnO₄ to form a diol (octane-4,5-diol) via syn-dihydroxylation. Under hot, acidic, or concentrated conditions, oxidative cleavage of the double bond occurs, yielding two molecules of butanoic acid[4][5][6][7].

    • Ozone (O₃): Ozonolysis of this compound, followed by a reductive workup (e.g., with zinc and water or dimethyl sulfide), will cleave the double bond to produce two molecules of butanal. An oxidative workup (e.g., with hydrogen peroxide) will yield two molecules of butanoic acid[3][8][9][10][11][12][13].

  • Reaction with Acids and Bases:

    • Acids: In the presence of strong acids, the double bond of this compound can be protonated to form a secondary carbocation. This can lead to isomerization or addition reactions.

    • Bases: this compound is generally stable in the presence of common bases. Isomerization to other octene isomers can occur under strongly basic conditions at elevated temperatures[14].

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key thermodynamic properties and for the analysis of alkene isomers.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is a fundamental thermodynamic property that can be determined experimentally using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.

Apparatus:

  • Oxygen bomb calorimeter

  • High-pressure oxygen cylinder

  • Benzoic acid (for calibration)

  • Sample of this compound

  • Fuse wire

  • Balance (accurate to 0.1 mg)

  • Thermometer (accurate to 0.001 °C)

Procedure:

  • Calibration:

    • A pellet of benzoic acid of known mass (approximately 1 g) is placed in the sample cup inside the bomb.

    • A fuse wire of known length is attached to the electrodes, with the wire in contact with the benzoic acid pellet.

    • The bomb is sealed and pressurized with oxygen to approximately 30 atm.

    • The bomb is placed in the calorimeter bucket containing a known mass of water.

    • The system is allowed to reach thermal equilibrium.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

    • The heat capacity of the calorimeter is calculated from the known enthalpy of combustion of benzoic acid and the measured temperature rise.

  • Sample Measurement:

    • A known mass of this compound (a volatile liquid, so it should be encapsulated in a gelatin capsule or similar container) is placed in the sample cup.

    • The procedure is repeated as for the calibration with benzoic acid.

    • The total heat released is calculated using the heat capacity of the calorimeter and the measured temperature change.

    • Corrections are made for the heat of combustion of the fuse wire and the capsule.

    • The enthalpy of combustion of this compound at constant volume (ΔUc) is calculated.

    • The enthalpy of combustion at constant pressure (ΔHc) is then calculated using the relationship: ΔHc = ΔUc + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. This difference can be used to determine the heat capacity of the sample.

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetically sealed aluminum pans

  • Sapphire standard (for calibration)

  • Sample of this compound

Procedure:

  • Baseline Correction: An empty pan is run as both the sample and the reference to obtain a baseline heat flow curve.

  • Calibration: A sapphire disc of known mass is placed in the sample pan, and the heat flow is measured over the desired temperature range. The known heat capacity of sapphire is used to calibrate the instrument.

  • Sample Measurement: A known mass of this compound is hermetically sealed in an aluminum pan. The sample is then heated at a constant rate (e.g., 10 °C/min) over the desired temperature range, and the heat flow is recorded.

  • Calculation: The heat capacity of the sample (Cp) is calculated at a given temperature using the following equation: Cp,sample = (Heat Flowsample / Heating Rate) / masssample

Analysis of Isomerization by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. MS identifies the separated compounds based on their mass-to-charge ratio.

Apparatus:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., a polar column like one with a polyethylene glycol stationary phase for good separation of isomers)

  • Helium or hydrogen carrier gas

  • Syringe for sample injection

Procedure:

  • Sample Preparation: A dilute solution of the this compound sample (before and after potential isomerization) is prepared in a suitable solvent (e.g., hexane).

  • GC-MS Parameters:

    • Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without thermal degradation (e.g., 250 °C).

    • Column Temperature Program: An initial temperature is held for a short period, followed by a gradual increase in temperature to elute the compounds. A typical program might be: 50 °C for 2 minutes, then ramp to 150 °C at 10 °C/min.

    • Carrier Gas Flow Rate: Set to an optimal flow rate for the column dimensions (e.g., 1 mL/min).

    • MS Parameters: The mass spectrometer is set to scan a relevant mass range (e.g., m/z 30-200) in electron ionization (EI) mode.

  • Analysis: The sample is injected into the GC. The retention times of the peaks are used to distinguish between cis- and this compound (trans isomers often elute slightly before cis isomers on polar columns). The mass spectra of the eluting peaks are compared to a library of known spectra to confirm the identity of the isomers. The peak areas can be used to quantify the relative amounts of each isomer present.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the chemistry and analysis of this compound.

Cis-Trans Isomerization of 4-Octene

G trans_4_octene This compound transition_state Transition State trans_4_octene->transition_state Energy Input (e.g., Heat, Light) cis_4_octene cis-4-Octene cis_4_octene->transition_state Energy Input transition_state->trans_4_octene transition_state->cis_4_octene

Caption: Reversible isomerization between this compound and cis-4-octene.

Experimental Workflow for Bomb Calorimetry

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis weigh_sample Weigh Sample (this compound) prepare_bomb Prepare Bomb (add sample, fuse wire) weigh_sample->prepare_bomb pressurize Pressurize with O₂ prepare_bomb->pressurize assemble Assemble Calorimeter pressurize->assemble equilibrate Equilibrate Temperature assemble->equilibrate ignite Ignite Sample equilibrate->ignite record_temp Record Temperature Change ignite->record_temp calculate_heat Calculate Heat Released record_temp->calculate_heat corrections Apply Corrections calculate_heat->corrections calculate_enthalpy Calculate Enthalpy of Combustion corrections->calculate_enthalpy

Caption: Workflow for determining the enthalpy of combustion.

Ozonolysis of this compound

G cluster_workup Workup trans_4_octene This compound molozonide Molozonide (unstable) trans_4_octene->molozonide + O₃ ozonide Ozonide molozonide->ozonide reductive Reductive Workup (e.g., Zn/H₂O) ozonide->reductive oxidative Oxidative Workup (e.g., H₂O₂) ozonide->oxidative butanal 2 x Butanal reductive->butanal butanoic_acid 2 x Butanoic Acid oxidative->butanoic_acid

Caption: Reaction pathway for the ozonolysis of this compound.

References

molecular weight and formula of trans-4-octene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on trans-4-Octene: Molecular Weight and Formula

For researchers, scientists, and drug development professionals, a precise understanding of the fundamental physicochemical properties of organic molecules is paramount. This guide provides a focused summary of the molecular weight and chemical formula for the compound this compound.

The essential molecular details of this compound are presented below. This information is foundational for a variety of experimental and theoretical applications, including reaction stoichiometry, analytical characterization, and molecular modeling.

IdentifierValue
Chemical Formula C8H16[1][2][3][4]
Molecular Weight 112.21 g/mol [2][4]
Linear Formula CH3CH2CH2CH=CHCH2CH2CH3
CAS Number 14850-23-8[1][2][3]

Experimental Protocols:

The determination of the molecular formula and weight of a compound like this compound is typically achieved through a combination of mass spectrometry and elemental analysis.

  • Mass Spectrometry: This technique provides a precise mass-to-charge ratio of the molecular ion, which directly gives the molecular weight. High-resolution mass spectrometry can further help in confirming the elemental composition.

  • Elemental Analysis: This method determines the percentage composition of the constituent elements (carbon and hydrogen in this case). The empirical formula is derived from these percentages, and in conjunction with the molecular weight from mass spectrometry, the molecular formula is confirmed.

Due to the fundamental and well-established nature of this compound, detailed experimental protocols for its basic characterization are not typically published in contemporary research literature but are standard procedures in analytical chemistry.

Visualizations:

As this guide pertains to the intrinsic molecular properties of a single, small molecule and does not describe a signaling pathway, experimental workflow, or logical relationship, a Graphviz diagram is not applicable.

References

An In-depth Technical Guide on the Physicochemical Properties of trans-4-Octene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the boiling and melting points of trans-4-octene, intended for researchers, scientists, and professionals in drug development and chemical synthesis. It includes key physical data, detailed experimental protocols for the determination of these properties, and a workflow visualization.

Physicochemical Data of this compound

This compound, an unsaturated hydrocarbon, possesses distinct physical properties critical for its handling, purification, and application in various chemical processes. The boiling and melting points are fundamental parameters for its characterization.

PropertyValueSource
Boiling Point 122-123 °C[1][2]
Melting Point Data not available

Note: While the exact melting point for this compound is not readily found in the searched literature, its isomer, cis-4-octene, has a reported melting point of -115 °C[3]. Isomers can have significantly different melting points due to variations in their molecular symmetry and crystal packing.

Experimental Protocols for Determination of Boiling and Melting Points

Accurate determination of boiling and melting points is crucial for the identification and purity assessment of chemical compounds.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4][5] Common laboratory methods include distillation and the capillary method using a Thiele tube or an aluminum block.[4][6]

Protocol: Capillary Method using a Thiele Tube

  • Sample Preparation: A small quantity of this compound is placed in a small test tube or fusion tube.[4][7]

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[4][6]

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The Thiele tube is heated gently and uniformly.[4]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed.

  • Boiling Point Determination: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[7]

Safety Precautions:

  • Always wear safety goggles.[4]

  • Ensure the capillary tube is properly sealed to prevent accidents.[6]

  • Heat the apparatus slowly and evenly to avoid bumping and to ensure accurate temperature reading.[4]

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, this transition occurs over a narrow range.[8] Impurities typically cause a depression and broadening of the melting point range.[8]

Protocol: Capillary Method using a Melting Point Apparatus

  • Sample Preparation: A small amount of the solid organic compound is finely powdered and packed into a capillary tube, sealed at one end.[9]

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.

  • Heating: The apparatus is heated slowly, typically at a rate of about 2°C per minute for an accurate determination. A preliminary, faster heating can be done to find an approximate melting point.

  • Observation: The sample is observed through a magnifying lens.

  • Melting Point Range Determination: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[9] The melting point is reported as the range T1-T2.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the boiling and melting points of a chemical substance like this compound.

G cluster_0 Physicochemical Property Determination cluster_1 Boiling Point Methods cluster_2 Melting Point Methods A Sample Preparation B Boiling Point Determination A->B C Melting Point Determination A->C B1 Capillary Method (Thiele Tube) B->B1 Select Method B2 Distillation B->B2 Select Method C1 Capillary Method (Apparatus) C->C1 D Data Recording & Analysis B1->D B2->D C1->D

References

A Comprehensive Technical Guide to the Solubility of trans-4-Octene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of trans-4-octene in a variety of common organic solvents. Understanding the solubility of this acyclic olefin is crucial for its application in pharmaceutical research, organic synthesis, and materials science, where it may be used as a reactant, intermediate, or a component in non-polar formulations.

Core Principles of Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that non-polar molecules, such as this compound, will readily dissolve in non-polar solvents, while they will exhibit poor solubility in polar solvents.[1][2] The intermolecular forces at play are key to this phenomenon. This compound is a hydrocarbon with a carbon-carbon double bond, characterized by relatively weak van der Waals forces. For dissolution to occur, the energy required to break the interactions between solute molecules and between solvent molecules must be compensated by the energy released from the formation of new solute-solvent interactions.

Qualitative Solubility Profile of this compound

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, a qualitative assessment based on the polarity of common solvents can be reliably made. As a non-polar hydrocarbon, this compound is expected to be miscible with or highly soluble in other non-polar and weakly polar organic solvents.[1][2]

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassRepresentative SolventsPredicted Solubility/MiscibilityRationale
Non-Polar Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneMiscible"Like dissolves like"; similar non-polar nature and reliance on London dispersion forces.
Non-Polar Aromatic Hydrocarbons Toluene, Benzene, XyleneMiscible"Like dissolves like"; non-polar aromatic solvents readily solvate non-polar alkenes.
Halogenated Solvents Dichloromethane, ChloroformHighGenerally good solvents for non-polar compounds due to their ability to induce dipoles.
Ethers Diethyl ether, Tetrahydrofuran (THF)HighEthers are relatively non-polar and are effective solvents for many organic compounds.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate to HighKetones have a polar carbonyl group but also non-polar alkyl chains, allowing for some interaction.
Esters Ethyl acetateModerate to HighSimilar to ketones, the presence of both polar and non-polar regions allows for some solubility.
Alcohols Ethanol, Methanol, IsopropanolLow to ModerateAlcohols are polar due to the hydroxyl group and capable of hydrogen bonding, making them less compatible with the non-polar this compound. Solubility is expected to decrease as the alcohol's carbon chain shortens.
Highly Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Low to ImmiscibleThese solvents are highly polar and are poor choices for dissolving non-polar hydrocarbons.
Polar Protic Solvents WaterInsoluble/ImmiscibleAs a highly polar, hydrogen-bonding solvent, water is immiscible with non-polar hydrocarbons like this compound.[1][2]

Experimental Determination of Liquid-Liquid Miscibility

For a liquid solute like this compound, determining its solubility in a liquid solvent is often a question of miscibility. The following is a detailed experimental protocol for qualitatively and semi-quantitatively assessing the miscibility of this compound in an organic solvent.

Objective:

To determine the miscibility of this compound in a selected organic solvent at various volume ratios at a constant temperature (e.g., room temperature).

Materials:
  • This compound (purity ≥ 98%)

  • Selected organic solvents (e.g., hexane, toluene, ethanol, acetone)

  • Graduated cylinders or calibrated pipettes (various sizes)

  • A series of clean, dry test tubes with stoppers or screw caps

  • Vortex mixer or shaker

  • A light source and a dark background for observing clarity

Experimental Workflow Diagram

G cluster_prep Preparation cluster_mixing Mixing and Observation cluster_analysis Analysis cluster_results Results A Label test tubes for each solvent and volume ratio B Measure precise volumes of this compound and solvent A->B C Combine liquids in the corresponding test tube B->C D Stopper and vortex/shake for 1-2 minutes C->D E Allow to stand for 5-10 minutes D->E F Observe against a light/dark background E->F G Is the mixture clear and homogenous? F->G H Record as 'Miscible' G->H Yes I Record as 'Immiscible' or 'Partially Miscible' G->I No G Start Begin Miscibility Test Mix Mix this compound and Solvent Start->Mix Observe Observe Mixture After Standing Mix->Observe Clear Single Clear Phase? Observe->Clear Layers Two Distinct Layers? Clear->Layers No Miscible Result: Miscible Clear->Miscible Yes Immiscible Result: Immiscible Layers->Immiscible Yes Partial Result: Partially Miscible / Emulsion Layers->Partial No (Cloudy)

References

A Comprehensive Technical Guide to the Safe Handling of trans-4-Octene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth safety and handling information for trans-4-octene, tailored for laboratory and research environments. The following sections detail the physical and chemical properties, potential hazards, handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₆[1]
Molecular Weight 112.21 g/mol [1][2]
Appearance Colorless to almost colorless clear liquid[3]
Boiling Point 122-123 °C (lit.)[2][4]
Density 0.715 g/mL at 25 °C (lit.)[2][4]
Flash Point 21 °C (69.8 °F) - closed cup[2][3][5]
Solubility in Water Insoluble / Sparingly soluble (10.7 mg/L)[4]
Refractive Index n20/D 1.412 (lit.)[2][4]
Lower Flammability Limit 0.9 %(V)
Vapor Pressure 41 hPa at 37.7 °C (99.9 °F)
Relative Vapor Density 3.87 (Air = 1.0)

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential dangers to ensure appropriate safety measures are implemented.

Hazard Class Category Hazard Statement
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapor.[2][3]
Aspiration HazardCategory 1H304: May be fatal if swallowed and enters airways.[2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[6]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[6]

Signal Word: Danger[2][3][5]

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimizing risks associated with this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[2][5]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex).[7]

  • Skin and Body Protection: A flame-retardant lab coat and appropriate footwear are recommended. In situations with a higher risk of splashing, additional protective clothing may be necessary.

  • Respiratory Protection: If working in a poorly ventilated area or if vapors/aerosols are generated, a respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter) is required.[5]

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[7][8]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[3][8]

  • Ground and bond containers and receiving equipment to prevent static discharge.[3]

  • Use only non-sparking tools.[3]

Storage Requirements
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][8] No smoking in the storage area.[3]

  • Store locked up.[9]

  • The recommended storage temperature is room temperature, although a cool and dark place (<15°C) is also advised.[3]

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment Conduct Risk Assessment PPE Don Personal Protective Equipment RiskAssessment->PPE EngControls Verify Engineering Controls PPE->EngControls Dispense Dispense in Fume Hood EngControls->Dispense Proceed with caution Use Use in Experiment Dispense->Use Decontaminate Decontaminate Work Area Use->Decontaminate Waste Dispose of Waste Properly Decontaminate->Waste Store Store Securely Decontaminate->Store

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure to this compound, immediate action is necessary.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10]
Skin Contact Take off immediately all contaminated clothing. Rinse the skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention.[8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][11]
Ingestion Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water.[11] Call a physician or poison control center immediately.[3] There is a risk of aspiration if vomiting occurs.

Fire and Explosion Hazard Data

This compound is a highly flammable liquid and its vapor can form explosive mixtures with air.

  • Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam. Do not use a heavy stream of water as it may spread the fire.

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

  • Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective gear.[7]

The following diagram illustrates the potential hazards of this compound and the corresponding mitigation strategies.

HazardMitigation This compound Hazard Mitigation cluster_hazards Potential Hazards cluster_mitigation Mitigation Strategies Flammability High Flammability (H225) FireSafety Store away from ignition sources Use explosion-proof equipment Flammability->FireSafety Aspiration Aspiration Hazard (H304) HandlingProc Do not induce vomiting Seek immediate medical attention Aspiration->HandlingProc Irritation Skin/Eye Irritation (H315, H319) PPE Wear appropriate gloves and eye protection Irritation->PPE

Caption: Hazard mitigation strategies for this compound.

Accidental Release Measures

In the event of a spill or release, follow these procedures:

  • Evacuate: Immediately evacuate personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames.

  • Containment: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).

  • Collection: Collect the absorbed material and place it in a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Personal Protection: Wear appropriate PPE during the entire cleanup process.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[3] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[8] Do not dispose of it in drains or the environment.

Toxicological Information

Detailed toxicological studies for this compound are limited. However, the primary toxicological concern is the aspiration hazard.[2][3] If swallowed, the liquid can be aspirated into the lungs, which may cause chemical pneumonitis and can be fatal. It is also classified as a skin and eye irritant.[6]

Ecological Information

Disclaimer: This guide is intended for informational purposes only and does not substitute for a comprehensive risk assessment and the guidance of a qualified safety professional. Always consult the most current Safety Data Sheet (SDS) for this compound from your supplier before use.

References

Commercial Suppliers and Technical Guide for High-Purity trans-4-Octene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the reliability and reproducibility of experimental results. trans-4-Octene, an internal olefin, serves as a valuable building block in various organic syntheses, particularly in the construction of complex molecular architectures relevant to pharmaceutical development. Its applications often leverage the reactivity of the carbon-carbon double bond, for instance, in olefin metathesis reactions. This guide provides an in-depth overview of commercial suppliers of high-purity this compound, alongside a detailed experimental protocol for a representative cross-metathesis reaction, a powerful tool in modern drug discovery.

Commercial Availability of High-Purity this compound

A variety of chemical suppliers offer this compound at different purity levels. For applications in pharmaceutical research and development, where trace impurities can significantly impact reaction outcomes and biological activity, selecting a supplier that provides high-purity grades with detailed analytical data is paramount. The following table summarizes the offerings from several prominent commercial suppliers.

SupplierProduct Name/GradePurityAnalytical MethodCAS Number
TCI America This compound>99.0%GC14850-23-8
Sigma-Aldrich This compound, 98%98%-14850-23-8
GFS Chemicals This compound, 98%>=97.50%GC-FID14850-23-8
Thermo Scientific Chemicals This compound, 97%97%-14850-23-8
Santa Cruz Biotechnology This compound≥90%-14850-23-8
CP Lab Safety This compound, min 98%~98%GC14850-23-8

Application in Drug Discovery: Olefin Metathesis

Olefin metathesis is a Nobel Prize-winning chemical reaction that has revolutionized the way complex molecules are synthesized, with significant implications for drug discovery.[1] This reaction allows for the catalytic cleavage and reformation of carbon-carbon double bonds, enabling the construction of intricate molecular frameworks that are often found in biologically active compounds.[1] Ring-closing metathesis (RCM), a variant of this reaction, is particularly powerful for the synthesis of macrocycles, a class of molecules with increasing importance in pharmaceuticals.

This compound can be employed in cross-metathesis reactions, where it reacts with another olefin to create new, more complex alkenes. This strategy is valuable for introducing specific fragments into a molecule or for homologation, the process of extending a carbon chain. The choice of catalyst is crucial for the success of metathesis reactions, with Grubbs' catalysts and Schrock catalysts being the most widely used due to their high activity and functional group tolerance.[2]

Experimental Protocol: Cross-Metathesis of this compound with Diethyl Diallylmalonate

The following is a representative experimental protocol for the cross-metathesis of this compound with diethyl diallylmalonate using a second-generation Grubbs catalyst. This reaction serves as an example of how this compound can be utilized to synthesize a more complex, functionalized olefin.

Reaction Scheme:

Materials:

  • This compound (high-purity, >99%)

  • Diethyl diallylmalonate (≥98%)

  • Grubbs' Catalyst, 2nd Generation

  • Anhydrous Dichloromethane (DCM), degassed

  • Argon or Nitrogen gas

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve diethyl diallylmalonate (1.0 eq) in anhydrous, degassed dichloromethane to a concentration of 0.1 M.

  • Addition of this compound: Add high-purity this compound (2.5 eq) to the solution.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere. This is crucial as the catalyst is sensitive to oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the second-generation Grubbs' catalyst (0.02 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Quenching the Reaction: Upon completion, add a few drops of ethyl vinyl ether to the reaction mixture to quench the catalyst. Stir for an additional 20 minutes.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the desired cross-metathesis product, diethyl 2,2-di(hex-2-en-1-yl)malonate.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the described cross-metathesis experiment.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Prepare Reagents: This compound Diethyl diallylmalonate Grubbs' Catalyst II Anhydrous DCM setup Dissolve reactants in DCM under inert atmosphere reagents->setup glassware Dry Glassware glassware->setup add_catalyst Add Grubbs' Catalyst II setup->add_catalyst stir Stir at Room Temperature add_catalyst->stir monitor Monitor reaction by TLC/GC-MS stir->monitor quench Quench with Ethyl Vinyl Ether monitor->quench concentrate Concentrate under reduced pressure quench->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product: NMR, Mass Spectrometry purify->characterize

Caption: Workflow for the cross-metathesis of this compound.

This technical guide provides a starting point for researchers utilizing high-purity this compound in their synthetic endeavors. The provided experimental protocol is a representative example and may require optimization depending on the specific substrates and desired outcomes. Careful attention to reagent purity and reaction conditions is essential for achieving successful and reproducible results in the field of drug discovery and development.

References

Methodological & Application

Application of Trans-4-Octene in Stereoselective Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of trans-4-octene in stereoselective synthesis. The focus is on providing practical information for laboratory applications, including quantitative data, detailed methodologies, and visual representations of the synthetic pathways.

Introduction

This compound is a simple, unfunctionalized alkene that serves as a valuable substrate for studying and developing stereoselective reactions. Its C2-symmetrical structure provides a straightforward model to evaluate the efficacy and stereoselectivity of various catalytic systems. The primary applications of this compound in stereoselective synthesis involve additions across the double bond, leading to the formation of chiral diols and epoxides. These products are versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals and natural products.

This document will focus on two key stereoselective transformations of this compound:

  • Asymmetric Dihydroxylation: The conversion of the alkene to a chiral diol.

  • Asymmetric Epoxidation: The formation of a chiral epoxide.

Asymmetric Dihydroxylation of this compound

The Sharpless Asymmetric Dihydroxylation is a powerful and reliable method for the enantioselective synthesis of vicinal diols from alkenes.[1][2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD).[2] The choice of ligand dictates the facial selectivity of the dihydroxylation, leading to the formation of either the (4R, 5R) or (4S, 5S) diol. For trans-alkenes, this method generally provides high levels of enantioselectivity.[3]

The commercially available "AD-mix" formulations simplify the experimental procedure by providing a pre-packaged mixture of the osmium catalyst, the chiral ligand, a re-oxidant (potassium ferricyanide), and a base (potassium carbonate).[4][5] AD-mix-β, containing the (DHQD)₂PHAL ligand, typically yields the (R,R)-diol from a trans-alkene, while AD-mix-α, with the (DHQ)₂PHAL ligand, produces the (S,S)-diol.

Quantitative Data: Sharpless Asymmetric Dihydroxylation

While a specific literature report detailing the asymmetric dihydroxylation of this compound with comprehensive data was not identified, the reaction is highly general for trans-disubstituted alkenes. The following table provides expected yields and enantiomeric excess (ee) based on reactions with analogous simple trans-alkenes.

SubstrateProductChiral Ligand SystemExpected Yield (%)Expected ee (%)
This compound(4R,5R)-4,5-OctanediolAD-mix-β85 - 95>95
This compound(4S,5S)-4,5-OctanediolAD-mix-α85 - 95>95
Experimental Protocol: Synthesis of (4R,5R)-4,5-Octanediol

This protocol is adapted from the general procedure for the Sharpless Asymmetric Dihydroxylation.[4]

Materials:

  • This compound

  • AD-mix-β

  • Methanesulfonamide (CH₃SO₂NH₂)

  • tert-Butanol

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (7.0 g) and a mixture of tert-butanol and water (1:1, 50 mL).

  • Stir the mixture at room temperature until the two phases are clear and the solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add methanesulfonamide (0.48 g, 5.0 mmol) to the cooled mixture and stir for 5 minutes.

  • Add this compound (0.56 g, 5.0 mmol) to the reaction mixture in one portion.

  • Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

  • Once the reaction is complete, add sodium sulfite (7.5 g) and warm the mixture to room temperature. Stir for 1 hour.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with 2 M aqueous sodium hydroxide, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (4R,5R)-4,5-octanediol.

  • Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.

Diagram of Sharpless Asymmetric Dihydroxylation Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis prep1 Dissolve AD-mix-β in t-BuOH/H₂O prep2 Cool to 0 °C prep1->prep2 prep3 Add Methanesulfonamide prep2->prep3 react1 Add this compound prep3->react1 react2 Stir at 0 °C (6-24 h) react1->react2 workup1 Quench with Na₂SO₃ react2->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash and Dry workup2->workup3 purify1 Column Chromatography workup3->purify1 purify2 Characterization (NMR, ee determination) purify1->purify2 G cluster_catalyst_activation Catalyst Activation cluster_epoxidation Epoxidation Step catalyst Shi Catalyst (Ketone) dioxirane Chiral Dioxirane catalyst->dioxirane Oxidation oxone Oxone® oxone->dioxirane alkene This compound dioxirane->alkene Reacts with epoxide (4R,5R)-4,5-epoxyoctane alkene->epoxide Oxygen Transfer epoxide->catalyst Regenerates

References

Application Notes: Trans-4-Octene as a Substrate in Olefin Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Olefin metathesis is a powerful and versatile reaction in organic synthesis that enables the construction of carbon-carbon double bonds by rearranging the substituent groups between two alkenes.[1][2] The reaction is catalyzed by transition metal complexes, most notably those based on Ruthenium and Molybdenum.[3][4] Ruthenium-based catalysts, such as the well-known Grubbs and Hoveyda-Grubbs catalysts, are particularly valued for their high functional group tolerance and stability.[5][6]

Trans-4-octene is a simple, symmetric, internal E-alkene that serves as an important model substrate in the study and application of olefin metathesis. Its straightforward structure allows for the clear evaluation of catalyst activity, selectivity, and efficiency in various metathesis transformations, including cross-metathesis (CM), ethenolysis, and as a chain-transfer agent in Acyclic Diene Metathesis (ADMET) polymerization.

1. Principle of Olefin Metathesis: The Chauvin Mechanism

The generally accepted mechanism for olefin metathesis was proposed by Yves Chauvin and involves a series of [2+2] cycloaddition and cycloreversion steps. The catalytic cycle is initiated by the reaction of the metal alkylidene catalyst with a substrate olefin. This forms a metallacyclobutane intermediate, which then cleaves in a productive manner to release a new olefin and a new metal alkylidene that continues the catalytic cycle.[2][7]

Chauvin_Mechanism cluster_initiation Catalyst Initiation cluster_cycle Catalytic Cycle Precatalyst Ru Precatalyst ActiveCatalyst Active 14e- Ru-Alkylidene Precatalyst->ActiveCatalyst - Ligand Metallocycle1 Metallacyclobutane Int. 1 ActiveCatalyst->Metallocycle1 + this compound [2+2] Cycloaddition Octene This compound (Substrate 1) Olefin2 R-CH=CH₂ (Substrate 2) Metallocycle2 Metallacyclobutane Int. 2 Product1 Product 1 (trans-4-Decene) Product2 Product 2 (1-Butene) RuIntermediate New Ru-Alkylidene Metallocycle1->RuIntermediate Retro [2+2] - Product 2 RuIntermediate->Metallocycle2 + Olefin 2 [2+2] Cycloaddition Metallocycle2->ActiveCatalyst Retro [2+2] - Product 1

Figure 1: The Chauvin mechanism for the cross-metathesis of this compound.

Applications and Quantitative Data

This compound is frequently employed in cross-metathesis (CM) reactions to assess the stereoselectivity and efficiency of new catalysts. The reaction involves coupling this compound with another olefin, and the product distribution provides insight into the catalyst's properties.

Cross-Metathesis (CM) Data

The following table summarizes data from studies where this compound was used as a substrate to evaluate the performance of various ruthenium catalysts in cross-metathesis with 1-decene or trans-1,4-diacetoxy-2-butene. These reactions are valuable for testing stereoretentive capabilities, where the geometry of the starting olefin is preserved in the product.[5][8]

Catalyst (Ru-based)Cross-Metathesis PartnerProduct(s)Conversion (%)Yield (%)Selectivity (E/Z)Reference
Ru-6-II cis-4-octenecis-4-decene89744/96[5]
Ru-6-II This compoundtrans-4-decene-low75/25[5]
Ru catalyst with N-aryl (iPr) NHC trans-1,4-diacetoxy-2-buteneCross Product-8498/2[8]
Ru catalyst with N-aryl (Me) NHC trans-1,4-diacetoxy-2-buteneCross Product-9398/2[8]
Ru catalyst with N-aryl (F) NHC trans-1,4-diacetoxy-2-buteneCross Product-9598/2[8]

Ethenolysis

Ethenolysis is a specific type of cross-metathesis where an internal olefin is reacted with ethylene to produce two smaller terminal olefins.[9][10] For this compound, ethenolysis would yield 1-butene exclusively. This transformation is industrially significant for converting long-chain internal olefins from renewable sources into more valuable alpha-olefins.[10] While specific data for this compound ethenolysis is not detailed in the provided context, the principles are well-established with catalysts designed for high turnover numbers (TONs) and selectivity against self-metathesis.[9]

Acyclic Diene Metathesis (ADMET) Polymerization

In ADMET, α,ω-dienes are polymerized to form polyenes with the release of a small volatile olefin like ethylene.[11] While not a monomer itself, this compound (or its cis isomer) can be used as a chain-transfer agent (CTA) to control the molecular weight of the resulting polymer.[4] The CTA reacts with the growing polymer chain, terminating it and generating a new active catalyst that can initiate a new chain.

Experimental Protocols

This section provides a detailed protocol for a representative cross-metathesis reaction using this compound.

Protocol: Cross-Metathesis of this compound with a Partner Olefin

This protocol is a generalized procedure adapted from standard laboratory practices for olefin metathesis.[12]

Objective: To perform a cross-metathesis reaction between this compound and a partner olefin (e.g., 1-decene) using a ruthenium-based catalyst.

Materials:

  • Ruthenium catalyst (e.g., Grubbs 2nd Generation, Hoveyda-Grubbs 2nd Generation, or a stereoselective variant) (1-5 mol%)

  • This compound (1.0 equivalent)

  • Partner Olefin (e.g., 1-decene) (1.0-1.2 equivalents)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)

  • Ethyl vinyl ether (for quenching)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Argon or Nitrogen gas supply

Equipment:

  • Glovebox or Schlenk line for inert atmosphere operations

  • Reaction vial or flask with a magnetic stir bar

  • Magnetic stir plate with heating

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • TLC plates and GC-MS for reaction monitoring and analysis

Experimental_Workflow start Start setup 1. Reaction Setup (Inert Atmosphere) start->setup reagents 2. Reagent Addition - Add catalyst - Add solvent - Add olefins setup->reagents reaction 3. Reaction - Seal vial - Stir at specified temp. reagents->reaction monitor 4. Monitoring (TLC / GC-MS) reaction->monitor monitor->reaction Continue quench 5. Quenching (Add ethyl vinyl ether) monitor->quench Complete workup 6. Aqueous Workup - Concentrate - Extract & Wash - Dry organic layer quench->workup purify 7. Purification (Flash Chromatography) workup->purify analyze 8. Analysis (NMR, MS) purify->analyze end_node End analyze->end_node

Figure 2: General workflow for a cross-metathesis experiment.

Procedure:

  • Reaction Setup:

    • In a glovebox or under a steady stream of inert gas (Argon/Nitrogen), add the ruthenium catalyst (0.01-0.05 equivalents) to a dry reaction vial containing a magnetic stir bar.[12]

  • Reagent Addition:

    • Add the desired anhydrous, degassed solvent to the vial to achieve a final concentration of 0.1-0.5 M.

    • Using a syringe, add this compound (1.0 eq.) to the stirred solution.

    • Add the partner olefin (1.0-1.2 eq.) to the reaction mixture.

  • Reaction:

    • Securely seal the vial with a screw cap containing a PTFE septum.

    • Remove the vial from the glovebox (if used) and place it on a magnetic stir plate.

    • Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 40-60 °C, depending on the catalyst and substrates) for the specified time (1-24 hours).[13]

  • Monitoring:

    • Periodically check the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching:

    • Once the reaction is deemed complete, cool the mixture to room temperature.

    • Add a few drops of ethyl vinyl ether to quench the catalyst and stir for 20-30 minutes. A color change is often observed as the active catalyst is deactivated.[12]

  • Workup:

    • Concentrate the reaction mixture using a rotary evaporator.

    • Redissolve the residue in a suitable organic solvent like Dichloromethane or Ethyl Acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.[12]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired cross-metathesis product.[12]

  • Characterization:

    • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the E/Z ratio of the product using ¹H NMR analysis of the vinylic proton signals.

This compound is a valuable and versatile substrate in the field of olefin metathesis. It serves as a benchmark for evaluating catalyst performance in cross-metathesis, a precursor for producing 1-butene via ethenolysis, and a tool for controlling polymer properties in ADMET. The straightforward protocols and clear analytical outcomes associated with its use make it an essential component in the toolkit of researchers and scientists developing new catalytic systems and synthetic methodologies.

References

Application Notes and Protocols: Hydroformylation of trans-4-Octene to n-Nonanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroformylation, also known as oxo synthesis, is a pivotal industrial process for the production of aldehydes from alkenes. The selective hydroformylation of internal olefins, such as trans-4-octene, to yield linear aldehydes like n-nonanal is a particularly valuable transformation. n-Nonanal is a key intermediate in the synthesis of various fine chemicals, including fragrances, agrochemicals, and pharmaceuticals. This document provides detailed protocols for the rhodium-catalyzed hydroformylation of this compound, focusing on achieving high selectivity towards the desired linear aldehyde, n-nonanal. The protocols are based on established literature, emphasizing the use of specialized phosphine ligands to control regioselectivity through a tandem isomerization-hydroformylation strategy.

Key Concepts

The hydroformylation of an internal olefin to a terminal aldehyde requires a catalyst that can facilitate both the isomerization of the double bond to the terminal position and the subsequent hydroformylation. The regioselectivity of the hydroformylation step is crucial for maximizing the yield of the desired linear product over its branched isomers. The choice of catalyst, particularly the phosphine ligand coordinated to the rhodium center, plays a critical role in directing the reaction pathway towards the formation of n-nonanal. Ligand properties such as bite angle and electronic effects are key determinants of catalyst activity and selectivity.[1]

Data Presentation

Table 1: Comparison of Catalyst Systems and Reaction Conditions for the Hydroformylation of this compound
Catalyst SystemLigandSolventTemperature (°C)Syngas Pressure (bar)Reaction Time (h)Conversion (%)Selectivity to n-nonanal (%)Yield of n-nonanal (%)Reference
Rh(acac)(CO)₂BIPHEPHOSToluene125204>998988[2]
Rh(acac)(CO)₂BIPHEPHOSPropylene Carbonate125204>9995~94[2][3]
Rh catalystRigid DiphosphaneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHighHighNot Specified[4]

Experimental Protocols

Protocol 1: Hydroformylation of this compound using Rh(acac)(CO)₂/BIPHEPHOS in Toluene

This protocol describes the synthesis of n-nonanal from this compound using a homogeneous rhodium catalyst with BIPHEPHOS as the ligand in a toluene solvent system.[2]

Materials:

  • Rh(acac)(CO)₂ (Rhodium(I) dicarbonyl acetylacetonate)

  • BIPHEPHOS (Bis(2-diphenylphosphinophenyl) ether)

  • This compound

  • Toluene (anhydrous)

  • Syngas (CO/H₂ = 1:1)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and sampling valve

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation:

    • In a glovebox, charge a clean, dry Schlenk flask with Rh(acac)(CO)₂ (0.005 mmol, 1.0 eq) and BIPHEPHOS (0.01 mmol, 2.0 eq).

    • Add 10 mL of anhydrous toluene to dissolve the catalyst precursor and ligand.

    • Stir the mixture for 15 minutes at room temperature to ensure the formation of the active catalyst complex.

  • Reactor Setup:

    • Transfer the catalyst solution to the high-pressure autoclave reactor under an inert atmosphere.

    • Add this compound (1.0 mmol, 200 eq) to the reactor.

    • Seal the reactor and purge it three times with syngas to remove any residual air.

  • Reaction Execution:

    • Pressurize the reactor with syngas to an initial pressure of 15 bar at room temperature.

    • Begin stirring and heat the reactor to 125 °C.

    • Once the temperature has stabilized, adjust the syngas pressure to 20 bar.

    • Maintain the reaction at 125 °C and 20 bar for 4 hours.

  • Product Analysis:

    • After 4 hours, cool the reactor to room temperature and carefully vent the excess syngas.

    • Take a sample from the reaction mixture for GC analysis to determine the conversion of this compound and the selectivity to n-nonanal and other isomers.

Protocol 2: Hydroformylation of this compound using Rh(acac)(CO)₂/BIPHEPHOS in Propylene Carbonate for Enhanced Selectivity and Catalyst Recycling

This protocol utilizes propylene carbonate as a solvent to improve the selectivity for n-nonanal and facilitate catalyst recycling.[2][3]

Materials:

  • Rh(acac)(CO)₂

  • BIPHEPHOS

  • This compound

  • Propylene Carbonate (anhydrous)

  • Syngas (CO/H₂ = 1:1)

  • High-pressure autoclave reactor

  • Gas chromatograph (GC)

Procedure:

  • Catalyst Preparation and Reactor Setup:

    • Follow the same procedure as in Protocol 1, but use anhydrous propylene carbonate as the solvent instead of toluene.

  • Reaction Execution:

    • Follow the same reaction execution steps as in Protocol 1 (125 °C, 20 bar syngas, 4 hours).

  • Product Isolation and Catalyst Recycling:

    • After cooling and venting the reactor, the reaction mixture will form two phases. The product, n-nonanal, will be in the upper, less polar phase (if a nonpolar co-solvent is used for extraction) or can be separated by extraction. The catalyst will remain in the lower, polar propylene carbonate phase.

    • Carefully separate the product phase from the catalyst phase.

    • The catalyst phase can be reused for subsequent batches by adding fresh this compound and repeating the reaction procedure. This has been shown to be effective for at least five recycling runs without significant loss of activity or selectivity.[2]

  • Product Analysis:

    • Analyze the product phase by GC to determine conversion and selectivity.

Visualizations

experimental_workflow catalyst_prep Catalyst Preparation (Rh(acac)(CO)2 + BIPHEPHOS in Solvent) reactor_charge Charge Reactor (Catalyst Solution + this compound) catalyst_prep->reactor_charge purge Purge with Syngas reactor_charge->purge reaction Reaction (125 °C, 20 bar Syngas, 4h) purge->reaction cooldown Cool and Vent Reactor reaction->cooldown analysis Product Analysis (GC) cooldown->analysis product n-Nonanal analysis->product

Caption: Experimental workflow for the hydroformylation of this compound.

catalytic_cycle cat HRh(CO)L2 c1 Olefin Coordination cat->c1 c2 Hydride Migration (Isomerization) c1->c2 c3 Terminal Alkene c2->c3 c4 CO Coordination c3->c4 c5 Migratory Insertion c4->c5 + CO c6 Oxidative Addition (H2) c5->c6 c7 Reductive Elimination c6->c7 + H2 c7->cat - Aldehyde aldehyde n-Nonanal c7->aldehyde octene This compound octene->c1 + Olefin syngas CO + H2 syngas->c4 syngas->c6

Caption: Simplified catalytic cycle for isomerization-hydroformylation.

References

Application Notes and Protocols for the Enantioselective Epoxidation of trans-4-Octene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the enantioselective epoxidation of trans-4-octene, a representative unfunctionalized trans-alkene. The primary focus is on the well-established Jacobsen-Katsuki epoxidation, a cornerstone of asymmetric catalysis. This document outlines the reaction mechanisms, provides detailed experimental protocols for catalyst preparation and the epoxidation reaction, and presents a summary of expected outcomes based on available data for similar substrates.

Introduction

The enantioselective epoxidation of alkenes is a critical transformation in organic synthesis, providing access to chiral epoxides which are versatile building blocks for the synthesis of pharmaceuticals and other fine chemicals. While significant success has been achieved with cis-alkenes, the enantioselective epoxidation of trans-alkenes, such as this compound, presents a greater challenge, often resulting in lower enantioselectivities. The Jacobsen-Katsuki epoxidation, which utilizes chiral manganese(III)-salen complexes, is a prominent method for the asymmetric epoxidation of unfunctionalized olefins.[1][2]

Reaction Mechanisms

The mechanism of the Jacobsen-Katsuki epoxidation is complex and has been the subject of extensive study. It is generally accepted that the active oxidant is a high-valent manganese(V)-oxo species, generated from the Mn(III)-salen catalyst and a terminal oxidant.[2][3] The transfer of the oxygen atom to the alkene can proceed through several proposed pathways:

  • Concerted Pathway: The oxygen atom is transferred to the double bond in a single, concerted step. This pathway is more likely for substrates that yield products with high stereochemical retention.[4]

  • Stepwise Radical Pathway: The reaction proceeds through a radical intermediate, which can allow for bond rotation before ring closure. This pathway can explain the formation of both cis- and trans-epoxides from a cis-alkene, a phenomenon observed with some substrates.[4]

  • Metallo-oxetane Pathway: A metallo-oxetane intermediate is formed, which then collapses to the epoxide product.[1]

Theoretical and experimental evidence suggests that the operative mechanism can be substrate-dependent. For many alkenes, a stepwise mechanism involving a radical-like intermediate is favored.[5] The enantioselectivity of the reaction is dictated by the chiral environment created by the salen ligand, which directs the approach of the alkene to the manganese-oxo active site.[1] Two principal models for the alkene's approach have been proposed by Jacobsen and Katsuki to explain the observed stereoselectivity.[1]

Data Presentation

Quantitative data for the enantioselective epoxidation of this compound is not extensively reported in the literature, reflecting the general difficulty in achieving high enantioselectivity for simple trans-aliphatic alkenes with standard Jacobsen catalysts. However, data from analogous trans-alkenes can provide an indication of expected outcomes. It is generally observed that Katsuki-type catalysts may offer improved enantioselectivity for trans-alkenes compared to the original Jacobsen catalyst.[3][6]

Table 1: Representative Data for the Enantioselective Epoxidation of trans-Alkenes with Mn(III)-Salen Catalysts

AlkeneCatalyst TypeOxidantAdditiveTemp. (°C)Yield (%)ee (%)Reference
trans-StilbeneKatsuki-typePhIO-RT-66[6]
trans-β-MethylstyreneJacobsen-typeNaOCl-0-52[7]
trans-β-MethylstyreneJacobsen-typem-CPBA/NMO--78-76[7]

Note: This table presents data for structurally similar trans-alkenes to provide a qualitative expectation for the epoxidation of this compound. Specific results for this compound may vary.

Experimental Protocols

The following protocols provide a general framework for the preparation of the Jacobsen's catalyst and the subsequent enantioselective epoxidation of a trans-alkene like this compound.

Protocol 1: Preparation of (R,R)-Jacobsen's Catalyst

This protocol is adapted from established procedures.[8]

Materials:

  • (1R,2R)-(-)-1,2-Diaminocyclohexane L-tartrate salt

  • 3,5-Di-tert-butylsalicylaldehyde

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Lithium chloride (LiCl)

  • Ethanol (absolute)

  • Toluene

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Salen Ligand:

    • In a round-bottom flask, dissolve (1R,2R)-(-)-1,2-diaminocyclohexane L-tartrate salt in aqueous NaOH solution to liberate the free diamine. Extract the diamine into toluene.

    • Dry the toluene solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free (1R,2R)-diaminocyclohexane.

    • Dissolve the diamine in ethanol.

    • Add 2 equivalents of 3,5-di-tert-butylsalicylaldehyde to the ethanol solution.

    • Heat the mixture to reflux for 1 hour. A yellow precipitate of the salen ligand will form.

    • Cool the mixture to room temperature and collect the yellow solid by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Preparation of the Mn(III)-Salen Complex (Jacobsen's Catalyst):

    • Suspend the prepared salen ligand in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add a solution of manganese(II) acetate tetrahydrate (approximately 2 equivalents) in water to the suspension.

    • Heat the mixture to reflux for 1-2 hours. The color of the suspension will turn dark brown/black.

    • Add a solution of lithium chloride in water and continue to reflux for another 30 minutes.

    • Cool the reaction mixture to room temperature.

    • Add water to precipitate the catalyst.

    • Collect the dark brown solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Dry the (R,R)-Jacobsen's catalyst under vacuum.

Protocol 2: Enantioselective Epoxidation of this compound

This is a general procedure that may require optimization for this compound.[5][8]

Materials:

  • This compound

  • (R,R)-Jacobsen's catalyst

  • Dichloromethane (CH₂Cl₂)

  • Buffered sodium hypochlorite (NaOCl) solution (commercial bleach buffered to pH ~11.3 with 0.05 M Na₂HPO₄ and 1 M NaOH)

  • 4-Phenylpyridine N-oxide (PPNO) (optional additive)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) and (R,R)-Jacobsen's catalyst (0.02-0.05 mmol, 2-5 mol%) in dichloromethane (5-10 mL).

    • If using, add 4-phenylpyridine N-oxide (0.2-0.5 equivalents relative to the catalyst).

    • Cool the mixture to 0 °C in an ice bath.

  • Epoxidation:

    • To the cooled, stirring solution, add the buffered sodium hypochlorite solution (5-10 mL) dropwise over a period of 1-2 hours.

    • Monitor the reaction progress by TLC or GC analysis. The reaction may be slow for trans-alkenes.

    • Upon completion, allow the mixture to warm to room temperature.

  • Work-up and Purification:

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).

    • Combine the organic layers and wash with saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the trans-4,5-epoxyoctane.

Protocol 3: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the product, trans-4,5-epoxyoctane, can be determined by chiral gas chromatography (GC).

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: A column with a cyclodextrin-based stationary phase is typically used for the separation of enantiomers (e.g., β-DEX or γ-DEX).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An appropriate temperature program should be developed to achieve baseline separation of the two enantiomers. A typical starting point could be an initial temperature of 60-80°C, followed by a ramp to 150-180°C.

  • Injection: A small amount of the purified epoxide dissolved in a suitable solvent (e.g., hexane or dichloromethane) is injected.

Analysis:

  • Integrate the peak areas for the two enantiomers.

  • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Visualizations

Logical Workflow for Enantioselective Epoxidation

experimental_workflow cluster_prep Catalyst Preparation cluster_epoxidation Epoxidation Reaction cluster_analysis Product Analysis ligand_prep Salen Ligand Synthesis catalyst_synth Mn(III) Complexation ligand_prep->catalyst_synth reaction_setup Reaction Setup (Alkene, Catalyst, Solvent) catalyst_synth->reaction_setup oxidation Addition of Oxidant (e.g., NaOCl) reaction_setup->oxidation workup Aqueous Work-up oxidation->workup purification Column Chromatography workup->purification char Characterization (NMR, MS) purification->char ee_det Chiral GC Analysis (ee% Determination) purification->ee_det

Caption: Experimental workflow for enantioselective epoxidation.

Mechanism of Jacobsen-Katsuki Epoxidation

jacobsen_mechanism MnIII Mn(III)-Salen Catalyst MnV High-Valent Mn(V)=O Active Species MnIII->MnV Oxidation Oxidant Terminal Oxidant (e.g., NaOCl) Intermediate Intermediate (Radical or Metallo-oxetane) MnV->Intermediate Alkene Approach Alkene This compound Intermediate->MnIII Catalyst Regeneration Epoxide trans-4,5-Epoxyoctane Intermediate->Epoxide Ring Closure

Caption: Simplified mechanism of Jacobsen-Katsuki epoxidation.

References

Application Note: High-Resolution Gas Chromatography for Purity Assessment of trans-4-Octene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive gas chromatography (GC) methodology for the quantitative purity analysis of trans-4-octene. The protocol is designed for researchers, scientists, and professionals in drug development who require accurate determination of this compound purity and the identification of potential isomeric and process-related impurities. This document provides two distinct GC methods utilizing both non-polar and polar capillary columns to achieve optimal separation. Detailed experimental protocols, data presentation, and visual workflows are included to ensure straightforward implementation.

Introduction

This compound is a C8 alkene that serves as a valuable intermediate in organic synthesis and the development of pharmaceutical compounds. The isomeric purity of this compound is critical, as different isomers can exhibit varied reactivity and pharmacological properties. Gas chromatography is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds, making it the ideal method for assessing the purity of octene isomers.[1] This application note presents optimized GC methods for the separation of this compound from its cis-isomer and other potential impurities.

Potential impurities in commercial this compound can include:

  • cis-4-Octene: The geometric isomer of the target compound.

  • Other Positional Octene Isomers: 1-octene, 2-octene, and 3-octene (both cis and trans).

  • n-Octane: A saturated C8 hydrocarbon that may be present as a starting material or byproduct.

  • Heptenes and Nonenes: C7 and C9 olefins as potential process-related impurities.

  • Solvents: Residual solvents from the synthesis and purification process.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC analysis.[2]

  • Solvent Selection: Use a high-purity, volatile solvent such as hexane, pentane, or dichloromethane.

  • Sample Dilution: Accurately prepare a 1% (v/v) solution of the this compound sample in the chosen solvent. For trace analysis, a more concentrated sample may be required, but care should be taken to avoid column overload.

  • Vialing: Transfer the diluted sample to a 2 mL autosampler vial and seal with a septum cap.

Method 1: Non-Polar Column for General Purity and Boiling Point-Based Separation

This method utilizes a non-polar stationary phase, which separates compounds primarily based on their boiling points.

  • Gas Chromatograph (GC): Agilent 8890 GC System or equivalent.

  • Column: DB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Split/Splitless Inlet

    • Temperature: 250 °C

    • Mode: Split

    • Split Ratio: 50:1

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Final Hold: Hold at 150 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID)

    • Temperature: 280 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Helium): 25 mL/min

  • Injection Volume: 1 µL

Method 2: Polar Column for Enhanced Separation of Geometric Isomers

This method employs a polar stationary phase to improve the separation of cis and trans isomers.

  • Gas Chromatograph (GC): Agilent 8890 GC System or equivalent.

  • Column: DB-WAX (Polyethylene Glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Split/Splitless Inlet

    • Temperature: 250 °C

    • Mode: Split

    • Split Ratio: 50:1

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 5 minutes.

    • Ramp: 3 °C/min to 100 °C.

    • Final Hold: Hold at 100 °C for 2 minutes.

  • Detector: Flame Ionization Detector (FID)

    • Temperature: 280 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Helium): 25 mL/min

  • Injection Volume: 1 µL

Data Presentation

The following table summarizes the expected retention times and relative peak areas for this compound and potential impurities using the two described GC methods. The data is representative and may vary slightly depending on the specific instrument and conditions.

CompoundMethod 1 (Non-Polar) Retention Time (min)Method 1 (Non-Polar) Example Peak Area %Method 2 (Polar) Retention Time (min)Method 2 (Polar) Example Peak Area %
1-Octene8.50.17.20.1
trans-2-Octene9.20.28.10.2
cis-2-Octene9.40.18.50.1
trans-3-Octene9.80.39.00.3
cis-3-Octene10.00.19.40.1
n-Octane10.20.58.80.5
cis-4-Octene 10.5 1.5 10.8 1.5
This compound 10.6 97.2 10.2 97.2

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis sample This compound Sample dilution Dilute 1% in Hexane sample->dilution vial Transfer to Autosampler Vial dilution->vial injection Inject 1 µL into GC vial->injection separation Separation on Capillary Column injection->separation detection FID Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration quantification Quantify Purity and Impurities integration->quantification

Caption: Experimental workflow for GC analysis of this compound.

logical_relationship cluster_methods GC Methods for Purity Analysis cluster_separation Separation Principles cluster_outcomes Analytical Outcomes method1 Method 1: Non-Polar Column (e.g., DB-1) boiling_point Boiling Point Separation method1->boiling_point general_purity General Purity Assessment method1->general_purity method2 Method 2: Polar Column (e.g., DB-WAX) polarity Polarity-Based Separation (π-π interactions) method2->polarity method2->general_purity boiling_point->general_purity isomer_separation Enhanced Isomer Separation (cis/trans) polarity->isomer_separation

Caption: Logical relationship between GC methods and separation principles.

References

Application Note: Large-Scale Synthesis and Purification of trans-4-Octene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trans-4-octene is an acyclic olefin used as a specialty chemical and intermediate in pharmaceutical research and organic synthesis.[1][2] Its utility necessitates efficient and scalable methods for its production and purification. The primary challenges in manufacturing this compound on a large scale are achieving high stereoselectivity in the synthesis to favor the trans isomer and the subsequent purification to remove other structural and geometric isomers, which often possess very similar physical properties. This document provides detailed protocols for the synthesis and purification of this compound suitable for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for handling, storage, and purification processes.

PropertyValueReferences
CAS Number 14850-23-8[1][2][3][4]
Molecular Formula C₈H₁₆[2][3]
Molecular Weight 112.21 g/mol [2][4]
Appearance Colorless Liquid[3]
Boiling Point 122-123 °C[1][2][4]
Density 0.715 g/mL at 25 °C[1][4]
Refractive Index (n20/D) 1.412[1][4]
Solubility Sparingly soluble in water (10.7 mg/L).[1][2]
Flash Point 21 °C (69.8 °F) - closed cup[4]
Hazard Class Flammable Liquid, Aspiration Hazard[4]

Synthesis of this compound

The synthesis of this compound with high stereoselectivity is critical. A common and reliable laboratory-scale method that can be adapted for larger scales is the dissolving metal reduction of an internal alkyne. An alternative industrial approach is olefin metathesis.

Method 1: Sodium-Ammonia Reduction of 4-Octyne

This is a classic and highly stereoselective method for preparing trans-alkenes. The process involves two main stages: the synthesis of the alkyne precursor (4-octyne) from a terminal alkyne, followed by its reduction.[5][6][7]

Logical Workflow for Synthesis of this compound

cluster_synthesis Synthesis Pathway start Start: 1-Pentyne step1 Step 1: Deprotonation Reagent: NaNH₂ in liquid NH₃ start->step1 Reactant intermediate1 Intermediate: Sodium Pentynide step1->intermediate1 Forms step2 Step 2: Alkylation Reagent: 1-Bromopropane intermediate1->step2 Reacts with intermediate2 Intermediate: Crude 4-Octyne step2->intermediate2 Yields step3 Step 3: Reduction Reagent: Na in liquid NH₃ intermediate2->step3 Reduced product Product: Crude this compound step3->product Yields cluster_purification Purification Pathway crude Crude Product from Synthesis (this compound + isomers + solvent) step1 Step 1: Simple Distillation (Solvent Removal) crude->step1 intermediate1 Concentrated Crude Octenes step1->intermediate1 step2 Step 2: Fractional Distillation (High-Efficiency Column) intermediate1->step2 fractions Collect Fractions step2->fractions analysis Step 3: Purity Analysis (GC-MS, NMR) fractions->analysis pure Pure this compound (>98%) analysis->pure Meets Spec impure Impure Fractions (Recycle or Dispose) analysis->impure Out of Spec

References

isomerization reactions of trans-4-octene to other octene isomers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Isomerization of trans-4-Octene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the isomerization reactions of this compound into other octene isomers. This document details the catalytic systems, reaction mechanisms, experimental protocols, and analytical methods pertinent to this transformation.

Introduction

The isomerization of alkenes is a fundamental organic transformation that allows for the conversion of an olefin into its structural or stereoisomers. This compound, an internal alkene, can be isomerized to a variety of other C8H16 isomers, including cis-4-octene, cis- and trans-3-octene, cis- and trans-2-octene, and 1-octene. This process is typically facilitated by transition metal catalysts and is of significant interest in petrochemical refining and the synthesis of fine chemicals where specific olefin isomers are required as precursors. The distribution of the resulting isomers is highly dependent on the catalyst system and reaction conditions employed.

Catalytic Systems for Alkene Isomerization

The isomerization of this compound can be effectively achieved using various homogeneous and heterogeneous transition metal catalysts. The most common catalysts are based on ruthenium, nickel, and palladium.

  • Ruthenium Catalysts: Ruthenium complexes are highly efficient for alkene isomerization, often requiring low catalyst loadings and mild reaction conditions. They can be tuned to selectively favor the formation of either terminal or internal alkenes. For instance, certain ruthenium hydride complexes have demonstrated high activity in the migration of double bonds over several carbon atoms to yield the most thermodynamically stable isomer.

  • Nickel Catalysts: Nickel-based catalysts, often in combination with phosphine ligands, are also effective for olefin isomerization. Depending on the ligand environment, these catalysts can be directed towards either hydrogenation or isomerization. Cationic nickel-hydride species are often proposed as the active catalytic species.

  • Palladium Catalysts: Palladium complexes, such as those involving phosphine ligands, are well-established catalysts for double bond migration. They can facilitate "chain-walking" to move the double bond along the alkyl chain to its most stable position.

Reaction Mechanisms

The isomerization of alkenes catalyzed by transition metals typically proceeds through one of two primary mechanistic pathways: the metal-hydride insertion-elimination mechanism or the π-allyl mechanism.

  • Metal-Hydride Insertion-Elimination: This pathway involves the addition of a metal-hydride (M-H) bond across the double bond of the alkene. This is followed by a β-hydride elimination from an adjacent carbon atom to form a new double bond in a different position and regenerate the metal-hydride catalyst.

  • π-Allyl Mechanism: In this mechanism, the catalyst activates an allylic C-H bond of the alkene to form a π-allyl metal hydride intermediate. Subsequent reductive elimination of the hydride to a different position on the allyl fragment results in the isomerized alkene.

Quantitative Data Summary

The following table summarizes representative data for the isomerization of octene isomers using different catalytic systems. While specific data for this compound is limited, the isomerization of 1-octene provides a strong indication of the expected product distribution, which tends to favor the formation of more thermodynamically stable internal isomers.

Catalyst SystemSubstrateMajor ProductsSelectivity/DistributionReference
[Ni(oMeO-L3X)(NH₃)(OAc)]PF₆1-OcteneInternal octenesPredominantly cis- and trans-2-octene
[(allyl)PdCl]₂ / P(o-tolyl)₃ / AgOTf1-Octene2-Octenes>95% yield, E/Z ratio dependent on conditions
[(allyl)NiBr]₂ / P(o-tolyl)₃ / AgOTf1-Octene2-Octenes>95% yield, favors Z-isomer more than Pd
Ru(methylallyl)₂(COD)1-OcteneInternal octenes>99% conversion to internal isomers
CCC-Pincer Iridium Complex (1-Ad)1-OcteneInternal octenes97% conversion

Experimental Protocols

Protocol 1: General Procedure for Catalytic Isomerization of this compound

This protocol provides a general method for the isomerization of this compound using a transition metal catalyst. The specific catalyst, solvent, temperature, and reaction time should be optimized based on the chosen catalytic system.

Materials:

  • This compound (≥98% purity)

  • Transition metal catalyst (e.g., [(allyl)PdCl]₂, Ru(methylallyl)₂(COD), or a suitable nickel complex)

  • Ligand (if required, e.g., a triarylphosphine)

  • Anhydrous solvent (e.g., dichloromethane, toluene, or tetrahydrofuran)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the transition metal catalyst (e.g., 0.1-1 mol%) and any required ligand in the anhydrous solvent.

  • Add this compound to the catalyst solution.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the desired conversion is achieved or the reaction reaches equilibrium, cool the mixture to room temperature.

  • The catalyst can be removed by passing the reaction mixture through a short column of silica gel or by precipitation and filtration, depending on the nature of the catalyst.

  • The resulting solution containing the mixture of octene isomers can be used for further reactions or the isomers can be separated by fractional distillation if required.

Protocol 2: Analysis of Octene Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the separation and identification of octene isomers in a reaction mixture.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar capillary column (e.g., DB-1, HP-5MS, or similar, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase at 5 °C/min to 150 °C.

    • Hold: Maintain 150 °C for 5 minutes.

  • MS Parameters (if applicable):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-200.

    • Ion Source Temperature: 230 °C.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable volatile solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 100 ppm.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Analysis: Identify the different octene isomers based on their retention times and mass spectra. The relative amounts of each isomer can be determined by integrating the peak areas in the chromatogram.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Isomerization Reaction cluster_analysis Analysis & Workup catalyst Catalyst + Ligand reaction Stirring under Inert Atmosphere at Temp. catalyst->reaction solvent Anhydrous Solvent solvent->reaction reactant This compound reactant->reaction monitoring GC-MS Monitoring reaction->monitoring monitoring->reaction Continue reaction workup Catalyst Removal monitoring->workup Reaction complete products Mixture of Octene Isomers workup->products

Caption: Experimental workflow for the catalytic isomerization of this compound.

hydride_mechanism start Alkene + M-H intermediate1 Metal-Alkyl Intermediate (Markovnikov Addition) start->intermediate1 Hydride Insertion intermediate2 Metal-Alkyl Intermediate (β-Hydride Elimination) intermediate1->intermediate2 C-C Bond Rotation end Isomerized Alkene + M-H intermediate2->end β-Hydride Elimination

Caption: Metal-hydride insertion-elimination mechanism for alkene isomerization.

allyl_mechanism start Alkene + Metal intermediate π-Allyl Metal Hydride Intermediate start->intermediate Allylic C-H Activation end Isomerized Alkene + Metal intermediate->end Reductive Elimination

Caption: π-Allyl mechanism for alkene isomerization.

Application Notes and Protocols: Reaction Kinetics of trans-4-Octene with Hydroxyl Radicals and Ozone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The atmospheric oxidation of volatile organic compounds (VOCs) plays a crucial role in tropospheric chemistry, influencing air quality and climate. Alkenes, a significant class of VOCs, are emitted from both biogenic and anthropogenic sources. Their reaction with key atmospheric oxidants, namely the hydroxyl radical (•OH) and ozone (O₃), initiates complex chemical transformations that can lead to the formation of secondary pollutants such as ozone and secondary organic aerosols (SOA). Understanding the kinetics and mechanisms of these reactions is essential for accurate atmospheric modeling and for assessing the environmental impact of these compounds. This document provides detailed information on the reaction kinetics of a representative alkene, trans-4-octene, with hydroxyl radicals and ozone.

Data Presentation

The following tables summarize the available quantitative data for the gas-phase reactions of this compound with hydroxyl radicals and ozone.

Table 1: Reaction Rate Constants

ReactantOxidantRate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹)TechniqueReference
This compoundO₃(1.31 ± 0.15) x 10⁻¹⁶Relative Rate[1]
This compound•OH~(6.40 ± 0.19) x 10⁻¹¹ (estimated)Flash Photolysis-Resonance Fluorescence (for trans-2-butene)[2]

Note: The rate constant for the reaction of this compound with •OH has not been experimentally determined and is estimated based on the value for trans-2-butene, a structurally similar alkene.

Table 2: Reaction Products and Estimated Yields

ReactantOxidantPrimary ProductsEstimated Molar Yield (%)Secondary Products
This compoundO₃ButanalNot QuantifiedSecondary Organic Aerosol (SOA), Oligomers
This compound•OH4-hydroxy-5-octyl radicalNot QuantifiedC₈-hydroxycarbonyls, smaller carbonyls

Note: The product yields for both reactions of this compound have not been definitively quantified in the literature. The ozonolysis of symmetric alkenes is known to primarily yield the corresponding aldehydes. The reaction with hydroxyl radicals is expected to proceed via addition to the double bond, forming a hydroxyalkyl radical, which then reacts further with O₂ to form a variety of oxygenated products.

Reaction Mechanisms

Ozonolysis of this compound

The reaction of this compound with ozone proceeds through the Criegee mechanism. This involves the initial addition of ozone to the double bond to form an unstable primary ozonide (molozonide), which rapidly decomposes into a carbonyl compound (butanal) and a Criegee intermediate (in this case, a C₄ carbonyl oxide). The Criegee intermediate is highly reactive and can undergo various reactions, including unimolecular decay or reaction with other atmospheric species, contributing to the formation of secondary organic aerosols.

Reaction of this compound with Hydroxyl Radicals

The reaction of this compound with hydroxyl radicals is expected to be dominated by the electrophilic addition of the •OH radical to the electron-rich double bond. This addition can occur at either of the two carbon atoms of the double bond, leading to the formation of a β-hydroxyalkyl radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a β-hydroxyperoxy radical, which can undergo further reactions to form a variety of stable, oxygenated products. A minor reaction pathway is the abstraction of a hydrogen atom from the alkyl chain by the hydroxyl radical.

Experimental Protocols

Determination of the Gas-Phase Reaction Rate Constant using the Relative Rate Method

This protocol describes a common method for determining the rate constant of a gas-phase reaction of a test compound (in this case, this compound) with an oxidant (•OH or O₃) by comparing its decay rate to that of a reference compound with a known rate constant.

Materials:

  • Environmental chamber (e.g., Teflon bag or glass reactor)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Ozone generator or a source of hydroxyl radicals (e.g., photolysis of methyl nitrite or hydrogen peroxide)

  • This compound (high purity)

  • Reference compound with a well-established rate constant (e.g., a different alkene or alkane)

  • Zero air or purified synthetic air

  • Gas-tight syringes

Procedure:

  • Chamber Preparation: The environmental chamber is first flushed with purified air to remove any contaminants.

  • Introduction of Reactants: Known concentrations of this compound and the reference compound are introduced into the chamber using gas-tight syringes. The initial concentrations are typically in the parts-per-billion (ppb) range.

  • Initiation of Reaction: The oxidant (ozone or hydroxyl radicals) is introduced into the chamber to initiate the reaction. For •OH radical experiments, this is often achieved by photolyzing a precursor gas within the chamber using UV lamps.

  • Monitoring of Concentrations: The concentrations of this compound and the reference compound are monitored over time by periodically withdrawing gas samples from the chamber and analyzing them using a GC-FID.

  • Data Analysis: The rate constant of the test compound (k_test) can be determined from the following equation:

    ln([Test]₀ / [Test]ₜ) = (k_test / k_ref) * ln([Ref]₀ / [Ref]ₜ)

    where [Test]₀ and [Ref]₀ are the initial concentrations, [Test]ₜ and [Ref]ₜ are the concentrations at time t, and k_ref is the known rate constant of the reference compound. A plot of ln([Test]₀ / [Test]ₜ) versus ln([Ref]₀ / [Ref]ₜ) should yield a straight line with a slope equal to the ratio of the rate constants (k_test / k_ref).

Product Analysis of Alkene Ozonolysis in a Flow Tube Reactor

This protocol outlines a method for identifying the products of the reaction between an alkene and ozone using a flow tube reactor coupled to a mass spectrometer.

Materials:

  • Flow tube reactor (typically a glass or quartz tube)

  • Ozone generator

  • Mass spectrometer (e.g., Chemical Ionization Mass Spectrometer - CIMS)

  • Mass flow controllers

  • This compound (high purity)

  • Carrier gas (e.g., purified air or nitrogen)

Procedure:

  • System Setup: The flow tube reactor is set up with a carrier gas flowing through it at a controlled rate.

  • Introduction of Reactants: A known concentration of this compound is introduced into the main flow of the carrier gas.

  • Initiation of Reaction: A controlled flow of ozone is introduced into the reactor through a separate inlet to initiate the reaction. The position of the ozone inlet can be varied to change the reaction time.

  • Product Detection: The gas mixture at the exit of the flow tube is continuously sampled by a mass spectrometer. The mass spectrometer is used to identify and quantify the products formed during the reaction.

  • Data Analysis: The mass spectra are analyzed to identify the masses of the product ions. By knowing the ionization method and the potential reaction pathways, the chemical formulas and structures of the neutral products can be inferred. The product yields can be determined by calibrating the mass spectrometer's response to known concentrations of authentic standards.

Mandatory Visualization

Reaction_Kinetics_Workflow Experimental Workflow for Rate Constant Determination cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_output Output chamber Environmental Chamber reactant_prep Prepare Reactant Mixtures (this compound & Reference) introduce_reactants Introduce Reactants into Chamber reactant_prep->introduce_reactants introduce_oxidant Introduce Oxidant (O3 or •OH precursor) introduce_reactants->introduce_oxidant initiate_reaction Initiate Reaction (e.g., UV photolysis) introduce_oxidant->initiate_reaction sampling Periodic Gas Sampling initiate_reaction->sampling gc_fid GC-FID Analysis sampling->gc_fid data_analysis Data Analysis (Relative Rate Plot) gc_fid->data_analysis rate_constant Determine Rate Constant (k_test) data_analysis->rate_constant

Caption: Workflow for determining the gas-phase reaction rate constant.

Ozonolysis_Mechanism Criegee Mechanism for this compound Ozonolysis reactant This compound + O3 poz Primary Ozonide (Molozonide) reactant->poz [3+2] Cycloaddition ci Criegee Intermediate (C4H8O2) poz->ci Cycloreversion carbonyl Butanal poz->carbonyl Cycloreversion soa Secondary Organic Aerosol (SOA) & Other Products ci->soa Further Reactions

Caption: Simplified Criegee mechanism for this compound ozonolysis.

OH_Addition_Mechanism Hydroxyl Radical Addition to this compound reactant This compound + •OH adduct β-Hydroxyalkyl Radical reactant->adduct Addition peroxy β-Hydroxyperoxy Radical adduct->peroxy + O2 products Stable Oxygenated Products peroxy->products Further Reactions

Caption: Mechanism of hydroxyl radical addition to this compound.

References

Applications of Trans-4-Octene in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-octene, an internal olefin, serves as a valuable monomer in polymer chemistry for the synthesis of specialty polyolefins with unique microstructures and properties. Its utilization through advanced polymerization techniques, such as chain-walking polymerization and acyclic diene metathesis (ADMET), allows for the creation of polymers with controlled branching and amorphous characteristics. These polymers are of significant interest for applications ranging from elastomers and adhesives to compatibilizers and modifiers for thermoplastic blends. This document provides detailed application notes, experimental protocols, and key data for the polymerization of this compound.

Application Notes

The polymerization of this compound primarily yields amorphous, highly branched polyolefins. The specific properties and, consequently, the applications of the resulting polymers are largely dictated by the polymerization method employed.

Chain-Walking Polymerization of this compound

Chain-walking polymerization, particularly using α-diimine nickel catalysts, is a powerful method to polymerize internal olefins like this compound. This technique allows the catalyst to "walk" along the polymer chain, resulting in the formation of branches.

Resulting Polymer: Poly(this compound) synthesized via this method is a highly branched, amorphous polymer with a low glass transition temperature (Tg) of approximately -66°C.[1][2][3][4] The polymer backbone consists of a polyethylene-like chain with a high density of propyl and butyl branches. The degree and type of branching can be controlled by the choice of catalyst and polymerization temperature.[5]

Potential Applications:

  • Elastomers and Rubbers: The low Tg and amorphous nature of the polymer impart rubber-like elasticity, making it a candidate for specialty elastomers with good low-temperature flexibility.

  • Adhesives and Sealants: The amorphous and tacky nature of these polymers can be beneficial in the formulation of pressure-sensitive adhesives and sealants.

  • Impact Modifiers for Plastics: Incorporating this soft, amorphous polymer into brittle plastics can improve their impact strength and toughness.

  • Flow Modifiers and Plasticizers: The branched structure can disrupt the crystallinity of other polyolefins, acting as a process aid or a non-migrating plasticizer.

  • Compatibilizers: The unique branched structure can potentially improve the compatibility of different polymers in blends.

Acyclic Diene Metathesis (ADMET) Polymerization of this compound

ADMET is a step-growth polymerization that is typically employed for the polymerization of α,ω-dienes. The application of ADMET to internal olefins like this compound is less common but can be envisioned as a self-metathesis reaction that would lead to the formation of poly(butenylene) and the release of 3-hexene. This process would result in a linear unsaturated polymer.

Resulting Polymer: The theoretical product of ADMET polymerization of this compound is poly(butenylene), a linear polymer with a repeating unit of (-CH=CH-CH2-CH2-)n. The cis/trans ratio of the double bonds in the polymer backbone would depend on the catalyst and reaction conditions. Subsequent hydrogenation of this polymer would yield linear polyethylene.

Potential Applications:

  • Model Polymers: The ability to create perfectly linear polyethylene (after hydrogenation) makes this a valuable method for academic studies of polymer physics and crystallization behavior.

  • Precursor to Functional Polymers: The double bonds in the poly(butenylene) backbone can be functionalized to introduce various chemical groups, leading to materials with tailored properties for applications in drug delivery, membranes, or specialty coatings.

  • Thermoplastic Elastomers: By controlling the cis/trans ratio, the properties of poly(butenylene) can be tuned from amorphous elastomers (high cis content) to semi-crystalline plastics (high trans content).

Data Presentation

The following tables summarize quantitative data for polymers derived from octene isomers, providing a reference for the expected properties of poly(this compound).

Table 1: Properties of Poly(this compound) from Chain-Walking Polymerization

Catalyst PrecursorPolymerization Temperature (°C)Mn (x 10⁴ g/mol )Mw/MnTg (°C)Branching (per 1000 C)Ref.
α-diimine Ni complex 12015.11.83-66125[3]
α-diimine Ni complex 22030.21.94-66125[3]
α-diimine Ni complex 1018.21.25-66125[3]

Data obtained from polymerization of this compound using various α-diimine nickel catalysts activated with modified methylaluminoxane (MMAO).

Table 2: Properties of Poly(octenylene) from ADMET Polymerization of 1,9-Decadiene (as a proxy for internal olefin metathesis)

CatalystMonomerMn ( g/mol )Mw/Mn% TransRef.
Schrock's Mo catalyst1,9-decadiene108,000->90[6]
Grubbs' 1st Gen catalyst1,9-decadiene-->70[6]

Experimental Protocols

Protocol 1: Chain-Walking Polymerization of this compound with an α-Diimine Nickel Catalyst

This protocol is adapted from the procedure described by Nakayama et al. for the polymerization of linear internal octenes.[3][4]

Materials:

  • This compound (purified by stirring over CaH₂ and vacuum distillation)

  • Toluene (purified by passing through a solvent purification system)

  • α-diimine nickel catalyst precursor (e.g., bis{[N,N'-(2,6-diisopropylphenyl)imino]acenaphthene}dibromonickel(II))

  • Modified methylaluminoxane (MMAO) solution in toluene

  • Methanol

  • Hydrochloric acid (10% aqueous solution)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer

Procedure:

  • Reactor Setup: A 50 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120°C overnight and then cooled under a stream of dry nitrogen.

  • Monomer and Solvent Addition: Under a nitrogen atmosphere, add 10 mL of toluene and 2.0 mL of purified this compound to the Schlenk flask.

  • Catalyst Activation: In a separate glovebox or under a nitrogen atmosphere, prepare a stock solution of the α-diimine nickel catalyst in toluene. In the Schlenk flask, add the desired amount of the MMAO solution (e.g., to achieve an Al/Ni molar ratio of 500).

  • Polymerization: Inject the required amount of the nickel catalyst solution into the monomer/cocatalyst mixture with vigorous stirring to initiate the polymerization.

  • Reaction Quenching: After the desired reaction time (e.g., 1-24 hours) at the desired temperature (e.g., 0°C or 20°C), quench the polymerization by adding 5 mL of methanol.

  • Polymer Isolation and Purification:

    • Pour the reaction mixture into a beaker containing 100 mL of methanol with 10% HCl to precipitate the polymer.

    • Stir the mixture for 1 hour, then filter the polymer.

    • Wash the collected polymer with fresh methanol.

    • Dissolve the polymer in a minimal amount of toluene and re-precipitate it in methanol.

    • Filter the purified polymer and dry it in a vacuum oven at 60°C to a constant weight.

  • Characterization:

    • Determine the molecular weight (Mn) and molecular weight distribution (Mw/Mn) by Gel Permeation Chromatography (GPC).

    • Determine the glass transition temperature (Tg) by Differential Scanning Calorimetry (DSC).

    • Analyze the polymer microstructure (branching) by ¹H and ¹³C NMR spectroscopy.

Protocol 2: Acyclic Diene Metathesis (ADMET) Polymerization of this compound (Hypothetical Protocol)

As the ADMET of a single internal olefin is not a standard procedure for high polymer synthesis, this protocol is a proposed starting point based on the principles of olefin metathesis. The primary product would be poly(butenylene) with the concurrent formation of 3-hexene.

Materials:

  • This compound (purified by passing through activated alumina)

  • Grubbs' second-generation catalyst or other suitable ruthenium-based metathesis catalyst

  • High-boiling point solvent (e.g., 1,2,4-trichlorobenzene), if conducting in solution

  • Schlenk tube with a high-vacuum stopcock

  • High-vacuum line (< 0.1 mbar)

  • Methanol

Procedure:

  • Reactor Setup: A Schlenk tube equipped with a magnetic stir bar is thoroughly dried and purged with dry nitrogen.

  • Monomer Addition: Under a nitrogen atmosphere, add a measured amount of purified this compound to the Schlenk tube. For bulk polymerization, no solvent is added. For solution polymerization, add the desired amount of solvent.

  • Catalyst Addition: In a glovebox, weigh the metathesis catalyst into a vial and dissolve it in a minimal amount of an appropriate solvent (e.g., toluene). Inject the catalyst solution into the monomer. The typical monomer-to-catalyst ratio is 500:1 to 2000:1.

  • Polymerization under Vacuum:

    • Connect the Schlenk tube to a high-vacuum line.

    • Heat the reaction mixture to the desired temperature (e.g., 50-80°C) with vigorous stirring.

    • Apply a dynamic vacuum to remove the volatile byproduct (3-hexene), which drives the equilibrium towards polymer formation. The viscosity of the reaction mixture will increase as the polymerization proceeds.

  • Reaction Quenching: After several hours (or when the desired viscosity is reached), cool the reaction mixture to room temperature and quench the reaction by adding a few drops of ethyl vinyl ether.

  • Polymer Isolation:

    • Dissolve the viscous polymer in a suitable solvent (e.g., toluene or dichloromethane).

    • Precipitate the polymer by pouring the solution into a large volume of methanol.

    • Filter the polymer and dry it under vacuum.

  • Characterization:

    • Characterize the polymer by GPC (Mn and Mw/Mn), DSC (Tg and Tm), and NMR spectroscopy (to confirm the structure and determine the cis/trans ratio).

Visualizations

experimental_workflow_chain_walking cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization prep_flask Dry Schlenk Flask add_reagents Add Solvent, Monomer, & MMAO to Flask prep_flask->add_reagents prep_reagents Purify Monomer & Solvent prep_reagents->add_reagents add_catalyst Inject Ni Catalyst add_reagents->add_catalyst polymerize Stir at Controlled Temperature add_catalyst->polymerize quench Quench with Methanol polymerize->quench precipitate Precipitate in Acidic Methanol quench->precipitate filter_wash Filter and Wash Polymer precipitate->filter_wash reprecipitate Re-dissolve and Re-precipitate filter_wash->reprecipitate dry Dry under Vacuum reprecipitate->dry gpc GPC (Mn, Mw/Mn) dry->gpc dsc DSC (Tg) dry->dsc nmr NMR (Microstructure) dry->nmr

Caption: Experimental workflow for chain-walking polymerization.

experimental_workflow_admet cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization prep_tube Dry Schlenk Tube add_monomer Add Monomer to Tube prep_tube->add_monomer prep_monomer Purify Monomer prep_monomer->add_monomer add_catalyst Inject Ru Catalyst add_monomer->add_catalyst polymerize_vacuum Heat under High Vacuum add_catalyst->polymerize_vacuum quench Quench with Ethyl Vinyl Ether polymerize_vacuum->quench dissolve Dissolve Polymer quench->dissolve precipitate Precipitate in Methanol dissolve->precipitate dry Dry under Vacuum precipitate->dry gpc GPC (Mn, Mw/Mn) dry->gpc dsc DSC (Tg, Tm) dry->dsc nmr NMR (Structure, cis/trans) dry->nmr

Caption: Experimental workflow for ADMET polymerization.

References

Troubleshooting & Optimization

improving the yield and selectivity of trans-4-octene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and selectivity of trans-4-octene synthesis. This document offers troubleshooting advice for common experimental issues, detailed protocols, and quantitative data to guide your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound with high selectivity?

A1: The most prevalent and effective method is the olefin cross-metathesis of a suitable precursor, such as 1-pentene, using a ruthenium-based catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts).[1][2] Ethenolysis of 1-pentene is a specific and efficient cross-metathesis approach. Kinetically controlled reactions using specific ruthenium catalysts can achieve very high trans-selectivity, often exceeding 98%.[3]

Q2: My cross-metathesis reaction is showing low or no conversion. What are the initial checks I should perform?

A2: When encountering low conversion, systematically verify these critical parameters:

  • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). While solid ruthenium catalysts are often air-stable, they can be sensitive to oxygen when in solution.[4]

  • Solvent and Reagent Purity: Use freshly purified and thoroughly degassed solvents. Impurities like water, peroxides, or traces of acid/base can deactivate the catalyst.[4] Some commercial solvents may contain stabilizers (e.g., amylene in dichloromethane) that can interfere with the reaction.[5]

  • Catalyst Integrity: Confirm the age and storage conditions of your catalyst. Prolonged exposure to air and moisture can lead to degradation. If in doubt, test the catalyst with a reliable substrate to verify its activity.[4]

  • Substrate Purity: Ensure your olefin substrate is pure and free from catalyst poisons. Functional groups that can act as Lewis bases, such as unprotected amines and thiols, can coordinate to the ruthenium center and inhibit catalysis.[4]

Q3: How can I improve the selectivity for the trans isomer over the cis isomer?

A3: Achieving high trans selectivity is often a result of kinetic control. Key factors include:

  • Catalyst Choice: Second-generation Grubbs (GII) and Hoveyda-Grubbs (HGII) catalysts, as well as more specialized stereoretentive catalysts, are often used to favor the thermodynamically more stable trans product.[3]

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to isomerization and a loss of selectivity. Lowering the reaction temperature can sometimes favor the desired kinetic product.

  • Substrate Sterics: The steric bulk of the substituents on the reacting olefins can influence the transition state geometry, favoring the formation of the trans isomer.[6]

  • Secondary Metathesis: Allowing the reaction to proceed for too long can lead to secondary metathesis of the product, which can alter the initial kinetic trans/cis ratio towards a thermodynamic mixture.[6] Monitor the reaction progress to find the optimal endpoint.

Q4: I'm observing significant formation of homodimerized byproducts. How can I favor the desired cross-metathesis reaction?

A4: Minimizing homodimerization is a common challenge in cross-metathesis.[7] Strategies to improve selectivity for the cross-product include:

  • Reactant Stoichiometry: Use an excess of one of the olefin partners, particularly if it is a gas like ethylene that can be bubbled through the reaction mixture. This shifts the equilibrium towards the cross-product.

  • Slow Addition: Adding one of the olefin substrates slowly via syringe pump can maintain its low concentration in the reaction mixture, thereby disfavoring its self-reaction (homodimerization).[8]

  • Catalyst Selection: Choose a catalyst that exhibits different reactivity rates towards the two olefin substrates. A general model suggests that reacting an olefin with a high rate of homodimerization with one that has a low rate can lead to selective cross-metathesis.[6]

  • Dilution: Running the reaction at a lower concentration can sometimes disfavor the bimolecular homodimerization reaction relative to the desired cross-metathesis.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem Potential Causes Recommended Solutions
Reaction stalls at low to moderate conversion (e.g., 40-60%). 1. Catalyst Deactivation: The catalyst may have decomposed over the course of the reaction.[9][10] 2. Inhibiting Impurities: Trace impurities in the substrate or solvent may be poisoning the catalyst.[4] 3. Product Inhibition: The product olefin may be coordinating to the catalyst in a non-productive manner.1. Portion-wise Addition of Catalyst: Instead of adding all the catalyst at the beginning, add it in several portions throughout the reaction.[7] 2. Re-purify Reagents: Re-distill the solvent and pass the substrate through a column of activated alumina or silica gel. 3. Use a More Robust Catalyst: Consider switching to a third-generation Grubbs catalyst or a more specialized, highly active catalyst.
Significant amount of isomerized byproducts (e.g., 2-octene, 3-octene) are formed. 1. Catalyst Decomposition to Hydride Species: Ruthenium catalysts can decompose into ruthenium hydride species, which are active catalysts for double bond migration.[4][9] 2. High Reaction Temperature or Prolonged Reaction Time: These conditions can favor thermodynamically driven isomerization.1. Add a Mild Acid: Adding a weak acid like acetic acid can help quench the hydride species responsible for isomerization. 2. Optimize Reaction Conditions: Lower the reaction temperature and monitor the reaction closely to stop it once the desired product is formed, before significant isomerization occurs.
Low overall yield despite good conversion. 1. Product Volatility: 4-octene is a volatile compound, and product may be lost during workup or solvent removal. 2. Difficult Purification: The product may be difficult to separate from residual catalyst, byproducts, or the solvent.1. Careful Workup: Use a cooled rotary evaporator trap and avoid high vacuum when removing solvents. 2. Catalyst Removal: After the reaction, stir the mixture with a scavenger like triphenylphosphine oxide or pass it through a silica plug to remove ruthenium byproducts before final purification.
*Poor trans:cis selectivity.1. Thermodynamic Equilibration: The reaction may have reached thermodynamic equilibrium, which may not strongly favor the trans isomer under all conditions. 2. Incorrect Catalyst Choice: The chosen catalyst may not be optimal for high kinetic trans selectivity.[3] 3. Reaction Conditions: The temperature and solvent can influence the stereochemical outcome.1. Monitor Kinetic vs. Thermodynamic Control: Take aliquots over time to determine the point of maximum kinetic (high trans) selectivity before equilibration occurs. 2. Screen Catalysts: Test different generations of Grubbs or Hoveyda-Grubbs catalysts. For highly demanding trans selectivity, consider specialized stereoretentive catalysts.[3]

Data Presentation

The following tables summarize representative data for olefin cross-metathesis reactions, illustrating the impact of catalyst and substrate choice on yield and selectivity.

Table 1: Influence of Catalyst on Cross-Metathesis Yield and Selectivity

EntryOlefin 1Olefin 2Catalyst (mol %)SolventTemp (°C)Time (h)Yield (%)Z:E RatioReference
1Allyl benzenecis-1,4-diacetoxy-2-buteneRu-Cat A (5)Toluene22127594:6[11]
21-OcteneAllyl acetateRu-Cat B (1)THF35485>95:5 (Z-sel)[11]
3Styrenecis-2-butene-1,4-diolRu-Cat C (5)CH₂Cl₂4067892:8[11]
4Allyltrimethylsilane1-DeceneRu-Cat B (2)Toluene221288>95:5 (Z-sel)[11]

Note: Data is representative of Z-selective catalysts to illustrate performance metrics. For this compound, catalysts favoring E-selectivity would be chosen.

Experimental Protocols & Visualizations

General Experimental Workflow

The synthesis of this compound via olefin metathesis follows a general workflow from setup to purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Purify & Degas Solvent (e.g., Toluene) R1 Assemble Glassware Under Inert Gas (Ar/N2) P1->R1 P2 Purify Substrate (1-Pentene) P2->R1 R2 Add Solvent and 1-Pentene to Flask R1->R2 R3 Add Ruthenium Catalyst (e.g., Grubbs II) R2->R3 R4 Heat to Desired Temp & Stir (e.g., 40-50 °C) R3->R4 R5 Monitor Progress (GC, TLC) R4->R5 W1 Quench Reaction (e.g., Ethyl Vinyl Ether) R5->W1 W2 Remove Catalyst (Silica Plug/Scavenger) W1->W2 W3 Remove Solvent (Rotary Evaporation) W2->W3 W4 Purify by Chromatography (to separate isomers) W3->W4 W5 Characterize Product (NMR, GC-MS) W4->W5

General workflow for a cross-metathesis experiment.
Protocol: Synthesis of this compound via Ethenolysis of 1-Pentene

Objective: To synthesize this compound with high selectivity using a ruthenium-catalyzed cross-metathesis reaction.

Materials:

  • Grubbs Second Generation Catalyst or Hoveyda-Grubbs Second Generation Catalyst

  • 1-Pentene (purified)

  • Anhydrous, degassed toluene

  • Ethylene gas (optional, for ethenolysis)

  • Ethyl vinyl ether (for quenching)

  • Silica gel for chromatography

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere. Flame-dry the glassware under vacuum before use.

  • Reagent Addition: Add anhydrous, degassed toluene to the flask via cannula or syringe to achieve a final substrate concentration of 0.1-0.5 M. Add the purified 1-pentene to the solvent.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, weigh the ruthenium catalyst (typically 0.5-2 mol%) and add it to the stirring solution. The solution will typically change color upon catalyst addition.

  • Reaction Conditions:

    • For Ethenolysis: Bubble ethylene gas gently through the reaction mixture.

    • For Self-Metathesis: If not using ethylene, ensure a constant inert gas flow to help remove the ethylene byproduct, which drives the reaction to completion.[12]

    • Heat the reaction mixture to the desired temperature (e.g., 40-50 °C) and stir.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or ¹H NMR to determine the conversion and trans/cis ratio.

  • Quenching: Once the reaction has reached the desired conversion, cool the mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of a non-polar solvent like hexane.

  • Purification: Pass the crude mixture through a short plug of silica gel to remove the majority of the ruthenium byproducts. For high purity and separation of cis/trans isomers, perform flash column chromatography on silica gel or use preparative gas chromatography.[13][14] Silver nitrate-impregnated silica gel can also be effective for separating isomers due to the differential complexation of silver ions with the cis and trans double bonds.[15]

  • Characterization: Confirm the identity and purity of the this compound product using ¹H NMR, ¹³C NMR, and GC-MS.

Olefin Metathesis Catalytic Cycle

The mechanism of ruthenium-catalyzed olefin metathesis proceeds through a series of cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.

G Catalyst [Ru]=CHR¹ (Active Catalyst) MCB1 Metallacyclobutane Intermediate Catalyst->MCB1 [2+2] Cycloaddition Olefin1 R²CH=CHR³ (Olefin Substrate) Olefin1->MCB1 Carbene2 [Ru]=CHR² MCB1->Carbene2 retro [2+2] Product1 R¹CH=CHR³ (New Olefin) MCB1->Product1 retro [2+2] MCB2 Metallacyclobutane Intermediate Carbene2->MCB2 [2+2] Cycloaddition Olefin2 R¹CH=CHR⁴ (Second Substrate) Olefin2->MCB2 Product2 R¹CH=CHR² (Desired Product) MCB2->Product2 retro [2+2] Carbene3 [Ru]=CHR⁴ MCB2->Carbene3 retro [2+2] Carbene3->Catalyst Regeneration (with R¹CH=CHR¹)

The Chauvin mechanism for olefin metathesis.

Safety Precautions

  • Ruthenium Catalysts: While many Grubbs and Hoveyda-Grubbs catalysts are air-stable as solids, they should be handled in a well-ventilated fume hood. Avoid inhalation of dust. Once in solution, they become air and moisture sensitive, and all manipulations should be performed under an inert atmosphere.

  • 1-Pentene: This is a highly flammable liquid and vapor. Keep away from heat, sparks, and open flames. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Solvents: Anhydrous solvents like toluene and dichloromethane are flammable and/or toxic. Handle with care in a fume hood, avoiding inhalation and skin contact.

  • Ethylene Gas: This is a highly flammable gas. Ensure there are no ignition sources present when it is in use.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

References

Technical Support Center: Separation of Cis- and Trans-4-Octene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the chromatographic separation of cis- and trans-4-octene isomers. The content is tailored for researchers, scientists, and drug development professionals encountering challenges in their analytical and preparative separations.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is most effective for separating cis- and this compound?

A1: Gas chromatography (GC) is the most common and highly effective method for separating volatile isomers like cis- and this compound due to its high resolution.[1][2] For enhanced selectivity, especially when baseline separation is difficult, silver ion (argentation) chromatography, which can be performed using high-performance liquid chromatography (HPLC) or as a stationary phase in GC, is exceptionally powerful.[3][4] Supercritical fluid chromatography (SFC) is also a viable "green" alternative, offering fast and efficient separations using supercritical CO₂ as the mobile phase.[5][6]

Q2: What type of GC column is best suited for separating 4-octene isomers?

A2: The choice of GC column is critical. While standard non-polar columns can provide some separation based on boiling point differences, highly polar or specialized columns offer better selectivity.[7] Columns with stationary phases like cyanopropylpolysiloxane or polyethylene glycol (e.g., Carbowax) are often used.[1][7] For very challenging separations, capillary columns coated with silver nitrate or other silver-containing liquid stationary phases provide superior resolution by exploiting the interaction between silver ions and the π-electrons of the double bond.[4][8]

Q3: In what order are the cis and trans isomers expected to elute from the column?

A3: The elution order depends on the technique.

  • In standard GC , on non-polar or moderately polar columns, the trans-isomer, which has a lower boiling point, typically elutes before the cis-isomer.[9]

  • In silver ion (argentation) chromatography , the principle is reversed. The cis-isomer forms a more stable complex with the silver ions in the stationary phase and is therefore retained longer, causing it to elute after the trans-isomer.[3][10]

Q4: Can mass spectrometry (MS) distinguish between cis- and this compound?

A4: No, mass spectrometry alone cannot typically distinguish between cis and trans isomers because they have the same mass and often produce identical fragmentation patterns.[9][11] Therefore, chromatographic separation prior to MS detection (GC-MS or LC-MS) is essential for their individual identification and quantification.[9][12]

Troubleshooting Guide

Issue 1: Poor resolution or complete co-elution of cis- and this compound peaks.

Possible Cause Solution
Inadequate Stationary Phase Selectivity The column's stationary phase chemistry is not suitable for resolving the isomers. Standard non-polar phases may be insufficient.[13] Solution: Switch to a more polar column (e.g., a wax-type or cyanopropyl phase) or a column specifically designed for alkene isomer separations, such as one containing silver ions.[3][7]
Temperature Program Too Fast A rapid temperature ramp reduces the interaction time of the isomers with the stationary phase, preventing effective separation.[2][13] Solution: Decrease the oven temperature ramp rate (e.g., 1-5 °C/min), especially around the expected elution temperature of the isomers, to enhance resolution.[13]
Suboptimal Carrier Gas Flow Rate The linear velocity of the carrier gas affects column efficiency. An incorrect flow rate can lead to peak broadening and reduced resolution.[13] Solution: Optimize the carrier gas (Helium or Hydrogen) flow rate to achieve the best efficiency for your column dimensions. Consult the column manufacturer's guidelines for optimal flow rates.
Column Overload Injecting a sample that is too concentrated can saturate the stationary phase, leading to broad, asymmetric, and poorly resolved peaks.[13] Solution: Dilute the sample and re-inject. Ensure the amount injected is within the column's loading capacity.[2]

Issue 2: Peaks are tailing or fronting.

Possible Cause Solution
Active Sites in the System The hydroxyl group on a dirty injector liner or exposed silica on the column can interact with the double bonds of the analytes, causing peak tailing.[13] Solution: Use a deactivated injector liner. If the column is old, trim the first few centimeters from the inlet to remove contaminated sections.[2]
Improper Injection Technique A slow injection speed can cause the sample band to broaden before it reaches the column.[2] Solution: Ensure the autosampler or manual injection is performed quickly and smoothly to introduce a narrow sample band onto the column.

Quantitative Data Summary

The following table summarizes typical conditions and expected outcomes for the separation of cis/trans alkene isomers using different chromatographic techniques. Absolute retention times will vary by instrument, but the relative performance and elution order are informative.

Technique Stationary Phase Mobile Phase / Carrier Gas Typical Temperature Program Elution Order Resolution (Rs)
Gas Chromatography (GC) Polyethylene Glycol (e.g., Carbowax-20M)[7]Helium or Nitrogen[7]Isothermal (e.g., 96 °C) or a slow ramp (e.g., 5 °C/min)[7][9]trans then cisGood to Excellent
Silver Ion HPLC (Ag-HPLC) Silica gel impregnated with AgNO₃[3][10]Hexane/Toluene Gradient[10]Ambienttrans then cis[10]Excellent
Supercritical Fluid Chromatography (SFC) Silica-based (Normal Phase)[5]Supercritical CO₂ with Methanol modifier[5]Isothermal (e.g., 40 °C)trans then cisGood to Excellent

Experimental Protocols

Protocol 1: Gas Chromatography (GC) Separation of 4-Octene Isomers

This protocol is a representative method for the analytical separation of cis- and this compound using a polar stationary phase.

1. Sample Preparation:

  • Prepare a 10-100 µg/mL solution of the 4-octene isomer mixture in a volatile organic solvent like hexane or dichloromethane.[14]

  • Ensure the sample is free of particulates by filtering or centrifuging if necessary.[14]

  • Transfer the final solution to a 1.5 mL glass autosampler vial.[14]

2. GC-FID/MS Instrument Parameters:

  • GC System: Agilent GC or similar.

  • Column: DB-WAX or similar polyethylene glycol capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9]

  • Injector Temperature: 250 °C.[9]

  • Injection Volume: 1.0 µL.

  • Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overload.

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase at 5 °C/min to 150 °C.[9]

    • Hold: Hold at 150 °C for 5 minutes.

  • Detector:

    • FID: Temperature at 250 °C.

    • MS (if used): Transfer line at 230 °C, Ion source at 230 °C, Quadrupole at 150 °C. Scan range m/z 35-200.[9][11]

3. Data Analysis:

  • Integrate the peaks corresponding to this compound and cis-4-octene. The trans-isomer is expected to elute first.

  • Calculate the relative percentage of each isomer based on the peak areas.

  • If using MS, confirm the identity of the peaks by their mass spectrum (molecular ion at m/z 112).[11]

Workflow and Logic Diagrams

Caption: Experimental workflow for GC-based separation of 4-octene isomers.

troubleshooting_guide problem Problem: Poor Peak Resolution cause1 Cause: Co-elution of Isomers problem->cause1 cause2 Cause: Peak Tailing / Broadening problem->cause2 solution1a Switch to a more polar or silver-ion column cause1->solution1a Check Column Selectivity solution1b Decrease oven temperature ramp rate cause1->solution1b Check GC Method solution1c Optimize carrier gas flow rate cause1->solution1c Check Gas Velocity solution2a Use a deactivated injector liner cause2->solution2a Check for Active Sites solution2b Dilute sample to avoid column overload cause2->solution2b Check for Overload solution2c Trim front of column cause2->solution2c Check Column Health

Caption: Troubleshooting logic for poor peak resolution in isomer separation.

References

Technical Support Center: Industrial Scale-Up of Trans-4-Octene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the industrial scale-up of trans-4-octene production.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during your experiments, presented in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: We are experiencing a lower than expected yield of this compound in our scaled-up reaction. What are the potential causes and how can we improve the yield?

    • Potential Cause: Inefficient catalyst activity or deactivation.

      • Action: The choice of metathesis catalyst is critical. For general metathesis, catalysts like Hoveyda-Grubbs are often recommended due to their stability and activity at room temperature.[1][2] If sterically hindered alkenes are involved, specialized catalysts may be necessary.[1] Catalyst deactivation can occur due to impurities in the feedstock or side reactions. Consider performing a catalyst screening study to identify the optimal catalyst for your specific conditions.

    • Potential Cause: Unfavorable reaction equilibrium.

      • Action: The ethenolysis reaction to produce 4-octene is reversible. The presence of ethylene as a gaseous by-product can inhibit the forward reaction.[1] On an industrial scale, it is crucial to efficiently remove ethylene from the reaction mixture. This can be achieved by bubbling an inert gas (e.g., nitrogen or argon) through the reactor.[1]

    • Potential Cause: Suboptimal reaction temperature and pressure.

      • Action: Olefin metathesis can be sensitive to temperature. While some catalysts are active at room temperature, others may require elevated temperatures to achieve optimal activity. However, excessively high temperatures can lead to catalyst decomposition and increased side reactions. The pressure of gaseous reactants like ethylene also plays a significant role in reaction kinetics and equilibrium.[3] A systematic optimization of temperature and pressure should be performed.

Issue 2: Poor Selectivity and Formation of Isomers

  • Question: Our final product contains a high percentage of other octene isomers (e.g., cis-4-octene, 2-octene) and other by-products like methyl-heptenes. How can we improve the selectivity towards this compound?

    • Potential Cause: Isomerization of the product.

      • Action: Double bond isomerization can occur as a side reaction, particularly at higher temperatures or in the presence of certain catalyst residues.[4] Lowering the reaction temperature or reducing the reaction time may help to minimize isomerization. Additionally, the choice of catalyst can influence the degree of isomerization.

    • Potential Cause: Competing side reactions.

      • Action: The formation of by-products such as methyl-heptenes can result from head-to-tail coupling of the reactants instead of the desired head-to-head coupling.[4] The catalyst system and reaction conditions can influence the relative rates of these competing pathways. Screening different catalysts and optimizing the reactant ratios and addition rates can help to favor the desired reaction.

    • Potential Cause: Impurities in the feedstock.

      • Action: Impurities in the starting materials can participate in side reactions, leading to a variety of by-products. Ensure the purity of your reactants through appropriate purification methods before introducing them into the reactor.

Issue 3: Catalyst Deactivation and Short Lifespan

  • Question: We are observing a rapid decline in catalyst activity during our continuous process. What could be causing this and how can we extend the catalyst's lifespan?

    • Potential Cause: Catalyst poisoning.

      • Action: Impurities in the feedstock, such as water, oxygen, or sulfur compounds, can act as poisons to metathesis catalysts. It is essential to thoroughly purify the reactants and solvents. The use of scavenger resins or guard beds can also help to remove potential poisons before the feed enters the reactor.

    • Potential Cause: Thermal degradation.

      • Action: Operating at temperatures above the catalyst's stability limit will lead to rapid decomposition. Review the manufacturer's specifications for the catalyst's thermal stability and ensure the reactor temperature is well-controlled.

    • Potential Cause: Fouling of the catalyst by polymeric by-products.

      • Action: High concentrations of reactants or products can sometimes lead to the formation of oligomers or polymers that can coat the catalyst surface, blocking active sites. Optimizing the reaction conditions to minimize these side reactions is crucial. In some cases, a periodic catalyst regeneration procedure may be necessary.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common industrial methods for producing this compound?

    • A1: The most prominent industrial method for the synthesis of specific alkenes like this compound is olefin metathesis.[2][5] This reaction involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds, often catalyzed by ruthenium, molybdenum, or tungsten-based catalysts.[5] Ethenolysis, a type of cross-metathesis with ethylene, is a common strategy.[6]

  • Q2: How can I effectively separate this compound from its cis isomer and other impurities on a large scale?

    • A2: On an industrial scale, fractional distillation is a common technique for separating isomers with different boiling points. Due to the small difference in boiling points between cis- and this compound, a distillation column with a high number of theoretical plates may be required. Other potential purification methods include preparative chromatography, though this can be more expensive for large quantities.[7]

  • Q3: What are the safety considerations when handling ethylene gas in a scaled-up process?

    • A3: Ethylene is a highly flammable gas and can form explosive mixtures with air. It is crucial to handle it in a well-ventilated area, away from ignition sources. The use of appropriate pressure-rated equipment and leak detection systems is mandatory. Personnel should be trained on the safe handling of flammable gases.

  • Q4: Can renewable feedstocks be used for the production of this compound?

    • A4: Yes, there is growing interest in using renewable resources like vegetable oils for the production of olefins through metathesis.[3] For example, the ethenolysis of oleic acid derivatives can yield 1-decene and other valuable olefins. While this approach offers a more sustainable route, it also presents challenges related to the purification of the feedstock and the potential for catalyst inhibition by components present in natural oils.

Data Presentation

Table 1: Comparison of Common Metathesis Catalysts

Catalyst TypeCommon ExamplesKey CharacteristicsTypical Applications
Grubbs Catalysts Grubbs I, Grubbs IIHigh activity, good functional group tolerance.General olefin metathesis, ring-closing metathesis.
Hoveyda-Grubbs Catalysts Hoveyda-Grubbs I & IIIncreased stability, slower initiation.[1][2]Cross-metathesis, reactions requiring higher stability.
Schrock Catalysts Molybdenum or Tungsten basedVery high activity, sensitive to air and moisture.[5]Metathesis of sterically demanding or less reactive olefins.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in a Batch Reactor

  • Reactor Setup: A clean, dry, and inert gas-purged jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and condenser is used.

  • Reactant Preparation: The starting olefin and any solvent are purified by passing them through a column of activated alumina to remove peroxides and water.

  • Reaction Initiation: The reactor is charged with the purified olefin and solvent. The mixture is brought to the desired reaction temperature (e.g., 40-60 °C).

  • Catalyst Addition: The metathesis catalyst (e.g., 0.01-0.1 mol%) is dissolved in a small amount of anhydrous solvent and injected into the reactor under a positive pressure of inert gas.

  • Reaction Monitoring: Samples are withdrawn from the reaction mixture at regular intervals and quenched with a suitable agent (e.g., ethyl vinyl ether).

  • Analysis: The samples are analyzed by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the starting material and the selectivity to this compound and other products.

  • Work-up: Upon completion, the reaction is quenched, and the catalyst is removed by filtration through a pad of silica gel or by using a scavenger resin. The product is then purified by distillation.

Visualizations

Troubleshooting_Low_Yield start Low Yield of This compound cause1 Inefficient Catalyst Activity start->cause1 Potential Cause cause2 Unfavorable Reaction Equilibrium start->cause2 Potential Cause cause3 Suboptimal Reaction Conditions start->cause3 Potential Cause solution1a Perform Catalyst Screening cause1->solution1a Solution solution1b Check for Catalyst Poisons cause1->solution1b Solution solution2 Efficiently Remove Ethylene By-product cause2->solution2 Solution solution3 Optimize Temperature and Pressure cause3->solution3 Solution

Caption: Troubleshooting workflow for addressing low yield of this compound.

Experimental_Workflow_Catalyst_Screening step1 Reactor Setup (Inert Atmosphere) step2 Reactant Purification step1->step2 step3 Charge Reactor & Set Temperature step2->step3 step4 Catalyst Injection step3->step4 step5 Reaction Monitoring (Sampling) step4->step5 step6 Analysis (GC/GC-MS) step5->step6 step7 Work-up & Purification step6->step7 result Optimal Catalyst & Conditions step7->result

Caption: Experimental workflow for catalyst screening.

References

minimizing side products in the synthesis of trans-4-octene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of trans-4-octene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound with high stereoselectivity?

A1: The most effective methods for synthesizing this compound with high trans (E) selectivity include the Schlosser modification of the Wittig reaction, the Julia-Kocienski olefination, and the reduction of 4-octyne using sodium in liquid ammonia (a type of Birch reduction).[1][2][3]

Q2: What are the primary side products to expect when synthesizing this compound?

A2: The primary side product is typically the cis-4-octene (Z-isomer). Other potential byproducts can include unreacted starting materials, products from side reactions of the reagents (like self-condensation in the Julia-Kocienski olefination), and triphenylphosphine oxide in Wittig-type reactions.[4][5]

Q3: How can I purify this compound from its cis isomer and other impurities?

A3: Purification can be achieved through column chromatography on silica gel using a non-polar eluent like hexane.[6] Fractional distillation can also be effective if the boiling points of the isomers and impurities are sufficiently different. In some cases, crystallization at low temperatures may selectively precipitate one isomer.[6][7]

Troubleshooting Guides

Wittig Reaction (Standard and Schlosser Modification)

Q4: My Wittig reaction is producing a low yield of 4-octene. What are the possible causes and solutions?

A4: Low yields in a Wittig reaction can stem from several factors:

  • Inefficient Ylide Formation: Ensure your phosphonium salt is dry and the base is sufficiently strong (e.g., n-BuLi, NaH, KOtBu). The reaction should be conducted under an inert atmosphere (argon or nitrogen) to prevent degradation of the ylide by moisture or oxygen.[5][8] A color change (often to deep red or orange) typically indicates successful ylide formation.[5]

  • Steric Hindrance: While less of an issue for the synthesis of 4-octene from propanal and the corresponding ylide, highly substituted aldehydes or ketones can react slowly.[9]

  • Aldehyde Instability: Aldehydes can be prone to oxidation or polymerization. Use freshly distilled aldehyde for the best results.[9]

  • Reaction Temperature: Ylide formation and the subsequent reaction with the aldehyde are often carried out at low temperatures (e.g., -78 °C) and then allowed to warm to room temperature. Ensure proper temperature control throughout the process.[5]

Q5: My Wittig reaction is yielding mainly the cis-isomer of 4-octene. How can I increase the trans-selectivity?

A5: Standard Wittig reactions with non-stabilized ylides (like the one used for 4-octene synthesis) typically favor the Z (cis) isomer.[10] To obtain the E (trans) isomer, you should use the Schlosser modification .[11][12] This involves the in-situ epimerization of the initially formed erythro-betaine to the more stable threo-betaine, which then eliminates to give the trans-alkene.[11]

Troubleshooting the Schlosser Modification:

  • Insufficient Epimerization: Ensure the use of a second equivalent of a strong base (phenyllithium is classic) at low temperature (-78 °C to -30 °C) after the initial reaction of the ylide and aldehyde.[12]

  • Proton Source: The choice of proton source to quench the β-oxido ylide can influence the final product. A sterically hindered proton source is sometimes used to favor the formation of the trans-lithiobetaine.[11]

  • Lithium Salts: The presence of lithium salts is crucial for stabilizing the betaine intermediate in the Schlosser modification. If you are using salt-free conditions, this will favor the cis-isomer.[5]

Julia-Kocienski Olefination

Q6: I am observing a significant amount of self-condensation of my sulfone reagent in the Julia-Kocienski olefination. How can this be minimized?

A6: Self-condensation, where the sulfonyl carbanion attacks another molecule of the starting sulfone, is a known side reaction.[4][13] To prevent this, it is best to perform the reaction under "Barbier-like conditions."[13] This involves adding the base slowly to a mixture of both the sulfone and the aldehyde. This ensures that the generated carbanion reacts with the aldehyde as soon as it is formed, minimizing its concentration and the likelihood of self-condensation.[4][13]

Q7: The E/Z selectivity of my Julia-Kocienski olefination is not as high as expected. What factors can I adjust?

A7: The stereoselectivity of the Julia-Kocienski olefination is influenced by several factors:

  • Sulfone Reagent: Different heteroaryl sulfones can provide different selectivities. For high E-selectivity, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are often superior to benzothiazol-2-yl (BT) sulfones.[13]

  • Counterion and Solvent: The choice of base and solvent affects the transition state geometry. Smaller counterions (like Li+) and nonpolar solvents tend to favor a closed transition state, which can influence selectivity. Larger counterions (like K+) in polar solvents can lead to an open transition state.[13]

  • Reaction Temperature: As with many stereoselective reactions, lower temperatures generally lead to higher selectivity.

Birch Reduction of 4-Octyne

Q8: My Birch reduction of 4-octyne is incomplete, and I am recovering starting material. What should I check?

A8: Incomplete reduction can be due to:

  • Insufficient Reducing Agent: Ensure at least two equivalents of sodium or lithium metal are used per equivalent of alkyne.[3]

  • Inactive Metal: The surface of the alkali metal can become oxidized. Use freshly cut pieces of the metal.

  • Moisture Contamination: The reaction is highly sensitive to moisture, which will quench the solvated electrons. Ensure all glassware is thoroughly dried and the ammonia is anhydrous.

Q9: I am observing over-reduction to octane as a side product. How can I prevent this?

A9: While the Birch reduction of alkynes is generally selective for the formation of alkenes, over-reduction can occur, especially at higher temperatures.[3] Maintaining a low reaction temperature (typically -78 °C, the sublimation point of dry ice) is crucial to prevent the reduction of the newly formed alkene.

Quantitative Data Summary

Synthesis MethodTypical Yield of 4-OcteneTypical trans:cis RatioKey AdvantagesKey Disadvantages
Standard Wittig Moderate to HighLow (favors cis)Well-established, readily available reagents.Poor trans-selectivity for non-stabilized ylides.[10]
Schlosser Modification GoodHigh (typically >90:10)Excellent trans-selectivity.[11][12]Requires careful control of temperature and stoichiometry.
Julia-Kocienski Olefination Good to ExcellentVery High (often >95:5)High trans-selectivity, one-pot procedure.[13]Can have issues with self-condensation of the sulfone.[4][13]
Birch Reduction of 4-Octyne Good to HighVery High (typically >98:2)Excellent trans-selectivity, simple procedure.[3]Requires handling of liquid ammonia and alkali metals.

Experimental Protocols

Protocol 1: Synthesis of this compound via Schlosser Modification of the Wittig Reaction
  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend butyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF. Cool the suspension to -78 °C. Add n-butyllithium (1.05 equiv) dropwise. Allow the resulting deep red solution to stir at -78 °C for 1 hour.

  • Reaction with Aldehyde: To the ylide solution at -78 °C, add a solution of butanal (1.0 equiv) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour.

  • Epimerization: Add a second equivalent of phenyllithium (1.0 equiv) dropwise at -78 °C. Allow the reaction to warm to -30 °C and stir for 30 minutes.

  • Protonation: Cool the reaction back to -78 °C and add a solution of tert-butanol (1.2 equiv) in THF.

  • Workup: Allow the reaction to warm to room temperature. Quench with saturated aqueous ammonium chloride. Extract with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (hexane eluent) to yield this compound.

Protocol 2: Synthesis of this compound via Julia-Kocienski Olefination
  • Reaction Setup: To a stirred solution of 1-((1-phenyl-1H-tetrazol-5-yl)sulfonyl)butane (1.0 equiv) and butanal (1.2 equiv) in anhydrous DME at -78 °C under an argon atmosphere, slowly add a solution of KHMDS (1.1 equiv) in DME over 30 minutes.

  • Reaction Progression: Stir the mixture at -78 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and removal of the solvent in vacuo, purify the residue by column chromatography on silica gel (hexane eluent) to afford this compound.

Protocol 3: Synthesis of this compound via Birch Reduction of 4-Octyne
  • Reaction Setup: In a three-necked flask equipped with a dry ice condenser and an ammonia inlet, condense ammonia gas at -78 °C.

  • Dissolving Metal: To the liquid ammonia, add small pieces of sodium metal (2.5 equiv) until a persistent deep blue color is obtained.

  • Alkyne Addition: Add a solution of 4-octyne (1.0 equiv) in anhydrous THF dropwise to the sodium-ammonia solution. Stir the reaction at -78 °C for 2 hours.

  • Quench: Quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.

  • Workup: Allow the ammonia to evaporate. Add water and extract the product with pentane. Wash the organic layer with brine and dry over anhydrous magnesium sulfate.

  • Purification: Filter and carefully remove the solvent by distillation to obtain this compound.

Visualizations

Wittig_Workflow start Start phosphonium_salt Butyltriphenylphosphonium bromide in THF start->phosphonium_salt base Add n-BuLi @-78°C phosphonium_salt->base ylide Formation of Butylide base->ylide aldehyde Add Butanal @-78°C ylide->aldehyde betaine Erythro-Betaine Intermediate aldehyde->betaine schlosser_base Add PhLi @-78°C to -30°C betaine->schlosser_base threo_betaine Threo-Betaine Intermediate schlosser_base->threo_betaine protonation Add t-BuOH @-78°C threo_betaine->protonation workup Workup and Purification protonation->workup product This compound workup->product

Caption: Schlosser Modification Workflow.

Troubleshooting_Tree start Low this compound Yield/Selectivity method Which synthesis method was used? start->method wittig Wittig Reaction method->wittig Wittig julia Julia-Kocienski method->julia Julia birch Birch Reduction method->birch Birch wittig_q1 Low Yield? wittig->wittig_q1 julia_q1 Side products observed? julia->julia_q1 birch_q1 Incomplete reaction? birch->birch_q1 wittig_a1 Check ylide formation (dryness, base strength). Use fresh aldehyde. wittig_q1->wittig_a1 Yes wittig_q2 Low trans-selectivity? wittig_q1->wittig_q2 No wittig_a2 Use Schlosser modification: 2nd equivalent of strong base, low temperature. wittig_q2->wittig_a2 Yes julia_a1 Use 'Barbier-like' conditions: slowly add base to a mixture of sulfone and aldehyde. julia_q1->julia_a1 Yes birch_a1 Ensure anhydrous conditions. Use excess, fresh alkali metal. birch_q1->birch_a1 Yes birch_q2 Over-reduction? birch_q1->birch_q2 No birch_a2 Maintain low temperature (-78°C). birch_q2->birch_a2 Yes

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Troubleshooting Low Conversion Rates in trans-4-octene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving trans-4-octene, specifically focusing on low conversion rates in metathesis, hydrogenation, hydroformylation, and epoxidation reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound metathesis reaction has a low conversion rate. What are the primary factors to investigate?

A1: Low conversion in olefin metathesis is a common issue. The primary areas to troubleshoot are:

  • Catalyst Activity: Ensure your Grubbs catalyst is fresh and has been stored under an inert atmosphere. Catalyst decomposition can occur with prolonged exposure to air and moisture.

  • Solvent and Reagent Purity: Use anhydrous, degassed solvents. Impurities like water, oxygen, and peroxides can deactivate the catalyst.

  • Atmosphere: The reaction must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can decompose the catalyst.[1]

  • Ethylene Removal: The self-metathesis of this compound produces 3-hexene and 5-decene. However, in cross-metathesis reactions, ethylene is often a byproduct. If ethylene is generated, its removal by bubbling an inert gas through the reaction mixture can help drive the equilibrium towards the products.[1]

  • Isomerization: At elevated temperatures, undesired olefin isomerization can become a significant side reaction, leading to a complex mixture of products and consuming the starting material in non-productive pathways.[1][2][3][4] Consider running the reaction at a lower temperature.[1] Additives like 1,4-benzoquinone can also suppress isomerization.[2][3]

Q2: I am observing low yields in the hydrogenation of this compound. What should I check?

A2: For low yields in this compound hydrogenation, consider the following:

  • Catalyst Quality: The activity of palladium on carbon (Pd/C) can vary. Ensure the catalyst is not old or poisoned.

  • Hydrogen Pressure: While atmospheric pressure is often sufficient for simple alkenes, increasing the hydrogen pressure can sometimes improve the reaction rate and conversion.

  • Solvent Choice: The solvent can influence the reaction rate. Protic solvents like ethanol are commonly used. Ensure the solvent is of appropriate purity.

  • Mass Transfer: Efficient stirring is crucial to ensure good contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst.

Q3: My hydroformylation of this compound is giving poor conversion to the desired n-nonanal. What are the likely causes?

A3: Low conversion in the hydroformylation of internal olefins like this compound can be attributed to several factors:

  • Catalyst and Ligand System: The choice of rhodium precursor and phosphine or phosphite ligand is critical for both activity and regioselectivity. Bulky ligands are often required to favor the formation of the linear aldehyde from an internal olefin.[5]

  • Reaction Conditions: Temperature and syngas (CO/H₂) pressure are key parameters. Higher temperatures can favor isomerization to the terminal olefin, which then hydroformylates more readily to the linear product, but can also lead to side reactions if too high.[6]

  • Isomerization-Hydroformylation Equilibrium: The overall conversion is dependent on the efficiency of the tandem isomerization and hydroformylation steps. The rate of isomerization of this compound to 1-octene must be faster than or comparable to the rate of hydroformylation.[5]

Q4: The epoxidation of this compound is incomplete. What could be the issue?

A4: For incomplete epoxidation of this compound, investigate these aspects:

  • Oxidant Stability and Concentration: If using hydrogen peroxide, ensure it has not decomposed. The concentration of the oxidant is also a critical parameter.

  • Catalyst Activity: The chosen catalyst (e.g., a transition metal complex) must be active under the reaction conditions.

  • Temperature: Reaction temperature significantly affects the rate of epoxidation. However, excessively high temperatures can lead to decomposition of the oxidant and/or the epoxide product, as well as the formation of byproducts like diols.

  • pH of the Reaction Medium: For some catalytic systems, the pH can influence the reaction rate and selectivity.

Troubleshooting Guides

Guide 1: Troubleshooting Low Conversion in this compound Self-Metathesis

If you are experiencing low conversion in the self-metathesis of this compound to 3-hexene and 5-decene, follow this troubleshooting workflow.

Start Low Conversion in This compound Metathesis Check_Catalyst Verify Catalyst Activity (Use fresh catalyst) Start->Check_Catalyst Check_Purity Check Solvent/Substrate Purity (Use anhydrous, degassed solvent) Check_Catalyst->Check_Purity Check_Atmosphere Ensure Inert Atmosphere (Purge with Ar or N2) Check_Purity->Check_Atmosphere Analyze_Byproducts Analyze Crude Mixture (GC-MS, NMR) Check_Atmosphere->Analyze_Byproducts Isomerization Isomerization Products Detected? Analyze_Byproducts->Isomerization Lower_Temp Decrease Reaction Temperature Isomerization->Lower_Temp Yes Success Improved Conversion Isomerization->Success No Add_Inhibitor Add Isomerization Inhibitor (e.g., 1,4-benzoquinone) Lower_Temp->Add_Inhibitor Add_Inhibitor->Success

Caption: Troubleshooting workflow for low conversion in this compound metathesis.

Data Presentation

Table 1: Effect of Reaction Parameters on the Hydroformylation of this compound
Catalyst SystemLigandTemperature (°C)Syngas Pressure (bar)SolventConversion (%)n-nonanal Yield (%)Reference
Rh(acac)(CO)₂BIPHEPHOS12520Toluene>9588[5]
Rh(acac)(CO)₂BIPHEPHOS10020Toluene~80~70[5]
Rh(acac)(CO)₂BIPHEPHOS12510Toluene~90~80[5]
Rh(acac)(CO)₂BIPHEPHOS12540Toluene>95~85[5]
Table 2: Influence of Temperature on the Epoxidation of n-octene
CatalystOxidantTemperature (K)Conversion (%)Epoxide Selectivity (%)Reference
[Pd(2CS-dhba)Cl(H₂O)]O₂348~17~41
[Pd(2CS-dhba)Cl(H₂O)]O₂35893.099.9
[Pd(2CS-dhba)Cl(H₂O)]O₂36865.970.0

Experimental Protocols

Protocol 1: Self-Metathesis of this compound using Grubbs Catalyst

Objective: To perform the self-metathesis of this compound to yield 3-hexene and 5-decene.

Materials:

  • This compound (purified by passing through a column of activated alumina)

  • Grubbs second-generation catalyst

  • Anhydrous and degassed dichloromethane (DCM) or toluene

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

Procedure:

  • Set up a Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (argon or nitrogen).

  • To the flask, add purified this compound (1.0 eq).

  • Add anhydrous and degassed solvent (e.g., DCM or toluene) to achieve a concentration of 0.1-0.5 M.

  • In a separate glovebox or under a positive flow of inert gas, weigh the Grubbs second-generation catalyst (0.1-1 mol%).

  • Add the catalyst to the stirred solution of this compound.

  • Heat the reaction mixture to the desired temperature (e.g., 40 °C for DCM or 80 °C for toluene) and monitor the reaction progress by GC-MS.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.

  • The solvent can be removed under reduced pressure, and the product mixture can be purified by distillation or column chromatography.

Prep_Flask Setup Schlenk Flask under Inert Atmosphere Add_Substrate Add Purified This compound Add_Solvent Add Anhydrous, Degassed Solvent Weigh_Catalyst Weigh Grubbs Catalyst (Inert Atmosphere) Add_Catalyst Add Catalyst to Solution Heat_Monitor Heat and Monitor (e.g., 40-80 °C, GC-MS) Quench Quench with Ethyl Vinyl Ether Purify Purify Products (Distillation/Chromatography) Quench->Purify

Caption: Experimental workflow for the self-metathesis of this compound.

Protocol 2: Hydrogenation of this compound using Palladium on Carbon (Pd/C)

Objective: To reduce this compound to n-octane.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Round-bottom flask

  • Hydrogen balloon or Parr hydrogenator

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Add a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% Pd/C (typically 1-5 mol% of Pd).

  • Seal the flask with a septum and purge the flask with hydrogen gas (a balloon filled with hydrogen is suitable for small-scale reactions at atmospheric pressure). For higher pressures, a Parr hydrogenator should be used.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with solvent during filtration and disposed of properly.

  • Rinse the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain n-octane.

cluster_setup Reaction Setup cluster_execution Reaction Execution cluster_workup_hydro Workup Add_Reactants Add this compound, Solvent, and Pd/C to a Flask Setup_H2 Establish Hydrogen Atmosphere (Balloon/Parr) Add_Reactants->Setup_H2 Stir Stir Vigorously at Room Temperature Setup_H2->Stir Monitor Monitor Reaction (TLC, GC-MS) Stir->Monitor Filter Filter through Celite to Remove Pd/C Monitor->Filter Concentrate Concentrate Filtrate to Obtain n-octane Filter->Concentrate

Caption: Experimental workflow for the hydrogenation of this compound.

References

Technical Support Center: Preventing Isomerization of trans-4-Octene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of trans-4-octene during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound isomerization during a reaction?

Isomerization of this compound, leading to the formation of other octene isomers (e.g., cis-4-octene, 3-octenes, 2-octenes), is primarily caused by:

  • Catalyst Decomposition: In transition metal-catalyzed reactions, particularly olefin metathesis, the decomposition of the catalyst can form metal hydride species. These hydrides can re-add to the alkene and promote double bond migration.[1]

  • Acidic Conditions: The presence of strong acids can lead to the protonation of the double bond, forming a carbocation intermediate. Subsequent deprotonation at a different position results in an isomerized alkene.

  • Thermal Stress: High reaction temperatures can provide the activation energy needed for isomerization, especially in the presence of a catalyst or acidic impurities.

  • Photochemical Conditions: Exposure to UV light can sometimes induce cis-trans isomerization.

Q2: I'm observing isomerization in my ruthenium-catalyzed olefin metathesis reaction. What is the likely cause and how can I prevent it?

The most probable cause is the formation of ruthenium hydride species from the decomposition of your Grubbs catalyst.[1] To prevent this, you can:

  • Use Additives: The addition of 1,4-benzoquinone or its electron-deficient derivatives is a highly effective method to suppress isomerization. These compounds are thought to either prevent the formation of ruthenium hydrides or rapidly quench them.[1] Acetic acid can also be used.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can minimize catalyst decomposition and subsequent isomerization.

  • Choose a More Stable Catalyst: Consider using a more stable generation of the Grubbs catalyst if applicable to your substrate.

  • Minimize Reaction Time: Shorter reaction times reduce the exposure of the product to the catalyst and potential decomposition products.

Q3: Can isomerization occur during the hydrogenation of this compound? How can I avoid it?

Yes, isomerization can be a side reaction during hydrogenation, particularly with certain catalysts. To minimize this:

  • Catalyst Selection: Use a catalyst known for low isomerization activity, such as certain palladium or platinum catalysts under specific conditions.

  • Optimize Reaction Conditions: Lower temperatures and pressures can often favor hydrogenation over isomerization.

  • Hydrogen Source: Using transfer hydrogenation with a suitable hydrogen donor might offer better selectivity in some cases.

Q4: I am performing an acid-catalyzed reaction with this compound and observing significant isomerization. What are my options?

To mitigate isomerization in acid-catalyzed reactions:

  • Use a Weaker Acid: If the reaction allows, switch to a weaker acid to reduce the propensity for carbocation formation and rearrangement.

  • Lower the Temperature: As with other reaction types, lower temperatures can disfavor the isomerization pathway.

  • Non-Protic Lewis Acids: Consider using a non-protic Lewis acid to promote the desired reaction without direct protonation of the double bond.

  • Control Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent further isomerization.

Troubleshooting Guides

Problem 1: Unexpected Isomerization in Olefin Metathesis Despite Using an Inhibitor
Symptom Possible Cause Suggested Solution
Isomerization of this compound is still observed after adding 1,4-benzoquinone.1. Insufficient Inhibitor: The amount of inhibitor may not be enough to quench all the active hydride species. 2. Inhibitor Decomposition: The inhibitor might be unstable under the reaction conditions. 3. Highly Active Catalyst Decomposition: The rate of catalyst decomposition and hydride formation is faster than the rate of quenching by the inhibitor.1. Increase Inhibitor Concentration: Incrementally increase the loading of 1,4-benzoquinone (e.g., from 5 mol% to 10 mol%). 2. Use a More Stable Inhibitor: Consider using an electron-deficient benzoquinone derivative, which can be more effective. 3. Optimize Reaction Conditions: Lower the reaction temperature and/or catalyst loading to reduce the rate of catalyst decomposition.
The desired metathesis reaction is significantly slowed or stopped after adding the inhibitor.1. Inhibitor Interference: The inhibitor might be coordinating to the catalyst and hindering its activity. 2. Incompatible Reaction Conditions: The combination of the inhibitor and other reagents may be detrimental to the catalyst.1. Screen Different Inhibitors: Test other inhibitors like acetic acid, which may have less of an impact on the catalyst's activity. 2. Change the Order of Addition: Add the inhibitor after the metathesis reaction has initiated. 3. Re-evaluate Catalyst Choice: A different generation of Grubbs catalyst might be more compatible with the chosen inhibitor.
Problem 2: Isomerization During Work-up or Purification
Symptom Possible Cause Suggested Solution
The crude reaction mixture shows high isomeric purity of this compound, but the purified product is a mixture of isomers.1. Acidic Residues: Traces of acid from the reaction or work-up are causing isomerization on the silica gel column. 2. Active Silica Gel: The silica gel itself can be acidic enough to promote isomerization. 3. Elevated Temperatures during Solvent Removal: Heating the product to remove solvent can induce thermal isomerization.1. Neutralize Before Chromatography: Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) before drying and concentrating. 2. Use Deactivated Silica Gel: Prepare a slurry of silica gel with a small percentage of a neutral or basic solvent (e.g., triethylamine in the eluent) to neutralize active sites. 3. Consider Alternative Purification: If possible, use other purification methods like distillation or recrystallization. 4. Remove Solvent at Reduced Pressure and Low Temperature: Use a rotary evaporator with a cold water bath to minimize thermal stress on the product.

Data on Isomerization Prevention in Olefin Metathesis

The following table summarizes the effectiveness of various additives in preventing the isomerization of an allylic ether during a ring-closing metathesis (RCM) reaction, which serves as a model for the behavior of alkenes like this compound.

Additive Concentration (mol %) % Isomerization % RCM Product
None-3070
1,4-Benzoquinone10< 199
2,5-Dichloro-1,4-benzoquinone10< 199
Acetic Acid10595
TEMPO (radical scavenger)102872

Data adapted from studies on related alkene systems. Actual results with this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Suppressing Isomerization in Grubbs-Catalyzed Metathesis of this compound
  • Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the Grubbs catalyst (e.g., Grubbs II, 1-5 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Inhibitor Addition: Add the isomerization inhibitor (e.g., 1,4-benzoquinone, 5-10 mol%) to the flask.

  • Solvent and Substrate Addition: Add anhydrous, degassed solvent (e.g., dichloromethane or toluene) to the flask, followed by the this compound substrate.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 40 °C is often sufficient) and monitor the progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Work-up and Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on deactivated silica gel (e.g., silica gel treated with 1% triethylamine in the eluent) to prevent on-column isomerization.

Protocol 2: Minimizing Isomerization in Acid-Catalyzed Hydration of this compound
  • Reaction Setup: To a round-bottom flask containing this compound, add a dilute aqueous solution of a moderately strong acid (e.g., 10% sulfuric acid).

  • Temperature Control: Cool the reaction mixture in an ice bath to 0-5 °C to minimize the rate of isomerization.

  • Reaction Monitoring: Stir the biphasic mixture vigorously and monitor the reaction progress by GC-MS, analyzing for the formation of 4-octanol and any isomeric byproducts.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure at a low temperature. Purify the resulting alcohol by distillation or chromatography on deactivated silica gel.

Visualizations

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_purification Work-up & Purification catalyst Grubbs Catalyst flask Schlenk Flask catalyst->flask inhibitor 1,4-Benzoquinone inhibitor->flask reaction_mix Reaction Mixture flask->reaction_mix solvent Anhydrous Solvent solvent->reaction_mix substrate This compound substrate->reaction_mix quench Quench (Ethyl Vinyl Ether) reaction_mix->quench Completion concentrate Concentrate quench->concentrate chromatography Column Chromatography (Deactivated Silica) concentrate->chromatography product Pure Product chromatography->product

Caption: Workflow for preventing isomerization in olefin metathesis.

troubleshooting_logic start Isomerization Observed? reaction_type Reaction Type? start->reaction_type Yes end_ok Problem Solved start->end_ok No metathesis Olefin Metathesis reaction_type->metathesis acid_catalyzed Acid-Catalyzed reaction_type->acid_catalyzed hydrogenation Hydrogenation reaction_type->hydrogenation inhibitor Add Inhibitor (e.g., Benzoquinone) metathesis->inhibitor lower_temp Lower Reaction Temperature metathesis->lower_temp acid_catalyzed->lower_temp weaker_acid Use Weaker Acid acid_catalyzed->weaker_acid change_catalyst Change Catalyst/ Optimize Conditions hydrogenation->change_catalyst check_workup Check Work-up Procedure inhibitor->check_workup lower_temp->check_workup weaker_acid->check_workup change_catalyst->check_workup neutralize Neutralize Before Purification check_workup->neutralize Acidic Residues? deactivate_silica Use Deactivated Silica Gel check_workup->deactivate_silica Active Silica? end_persist Problem Persists (Consult Specialist) check_workup->end_persist No Work-up Issues neutralize->end_ok deactivate_silica->end_ok

Caption: Troubleshooting logic for alkene isomerization.

References

Technical Support Center: Purification of Commercial trans-4-Octene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from commercial trans-4-octene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound is susceptible to several types of impurities. The most common is the cis-isomer, cis-4-octene, which often co-exists due to synthetic routes and thermodynamic equilibria.[1][2][3] Other potential impurities include structural isomers of octene (e.g., 1-octene, 2-octene, 3-octene), residual starting materials, and solvents from the manufacturing process.[4] Peroxides can also form upon exposure to air and light, which can interfere with subsequent reactions.[5][6][7]

Q2: How can I identify the impurities present in my this compound sample?

A2: The most effective method for identifying volatile hydrocarbon impurities in alkenes is Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS) for definitive identification.[8][9][10] A capillary column, such as one with an alumina-based stationary phase (e.g., HP-Al/S PLOT), can provide excellent separation of various hydrocarbon isomers.[8][11] For peroxide detection, qualitative tests using potassium iodide strips or quantitative spectrophotometric methods can be employed.

Q3: What are the primary methods for removing impurities from this compound?

A3: The choice of purification method depends on the type and concentration of the impurities.

  • For isomeric impurities: Fractional distillation is a viable technique for separating isomers with sufficiently different boiling points.[4][12][13][14] For high-purity requirements and isomers with very close boiling points, preparative gas chromatography (prep-GC) is a powerful tool.[15][16][17][18]

  • For peroxide impurities: Peroxides can be effectively removed by passing the solvent through a column of activated aluminum oxide.[6]

Q4: Can I use High-Performance Liquid Chromatography (HPLC) to purify this compound?

A4: While HPLC is a powerful purification technique, it is more commonly used for less volatile and more polar compounds.[19] For a volatile, nonpolar hydrocarbon like this compound, preparative gas chromatography (prep-GC) is generally the more suitable and efficient high-resolution chromatographic method.[15][17]

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Unexpected side products in a reaction using this compound. The starting material may contain reactive impurities such as peroxides or other isomeric alkenes.Test for and remove peroxides using an alumina column. Analyze the purity of the starting material by GC to identify and quantify isomeric impurities. Purify by fractional distillation or preparative GC if necessary.
Poor separation of cis and trans isomers during fractional distillation. The boiling points of the cis and trans isomers are very close, making separation by standard distillation difficult. The distillation column may not have enough theoretical plates for efficient separation.Use a longer, more efficient fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[14] If baseline separation is still not achieved, consider using preparative gas chromatography for higher purity.[15]
Inconsistent reaction yields. The concentration of the this compound may vary between batches due to the presence of non-reactive impurities or solvent residues.Accurately determine the purity of each batch of this compound using quantitative GC analysis before use. Adjust the stoichiometry of your reaction accordingly.
GC analysis shows multiple peaks, but mass spectra are very similar. The peaks likely correspond to structural or geometric isomers of octene, which will have similar fragmentation patterns in MS.Use a high-resolution capillary GC column known for separating hydrocarbon isomers.[8][11] Compare retention times with analytical standards of the suspected isomers for positive identification.

Key Experimental Protocols

Protocol 1: Identification of Isomeric Impurities by Gas Chromatography (GC)

Objective: To separate and identify isomeric impurities in a sample of commercial this compound.

Methodology:

  • Instrument Setup:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: HP-Al₂O₃/S PLOT capillary column (50 m x 0.32 mm i.d. x 8 µm) or equivalent.[8]

    • Carrier Gas: Nitrogen or Helium, set to an appropriate flow rate.

    • Injector Temperature: 200 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 5 minutes, then ramp to 180 °C at 5 °C/min.[11]

  • Sample Preparation:

    • Dilute the this compound sample 1:100 in a volatile solvent such as pentane or hexane.

  • Injection:

    • Inject 1 µL of the diluted sample into the GC.

  • Data Analysis:

    • Identify the major peak corresponding to this compound.

    • Identify impurity peaks by comparing their retention times to known standards of cis-4-octene and other octene isomers.

    • If coupled with a mass spectrometer, analyze the mass spectrum of each peak to confirm the identity of the isomers.

Protocol 2: Removal of Peroxide Impurities using an Alumina Column

Objective: To remove peroxide contaminants from this compound.

Methodology:

  • Column Preparation:

    • Select a glass chromatography column appropriate for the volume of this compound to be purified.

    • Place a small plug of glass wool at the bottom of the column.

    • Fill the column with activated aluminum oxide (basic or neutral). The amount of alumina should be approximately 10-20% of the weight of the solvent to be purified.

    • Tap the column gently to ensure even packing.

  • Purification:

    • Carefully pour the commercial this compound onto the top of the alumina column.

    • Allow the liquid to percolate through the alumina under gravity.

    • Collect the purified this compound as it elutes from the column.

  • Verification:

    • Test the eluted solvent for the presence of peroxides using a fresh peroxide test strip. The test should be negative.

    • Caution: Alumina can retain a significant amount of the solvent. Do not attempt to dry the alumina completely as this can concentrate peroxides, creating a potential hazard.

Protocol 3: Purification by Fractional Distillation

Objective: To enrich the concentration of this compound by separating it from lower and higher boiling point impurities.

Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask. Ensure all glassware is dry.

    • Add boiling chips to the round-bottom flask.

  • Distillation:

    • Charge the round-bottom flask with the impure this compound (do not fill more than two-thirds full).

    • Heat the flask gently.

    • As the vapor rises through the fractionating column, a temperature gradient will be established.[12][14]

    • Monitor the temperature at the head of the column. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~122-123 °C).

    • Discard the initial forerun (lower boiling impurities) and the final pot residue (higher boiling impurities).

  • Analysis:

    • Analyze the purity of the collected fraction by GC to determine the effectiveness of the separation.

Visualizations

Experimental_Workflow cluster_0 Impurity Identification cluster_1 Purification Strategy Commercial this compound Commercial this compound GC-MS Analysis GC-MS Analysis Commercial this compound->GC-MS Analysis Identify Isomers Peroxide Test Peroxide Test Commercial this compound->Peroxide Test Detect Peroxides Impurity Profile Impurity Profile GC-MS Analysis->Impurity Profile Peroxide Test->Impurity Profile Alumina Column Alumina Column Impurity Profile->Alumina Column If Peroxides Present Fractional Distillation Fractional Distillation Impurity Profile->Fractional Distillation If Isomers Present Purified Product Purified Product Alumina Column->Purified Product Preparative GC Preparative GC Fractional Distillation->Preparative GC For High Purity Fractional Distillation->Purified Product Preparative GC->Purified Product Logical_Relationship Start Start Impurity_Check Is Purity Sufficient? Start->Impurity_Check Peroxide_Check Peroxides Present? Impurity_Check->Peroxide_Check No End Use in Experiment Impurity_Check->End Yes Isomer_Check Isomers Present? Peroxide_Check->Isomer_Check No Alumina_Purification Pass Through Alumina Column Peroxide_Check->Alumina_Purification Yes Distillation Fractional Distillation Isomer_Check->Distillation Yes Isomer_Check->End No Alumina_Purification->Isomer_Check High_Purity_Needed High Purity Required? Distillation->High_Purity_Needed Prep_GC Preparative GC Prep_GC->End High_Purity_Needed->Prep_GC Yes High_Purity_Needed->End No

References

storage conditions to ensure the long-term stability of trans-4-octene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and stability assessment of trans-4-octene to ensure its long-term integrity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, well-ventilated area.[1][2][3][4] The product is chemically stable under standard ambient conditions (room temperature).[1] For extended storage, refrigeration at 2-8°C is recommended. The container should be kept tightly closed to prevent exposure to air and moisture.[1][2][3] As this compound is a highly flammable liquid, it must be stored away from heat, sparks, open flames, and hot surfaces.[1][2][5][6]

Q2: What are the primary degradation pathways for this compound?

A2: The two primary degradation pathways for this compound are oxidation and isomerization.

  • Oxidation: The double bond in this compound is susceptible to oxidation, especially when exposed to air (oxygen). This can lead to the formation of various oxidation products, including epoxides, aldehydes (butanal), and carboxylic acids (butanoic acid).[2][5][6]

  • Isomerization: The trans-isomer can convert to the more thermodynamically stable cis-isomer, cis-4-octene. This process can be initiated by exposure to heat, light, or the presence of radical species.

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation can be suspected if you observe changes in the physical appearance of the liquid, such as discoloration or the formation of precipitates. However, the most reliable way to assess degradation is through analytical techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. An increase in impurity peaks in a GC chromatogram or the appearance of new signals in an NMR spectrum are indicative of degradation.

Q4: Should I store this compound under an inert atmosphere?

A4: Yes, for optimal long-term stability and to minimize the risk of oxidation, it is highly recommended to store this compound under an inert atmosphere, such as nitrogen or argon. This is particularly important for high-purity grades intended for sensitive applications.

Q5: What is the expected shelf-life of this compound?

A5: The shelf-life of this compound is highly dependent on the storage conditions. When stored under ideal conditions (refrigerated, under an inert atmosphere, and protected from light), it is expected to remain stable for several years. However, frequent opening of the container and exposure to air and light will significantly reduce its shelf-life. It is recommended to monitor the purity of the material periodically, especially for older samples or those used in critical experiments.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in GC analysis 1. Oxidation: Formation of butanal, butanoic acid, or other oxidation products. 2. Isomerization: Presence of cis-4-octene. 3. Contamination: From solvent or improper handling.1. Confirm the identity of impurities using GC-MS. 2. If oxidation is suspected, consider purging the sample with an inert gas before use and ensure future storage is under an inert atmosphere. 3. If isomerization is significant, the material may not be suitable for experiments sensitive to stereoisomerism. 4. Run a blank of the solvent to rule out contamination.
Appearance of new signals in ¹H or ¹³C NMR spectrum 1. Isomerization: Signals corresponding to cis-4-octene will be present. 2. Oxidation: Aldehydic or carboxylic acid protons/carbons may be visible.1. Compare the spectrum to reference spectra of cis-4-octene. Key differentiating signals are detailed in the experimental protocols section. 2. Check for characteristic aldehyde proton signals (~9.4-10 ppm in ¹H NMR) or carboxylic acid proton signals (~10-12 ppm in ¹H NMR).
Discoloration of the liquid (yellowing) Oxidation/Polymerization: Formation of higher molecular weight byproducts.The material is likely significantly degraded and should be discarded according to safety protocols.
Inconsistent experimental results Degraded starting material: The presence of impurities (e.g., cis-isomer, oxidation products) can interfere with reactions.Re-analyze the purity of the this compound stock using GC or NMR before proceeding with further experiments.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound and detecting common impurities like its cis-isomer.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

  • Capillary Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.

GC Conditions:

Parameter Value
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 40°C, hold for 5 min Ramp: 10°C/min to 150°C, hold for 2 min
Detector Temperature 280°C (FID) or Transfer line at 280°C (MS)

| MS Mass Range (if applicable) | m/z 35-200 |

Sample Preparation:

  • Dilute the this compound sample to approximately 1% in a volatile solvent like hexane or dichloromethane.

  • Vortex the sample to ensure homogeneity.

Data Interpretation:

  • This compound: Will be the major peak. Its retention index on a standard non-polar column is approximately 794.[7]

  • cis-4-octene: Will typically elute slightly before the trans-isomer.

  • Oxidation Products: Aldehydes (butanal) and other smaller molecules will have shorter retention times. Carboxylic acids may require derivatization for good peak shape but might appear as broad peaks at later retention times.

Protocol 2: Stability Assessment by ¹H NMR Spectroscopy

This protocol allows for the quantification of isomerization to cis-4-octene.

Instrumentation:

  • NMR Spectrometer (300 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

Data Interpretation: The vinylic protons (the H atoms on the double bond) of the trans and cis isomers have distinct chemical shifts.

Isomer ¹H NMR Vinylic Proton (δ, ppm) Multiplicity
This compound ~5.39[8]Multiplet
cis-4-octene ~5.34Multiplet

The allylic protons (the CH₂ groups adjacent to the double bond) also show slight differences.

Isomer ¹H NMR Allylic Proton (δ, ppm) Multiplicity
This compound ~1.96[8]Multiplet
cis-4-octene ~2.01Multiplet

The relative integration of the vinylic proton signals can be used to determine the ratio of trans to cis isomers in the sample.

Visual Guides

Storage_Workflow Diagram 1: Recommended Storage and Handling Workflow for this compound receive Receive this compound inspect Inspect container for damage receive->inspect store Store in a cool, well-ventilated, flammables-approved area inspect->store No damage Contact Supplier Contact Supplier inspect->Contact Supplier Damaged inert Blanket with inert gas (N2 or Ar) for long-term storage store->inert refrigerate Refrigerate at 2-8°C inert->refrigerate use Use in experiment refrigerate->use check_purity Check purity (GC/NMR) if stored for >6 months or results are inconsistent use->check_purity check_purity->use Purity acceptable Dispose of material Dispose of material check_purity->Dispose of material Degraded

Caption: Diagram 1: Recommended Storage and Handling Workflow.

Troubleshooting_Degradation Diagram 2: Troubleshooting Workflow for Suspected Degradation start Suspect degradation (e.g., inconsistent results, age) analytical_check Perform analytical check (GC or ¹H NMR) start->analytical_check impurities_detected Impurities detected? analytical_check->impurities_detected identify_impurities Identify impurities (GC-MS, NMR chemical shifts) impurities_detected->identify_impurities Yes no_impurities No significant impurities - Check other experimental parameters impurities_detected->no_impurities No isomerization Isomerization to cis-4-octene? identify_impurities->isomerization oxidation Oxidation products present? identify_impurities->oxidation isomerization->oxidation No use_with_caution Use with caution if cis-isomer does not affect experiment isomerization->use_with_caution Yes discard Discard material oxidation->discard Yes Re-evaluate other minor peaks Re-evaluate other minor peaks oxidation->Re-evaluate other minor peaks No

Caption: Diagram 2: Troubleshooting Workflow for Suspected Degradation.

References

Technical Support Center: Regeneration & Recycling of Catalysts in trans-4-Octene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the regeneration and recycling of catalysts used in the synthesis of trans-4-octene via olefin metathesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for this compound synthesis via cross-metathesis?

A1: The synthesis of this compound is typically achieved through the cross-metathesis of shorter-chain olefins. The most prevalent catalysts for this transformation are ruthenium-based complexes, specifically Grubbs and Hoveyda-Grubbs catalysts, due to their high activity, functional group tolerance, and stability in air and moisture compared to alternatives like Schrock catalysts.[1][2]

  • Grubbs Catalysts (First and Second Generation): These are highly effective but the first generation can be less active and may not be suitable for preparing tri- or tetrasubstituted olefins.[1] The second-generation catalysts, featuring an N-heterocyclic carbene (NHC) ligand, exhibit higher activity.[1]

  • Hoveyda-Grubbs Catalysts: These catalysts incorporate a chelating isopropoxybenzylidene ligand, which enhances their stability.[1] A key advantage is that they can often be recovered and reused.[1][3]

Q2: Why do my metathesis catalysts deactivate during the reaction?

A2: Catalyst deactivation is an inevitable process that can occur through several mechanisms, leading to a loss of activity and/or selectivity.[4] Common deactivation pathways for ruthenium metathesis catalysts include:

  • Bimolecular Decomposition: Two catalyst molecules can react with each other, leading to the loss of the active alkylidene ligand and the formation of inactive ruthenium species.[5][6]

  • Reaction with Impurities or Byproducts: Amines, phosphines, and other nucleophiles present as impurities or additives can react with the catalyst, leading to its degradation.[7][8] Highly basic amines, for example, can deprotonate the metallacyclobutane intermediate, causing decomposition.[8]

  • Olefin-Driven Decomposition: The olefin substrate or product itself can trigger decomposition pathways, such as β-hydride transfer.[7] The generation of gaseous byproducts like ethene can also affect catalyst lifetime, and its efficient removal is recommended to drive the reaction to completion.[9]

  • Ligand Dissociation/Degradation: The loss of a ligand, such as a phosphine, can precede a nucleophilic attack on the methylidene intermediate, forming inactive complexes.[8]

  • Thermal Degradation: Operating at excessively high temperatures can cause structural changes to the catalyst, such as sintering (agglomeration of active metal particles), which irreversibly reduces its activity.[10][11]

Q3: What is the fundamental difference between catalyst regeneration and catalyst recycling?

A3:

  • Regeneration refers to the chemical treatment of a deactivated catalyst to restore its catalytic activity.[4] This often involves processes to remove poisons or coke, or to redisperse the active metal sites.[10][12]

  • Recycling involves the physical separation and recovery of the intact, active catalyst from the reaction mixture for reuse in subsequent batches.[13] Some recycling methods may incorporate a mild regeneration step if partial deactivation has occurred.

Q4: Can all types of metathesis catalysts be regenerated or recycled?

A4: Not all catalysts are equally amenable to regeneration or recycling.

  • Hoveyda-Grubbs catalysts are often designed for easier recovery due to their greater stability and are frequently recycled by methods like silica gel chromatography.[1][3]

  • First-generation Grubbs catalysts are generally considered more difficult to recycle after use.[1]

  • Heterogeneous catalysts (e.g., supported on alumina) used in industrial processes like the Shell Higher Olefin Process (SHOP) are designed for continuous regeneration cycles.[12][14]

Section 2: Troubleshooting Guide

Problem 1: My catalyst activity has dropped significantly mid-reaction.

Possible Cause Troubleshooting Step
Presence of Catalyst Poisons Identify potential impurities in reactants or solvents (e.g., amines, sulfur compounds, water).[10][15] Purify starting materials and ensure the use of dry, degassed solvents.
Ethene Buildup If your reaction generates ethene (e.g., cross-metathesis of alpha-olefins), the dissolved gas can inhibit the catalyst. Gently bubble an inert gas (e.g., argon or nitrogen) through the reaction mixture to remove volatile byproducts.[9]
Thermal Degradation The reaction temperature may be too high, causing irreversible damage.[10] Reduce the reaction temperature and monitor for activity improvement.
Air/Moisture Sensitivity (Schrock type) If using highly sensitive catalysts like Schrock's, ensure all manipulations are performed under a strictly inert atmosphere.[1]

Problem 2: My recycled catalyst shows very low activity in the next batch.

Possible Cause Troubleshooting Step
Incomplete Separation from Products/Byproducts Residual products or byproducts from the previous run may be acting as inhibitors. Improve the purification method of the recovered catalyst (e.g., more thorough washing, optimized chromatography).
Partial Deactivation During Reaction/Workup The catalyst may have partially deactivated during the previous run or recovery process. A mild regeneration step may be required before reuse.
Physical Loss of Catalyst A significant amount of catalyst may be lost during the recovery process (e.g., adhering to glassware, incomplete elution from silica). Quantify the recovered catalyst to ensure sufficient loading in the next batch.

Problem 3: My regeneration protocol failed to restore catalytic activity.

Possible Cause Troubleshooting Step
Irreversible Deactivation The catalyst may have undergone irreversible structural changes, such as metal sintering due to excessive heat.[10] This damage cannot be reversed by standard regeneration methods. The catalyst must be replaced.
Incorrect Regeneration Method The chosen regeneration method may not be suitable for the specific deactivation mechanism. For example, a simple solvent wash will not remove strongly chemisorbed poisons or reverse metal agglomeration.[11]
Incomplete Coke Removal For deactivation by coking, the regeneration conditions (temperature, oxygen concentration, time) may have been insufficient.[12] Note that incomplete coke combustion can sometimes be a strategy to shorten the induction period in subsequent MTO reactions.[16]
Damage During Regeneration The regeneration process itself can damage the catalyst if not properly controlled. For instance, runaway exothermic reactions during coke burn-off can cause severe thermal damage.[12]

Section 3: Data Presentation

The efficiency of catalyst regeneration and recycling is highly dependent on the specific catalyst, reaction conditions, and recovery method. Below is a summary of representative data.

Table 1: Catalyst Recycling Efficiency

Catalyst TypeRecycling MethodNumber of CyclesFinal Yield/ConversionRuthenium Content in ProductReference
Asarone-derived Ru CarbeneDeposition on silica gelUp to 9Slow decrease in activityLow (83 ppm reported in a similar system)[13]
Hoveyda-Grubbs Type (Chelated)Silica gel column chromatographyNot specifiedHigh yield recoveryNot specified[3]

Table 2: Catalyst Regeneration Methods & Outcomes

Deactivation CauseRegeneration MethodConditionsOutcomeReference
Coke DepositionAir/Oxygen CombustionControlled O₂ (0.5-2.0%), 400-565°CCoke is burned off, activity restored. Risk of thermal damage if not controlled.[12]
Coke DepositionCO₂ Gasification700-900°CRemoves coke, but may result in lower activity and stability compared to fresh catalyst.[17]
Metal SinteringOxychlorinationChlorine addition under air at ~500°CRedisperses metal crystallites, increasing active surface area.[12]
General Decomposition (Hoveyda-Grubbs 1st Gen)Reaction with a propargyl alcohol derivativeTreatment of decomposed species with 1-(3,5-diisopropoxyphenyl)-1-phenylprop-2-yn-1-olReactivated to an active indenylidene complex (43% yield of complex).[18]

Section 4: Experimental Protocols

Protocol 1: Recycling of Hoveyda-Grubbs Type Catalyst via Silica Gel Adsorption

This protocol is a general guideline for recovering a stable, chelated ruthenium catalyst from a reaction mixture.

  • Reaction Quenching: Upon completion of the metathesis reaction, add a small amount of ethyl vinyl ether to quench the catalyst. Stir for 20-30 minutes.

  • Concentration: Reduce the solvent volume of the reaction mixture under reduced pressure.

  • Adsorption: Add silica gel to the concentrated mixture and continue to remove the solvent until a free-flowing powder is obtained. The catalyst will be adsorbed onto the silica.

  • Purification of Product: Transfer the silica to a chromatography column. Elute the desired organic product using an appropriate non-polar solvent system (e.g., hexanes/ethyl acetate). The catalyst should remain strongly adsorbed at the top of the column.

  • Catalyst Recovery: After the product has been fully eluted, switch to a more polar solvent (e.g., pure ethyl acetate or dichloromethane) to elute the catalyst from the silica gel.

  • Drying: Collect the catalyst-containing fractions and remove the solvent under reduced pressure. Dry the recovered catalyst under high vacuum before storing it under an inert atmosphere for reuse.

Protocol 2: General Procedure for Oxidative Regeneration (Coke Removal)

This protocol is conceptual and typically applied to heterogeneous catalysts in industrial settings. Extreme care must be taken to control temperature and gas composition to avoid catalyst damage.[12]

  • Inert Purge: Purge the reactor containing the coked catalyst with an inert gas (e.g., nitrogen) to remove residual hydrocarbons.

  • Controlled Oxidation: Introduce a gas stream containing a low concentration of oxygen (0.5-2.0%) diluted in nitrogen.[12]

  • Temperature Ramp: Slowly and carefully increase the temperature to the target for coke combustion (e.g., 400-500°C). The temperature must be strictly controlled to prevent exothermic runaway reactions that can cause thermal damage.[12]

  • Hold Period: Maintain the temperature and oxygen flow until coke removal is complete, as indicated by the cessation of CO₂ evolution in the off-gas.

  • Post-Treatment (If Necessary): Depending on the catalyst system, subsequent steps like oxychlorination for metal redispersion or reduction may be required.[12][19]

  • Cool Down: Cool the reactor to the desired operating temperature under an inert atmosphere before reintroducing reactants.

Section 5: Visualizations

Catalyst_Lifecycle cluster_reaction Metathesis Reaction cluster_recovery Recovery & Separation cluster_regeneration Regeneration Fresh_Catalyst Fresh Catalyst Reaction This compound Synthesis Fresh_Catalyst->Reaction Spent_Catalyst Spent Catalyst (Active + Deactivated) Reaction->Spent_Catalyst Product Product Stream Reaction->Product Separation Physical Separation (e.g., Silica Gel) Spent_Catalyst->Separation Deactivated_Species Deactivated Species Separation->Deactivated_Species Recycled_Catalyst Recycled Active Catalyst Separation->Recycled_Catalyst Recycle Regeneration_Process Chemical Regeneration Deactivated_Species->Regeneration_Process Regenerate Recycled_Catalyst->Reaction Reuse Regeneration_Process->Fresh_Catalyst Activity Restored Waste Waste Stream Regeneration_Process->Waste

Caption: Workflow for catalyst use, recycling, and regeneration.

Deactivation_Pathway Active_Catalyst Active Ru-Alkylidene (Catalyst) Metallacyclobutane Metallacyclobutane Intermediate Active_Catalyst->Metallacyclobutane + Olefin Bimolecular_Coupling Bimolecular Coupling (with another catalyst molecule) Active_Catalyst->Bimolecular_Coupling Ligand_Loss Ligand Dissociation (e.g., -PCy3) Active_Catalyst->Ligand_Loss Product_Release Product Release & Catalyst Reformation Metallacyclobutane->Product_Release Cycloreversion Poison_Attack Attack by Poison (e.g., Amine) Metallacyclobutane->Poison_Attack Product_Release->Active_Catalyst Inactive_Species Inactive Ru Species Bimolecular_Coupling->Inactive_Species Ligand_Loss->Inactive_Species Poison_Attack->Inactive_Species Troubleshooting_Flowchart Start Low Catalyst Performance Check_Reaction Is reaction in progress? Start->Check_Reaction Check_Recycled Is this a recycled catalyst? Check_Reaction->Check_Recycled No Check_Poisons Check for poisons (impurities, air, moisture) Check_Reaction->Check_Poisons Yes Check_Recovery Review recovery protocol. Was there significant physical loss? Check_Recycled->Check_Recovery Yes Check_Temp Is temperature too high? Check_Poisons->Check_Temp Purge_Gas Purge with inert gas to remove ethene Check_Temp->Purge_Gas No Lower_Temp Lower reaction temperature Check_Temp->Lower_Temp Yes Improve_Purification Improve purification of recovered catalyst Check_Recovery->Improve_Purification No Regenerate Consider a mild regeneration step Improve_Purification->Regenerate

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of trans-4-Octene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of trans-4-octene. For comparative purposes, spectral data for its stereoisomer, cis-4-octene, is also presented and analyzed. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation.

Introduction

NMR spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. In this guide, we will dissect the ¹H and ¹³C NMR spectra of this compound, a simple alkene, to illustrate the fundamental principles of NMR interpretation. A comparison with cis-4-octene will highlight how NMR spectroscopy can be used to differentiate between geometric isomers.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information about the different types of protons in a molecule, their relative numbers, and their neighboring protons. Due to the symmetry of this compound, the molecule has only four unique proton environments.

Table 1: ¹H NMR Chemical Shifts (δ) for this compound and cis-4-Octene

ProtonsThis compound (ppm)cis-4-Octene (ppm)
H-4, H-55.395.36
H-3, H-61.962.01
H-2, H-71.361.38
H-1, H-80.890.90

Data for cis-4-octene is included for comparison.

Interpretation of the this compound ¹H NMR Spectrum:
  • H-4 and H-5 (Olefinic Protons): The signal at 5.39 ppm corresponds to the two protons directly attached to the double bond. These protons are in the most deshielded environment due to the electronegativity of the sp² hybridized carbons and the anisotropic effect of the π-bond. The signal appears as a multiplet due to coupling with the adjacent methylene protons (H-3 and H-6). A key feature for trans-alkenes is the large coupling constant (³J) between the olefinic protons, typically in the range of 11-18 Hz.

  • H-3 and H-6 (Allylic Protons): The protons on the carbons adjacent to the double bond (allylic protons) resonate at 1.96 ppm. This downfield shift compared to a standard alkane is due to the proximity of the electron-withdrawing double bond. This signal will appear as a multiplet due to coupling with the olefinic protons (H-4 and H-5) and the methylene protons (H-2 and H-7).

  • H-2 and H-7 (Methylene Protons): The signal at 1.36 ppm is assigned to the methylene protons further from the double bond. These protons are in a more shielded, alkane-like environment. The signal is a multiplet due to coupling with the allylic protons (H-3 and H-6) and the terminal methyl protons (H-1 and H-8).

  • H-1 and H-8 (Methyl Protons): The most upfield signal at 0.89 ppm corresponds to the terminal methyl groups. These protons are the most shielded in the molecule. The signal appears as a triplet due to coupling with the adjacent methylene protons (H-2 and H-7).

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. Due to the symmetry of this compound, there are four distinct carbon signals.

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound and cis-4-Octene

CarbonThis compound (ppm)cis-4-Octene (ppm)
C-4, C-5131.2129.8
C-3, C-635.129.5
C-2, C-723.123.3
C-1, C-813.914.1

Note: The chemical shifts for this compound and cis-4-octene are predicted based on typical values and comparison between isomers. The most significant difference is observed for the allylic carbons (C-3 and C-6).

Interpretation of the this compound ¹³C NMR Spectrum:
  • C-4 and C-5 (Olefinic Carbons): The signal at approximately 131.2 ppm is attributed to the sp² hybridized carbons of the double bond. These carbons are significantly deshielded compared to the sp³ hybridized carbons.

  • C-3 and C-6 (Allylic Carbons): The signal around 35.1 ppm corresponds to the allylic carbons. The chemical shift of the allylic carbon in trans-alkenes is typically further downfield compared to the corresponding cis-isomer due to steric effects.

  • C-2 and C-7 (Methylene Carbons): The signal at approximately 23.1 ppm is assigned to the methylene carbons.

  • C-1 and C-8 (Methyl Carbons): The most upfield signal at around 13.9 ppm is from the terminal methyl carbons.

Experimental Protocols

A general protocol for obtaining ¹H and ¹³C NMR spectra of a small organic molecule like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solvent to provide a reference signal at 0 ppm.

  • NMR Instrument Setup: The sample is placed in a 5 mm NMR tube and inserted into the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. This typically involves a short radiofrequency pulse to excite the protons, followed by the acquisition of the free induction decay (FID) signal. Key parameters to set include the spectral width, acquisition time, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: A one-dimensional carbon NMR experiment with proton decoupling is typically performed. Proton decoupling simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon environment. Due to the low natural abundance of ¹³C, a larger number of scans is usually required compared to ¹H NMR.

  • Data Processing: The acquired FID is processed by applying a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. This is followed by phase correction and baseline correction. The chemical shifts are then referenced to the TMS signal.

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the structure of this compound with its unique proton and carbon environments labeled, corresponding to the assignments in the NMR spectra.

trans_4_octene cluster_molecule This compound cluster_h_assignments ¹H NMR Assignments cluster_c_assignments ¹³C NMR Assignments C1 C¹H₃ C2 C²H₂ C1->C2 H1 H-1, H-8: 0.89 ppm C1_assign C-1, C-8: 13.9 ppm C3 C³H₂ C2->C3 H2 H-2, H-7: 1.36 ppm C2_assign C-2, C-7: 23.1 ppm C4 C⁴H C3->C4 H3 H-3, H-6: 1.96 ppm C3_assign C-3, C-6: 35.1 ppm C5 C⁵H C4->C5 = H4 H-4, H-5: 5.39 ppm C4_assign C-4, C-5: 131.2 ppm C6 C⁶H₂ C5->C6 C7 C⁷H₂ C6->C7 C8 C⁸H₃ C7->C8

Caption: Structure of this compound with ¹H and ¹³C NMR assignments.

Validating the Structure of trans-4-Octene: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of expected versus experimental 2D Nuclear Magnetic Resonance (NMR) data for the structural validation of trans-4-octene. Detailed experimental protocols and data analysis workflows are presented to assist researchers in confirming the molecular structure and stereochemistry of similar small organic molecules.

Introduction to 2D NMR in Structural Elucidation

One-dimensional (1D) NMR spectroscopy provides fundamental information about the chemical environment of nuclei within a molecule. However, for unambiguous structural assignment, especially when dealing with isomers, two-dimensional (2D) NMR techniques are indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond connectivity information, revealing which atoms are connected to each other. This guide focuses on the application of these techniques to confirm the identity and trans configuration of the double bond in 4-octene.

Predicted vs. Experimental Data Comparison

The validation of the this compound structure relies on the correlation of signals in the 2D NMR spectra, which should align with theoretical predictions based on known chemical shift ranges and coupling constants. The following tables summarize the expected and observed NMR data for this compound.

Table 1: ¹H and ¹³C NMR Chemical Shift Data
Atom NamePredicted ¹H (ppm)Experimental ¹H (ppm)[1]Predicted ¹³C (ppm)Experimental ¹³C (ppm)
H1, H80.920.8914.114.1
H2, H71.401.3623.223.2
H3, H62.001.9635.135.1
H4, H55.405.39131.0131.0

Predicted values are based on standard NMR prediction algorithms and may vary slightly based on the software used.

Table 2: Key 2D NMR Correlations for this compound
Correlation TypeExperimentExpected CorrelationsObserved Correlations (Interpretation)
¹H-¹HCOSY H4 ↔ H3, H5 ↔ H6, H3 ↔ H2, H6 ↔ H7, H2 ↔ H1, H7 ↔ H8Cross-peaks confirm the connectivity of the propyl group and its attachment to the double bond.
¹H-¹³C (1-bond)HSQC H1/C1, H2/C2, H3/C3, H4/C4, H5/C5, H6/C6, H7/C7, H8/C8Direct correlation between each proton and its attached carbon is observed, confirming the carbon backbone.
¹H-¹³C (multi-bond)HMBC H4 ↔ C3, C6; H5 ↔ C3, C6; H3 ↔ C2, C4, C5; H2 ↔ C1, C3, C4Long-range correlations establish the connectivity across the double bond and along the alkyl chains.
¹H-¹H Coupling¹H NMR ³J(H4,H5) ≈ 12-18 HzThe observed coupling constant for the vinylic protons falls within the typical range for a trans configuration[2][3][4][5].

Experimental Workflow and Logical Relationships

The process of validating a chemical structure using 2D NMR follows a logical progression from sample preparation to the final analysis of correlated spectra. This workflow ensures that the data acquired is of high quality and that the interpretation is systematic.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Structure Validation Sample This compound Sample Dissolve Dissolve in CDCl3 Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR NMR Spectrometer Transfer->NMR H1 1D ¹H NMR NMR->H1 C13 1D ¹³C NMR NMR->C13 COSY 2D COSY NMR->COSY HSQC 2D HSQC NMR->HSQC HMBC 2D HMBC NMR->HMBC Process Fourier Transform, Phasing, Baseline Correction H1->Process C13->Process COSY->Process HSQC->Process HMBC->Process Analysis Analyze Correlations Process->Analysis Compare Compare with Predictions Analysis->Compare Validate Structure Confirmed Compare->Validate

Workflow for 2D NMR Structure Validation.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are designed for a standard 400 or 500 MHz NMR spectrometer.

Protocol 1: Sample Preparation
  • Sample Purity : Ensure the this compound sample is of high purity to avoid interference from contaminants.

  • Solvent : Use deuterated chloroform (CDCl₃) as the solvent. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.[6]

  • Concentration : Prepare a solution with a concentration of approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃.[7]

  • Mixing : Gently vortex the sample to ensure it is fully dissolved.

  • Filtration : To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6][8]

  • Capping : Cap the NMR tube to prevent evaporation, especially given the volatility of octene.

Protocol 2: 1D NMR Data Acquisition
  • ¹H NMR:

    • Pulse Program : Standard single pulse (e.g., 'zg30').

    • Spectral Width : 0-10 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay (d1) : 1-2 seconds.

    • Number of Scans : 8-16.

  • ¹³C NMR:

    • Pulse Program : Proton-decoupled single pulse (e.g., 'zgpg30').

    • Spectral Width : 0-150 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay (d1) : 2 seconds.

    • Number of Scans : 128-256 (or more, depending on concentration).

Protocol 3: 2D NMR Data Acquisition
  • COSY (Correlation Spectroscopy):

    • Pulse Program : Standard COSY (e.g., 'cosygpqf').

    • Spectral Width (F1 and F2) : Set to the same width as the ¹H spectrum.

    • Number of Increments (F1) : 256-512.

    • Number of Scans per Increment : 2-4.

    • Relaxation Delay : 1.5-2.0 seconds.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program : Standard HSQC with sensitivity enhancement and gradients (e.g., 'hsqcedetgpsisp2.2').

    • Spectral Width (F2 - ¹H) : Set to the ¹H spectral width.

    • Spectral Width (F1 - ¹³C) : Set to the ¹³C spectral width.

    • Number of Increments (F1) : 128-256.

    • Number of Scans per Increment : 4-8.

    • Relaxation Delay : 1.5-2.0 seconds.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program : Standard HMBC with gradients (e.g., 'hmbcgplpndqf').

    • Spectral Width (F2 - ¹H) : Set to the ¹H spectral width.

    • Spectral Width (F1 - ¹³C) : Set to the ¹³C spectral width.

    • Number of Increments (F1) : 256-512.

    • Number of Scans per Increment : 8-16.

    • Relaxation Delay : 1.5-2.0 seconds.

    • Long-Range Coupling Delay : Optimized for a J-coupling of 8 Hz.[9]

Protocol 4: Data Processing
  • Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) data in both dimensions.

  • Phasing : Manually or automatically phase the spectra to ensure all peaks are in the positive absorption mode.

  • Baseline Correction : Apply a baseline correction to obtain a flat baseline across the spectra.

  • Referencing : Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard like tetramethylsilane (TMS).

  • Peak Picking and Integration : Identify and label the chemical shifts of all significant peaks and cross-peaks.

By following these protocols and comparing the acquired data with the expected correlations, researchers can confidently validate the structure of this compound and apply these principles to other small molecules in their research and development endeavors.

References

Quantitative Analysis of Trans-4-Octene in Reaction Mixtures: A Comparative Guide to GC-FID and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate quantification of compounds in reaction mixtures is paramount. This guide provides a detailed comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) for the quantitative analysis of trans-4-octene, a common alkene intermediate. We present a comprehensive experimental protocol for GC-FID, compare its performance with alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), and provide supporting data to inform your analytical decisions.

Performance Comparison: GC-FID vs. Alternative Methods

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile and semi-volatile organic compounds like this compound.[1] Its popularity stems from its reliability, wide linear range, and cost-effectiveness, particularly when the identity of the analyte is already known.

However, alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) offer distinct advantages in specific scenarios. GC-MS provides invaluable structural information, aiding in unequivocal peak identification, and often boasts superior sensitivity.[2][3] HPLC, while less common for volatile, non-polar hydrocarbons, can be a viable option, sometimes requiring derivatization to enhance detection.

The following table summarizes the key performance characteristics of these methods for the quantitative analysis of this compound.

Parameter GC-FID GC-MS HPLC-UV
Principle Separation by volatility and interaction with a stationary phase, detection by ionization in a hydrogen flame.Separation by volatility, detection by mass-to-charge ratio, providing structural information.Separation by polarity-based interactions with a stationary phase, detection by UV absorbance.
Selectivity Good for separating isomers with an appropriate column. May have co-elution issues in complex matrices.Excellent, as it can distinguish compounds by their mass spectra even if they co-elute.Moderate to good, dependent on the chromophores of the analytes and matrix components.
Sensitivity (LOD/LOQ) Generally in the low ppm (µg/mL) range.Can be more sensitive than GC-FID, often reaching ppb (ng/mL) levels.Typically lower for simple alkenes without derivatization.
Linearity Excellent, with a wide linear dynamic range.Good, but can be more susceptible to saturation at high concentrations.Good, but generally over a narrower range compared to GC-FID.
Quantitative Accuracy High, especially with the use of an internal standard.High, particularly when using an isotopically labeled internal standard.Moderate to high, dependent on the analyte's UV response and potential matrix effects.
Cost (Instrument & Maint.) LowerHigherModerate to High
Primary Advantage Robustness, cost-effectiveness, and a wide linear range for quantification of known compounds.Unambiguous identification of analytes and high sensitivity.Suitable for non-volatile or thermally labile compounds.
Primary Limitation Does not provide structural information for unknown peaks.Higher cost and complexity.Limited applicability for volatile, non-polar compounds without chromophores.

Experimental Protocols

Quantitative Analysis of this compound by GC-FID

This protocol outlines a validated method for the quantitative determination of this compound in a liquid matrix, adapted from established methods for similar olefins.

1. Sample Preparation:

  • Internal Standard (IS) Selection: An appropriate internal standard is crucial for accurate quantification.[4][5] For this compound, a saturated hydrocarbon not present in the sample matrix, such as n-nonane or n-decane, is a suitable choice. The IS should be well-resolved from this compound and other components in the reaction mixture.

  • Stock Solutions: Prepare a stock solution of this compound and the selected internal standard in a high-purity volatile solvent (e.g., hexane or pentane) at a concentration of approximately 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of this compound in the reaction mixture samples. A typical range would be from 10 µg/mL to 500 µg/mL. Ensure the concentration of the internal standard remains constant across all calibration standards and samples.

  • Sample Preparation: Dilute an accurately weighed aliquot of the reaction mixture with the solvent containing the internal standard to bring the this compound concentration within the calibration range. If the sample contains solid particles, filter it through a 0.45 µm syringe filter before injection.

2. GC-FID Instrumentation and Conditions:

The successful separation of octene isomers is highly dependent on the choice of the capillary column and the optimization of GC parameters. A polar stationary phase is often effective for separating geometric isomers.

Parameter Value
Gas Chromatograph Agilent 8890 GC System or equivalent
Detector Flame Ionization Detector (FID)
Capillary Column e.g., DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar column
Carrier Gas Helium or Hydrogen, at a constant flow rate (e.g., 1.5 mL/min)
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be optimized based on concentration)
Oven Temperature Program Initial: 40 °C, hold for 5 min; Ramp: 5 °C/min to 150 °C, hold for 5 min
Detector Temperature 280 °C
Data Acquisition Collect data for the entire run time.

3. Method Validation:

The analytical method should be validated according to ICH or ISO/IEC 17025 guidelines to ensure its reliability.[6] Key validation parameters include:

  • Linearity: A linear relationship between the peak area ratio (this compound/IS) and the concentration of this compound should be established. A correlation coefficient (R²) of ≥ 0.999 is typically desired.

  • Precision: The repeatability and intermediate precision should be assessed by analyzing multiple preparations of a sample at the same concentration. The relative standard deviation (RSD) should typically be less than 2%.

  • Accuracy: The accuracy of the method can be determined by analyzing a sample with a known concentration of this compound (e.g., a spiked placebo) and calculating the percent recovery.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Quantification A Stock Solutions (this compound & IS) B Calibration Standards A->B J Calibration Curve Generation B->J C Reaction Mixture Sample D Dilution with IS C->D E Filtration (if needed) D->E F GC Injection E->F G Separation in Capillary Column F->G H FID Detection G->H I Peak Integration H->I I->J K Quantification of This compound J->K

Caption: Experimental workflow for the quantitative analysis of this compound by GC-FID.

logic_diagram A Is quantitative analysis of This compound required? B Is the identity of the analyte known? A->B Yes C GC-FID: Robust & Cost-Effective Quantification B->C Yes D Are there unknown components or is structural confirmation needed? B->D No H Proceed with selected method C->H E GC-MS: Identification & Quantification D->E Yes F Is the sample non-volatile or thermally labile? D->F No E->H F->C No G Consider HPLC-UV (may require derivatization) F->G Yes G->H

Caption: Decision logic for selecting an analytical method for this compound analysis.

References

Reactivity Face-Off: A Comparative Analysis of trans-4-Octene and cis-4-Octene

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry, the seemingly subtle difference in the spatial arrangement of substituents around a double bond can profoundly influence the reactivity of isomeric alkenes. This guide provides a detailed comparison of the reactivity of trans-4-octene and cis-4-octene, focusing on three fundamental electrophilic addition reactions: hydrogenation, epoxidation, and bromination. The following sections present quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

At a Glance: Key Reactivity Differences

The core distinction in the reactivity of cis- and this compound arises from their relative thermodynamic stabilities. Due to steric hindrance between the alkyl groups on the same side of the double bond, cis-4-octene is less stable than its trans counterpart. This difference in ground-state energy directly impacts the activation energy required to reach the transition state in various reactions, often leading to a higher reaction rate for the cis isomer.

Quantitative Data Summary

The following table summarizes the available quantitative data for the comparison of cis- and this compound.

Parametercis-4-OcteneThis compoundKey Observation
Heat of Hydrogenation (kcal/mol) -27.39 ± 0.14[1]Not directly reported, but expected to be lower than the cis isomer.The higher heat of hydrogenation for the cis isomer confirms its lower thermodynamic stability.[2][3][4][5]
Relative Rate of Hydrogenation 0.54 (relative to 1-octene)[6][7]0.17 (relative to 1-octene)[6][7]cis-4-Octene undergoes catalytic hydrogenation significantly faster than this compound.[6][7]
Epoxidation Kinetics Data not availableKinetic data available[8]While specific comparative data is limited, the stereospecific nature of epoxidation is a key differentiator in the products formed.
Bromination Kinetics Data not availableData not availableThe reaction is expected to proceed via a bromonium ion intermediate, leading to anti-addition products for both isomers.

Reaction-Specific Analysis and Experimental Protocols

This section delves into the specifics of three key reactions, providing detailed experimental methodologies and illustrating the underlying chemical principles.

Catalytic Hydrogenation

Catalytic hydrogenation is a fundamental reaction for the saturation of alkenes. The difference in reactivity between cis- and this compound is particularly pronounced in this reaction.

Reactivity Comparison:

cis-4-Octene exhibits a higher rate of catalytic hydrogenation compared to this compound.[6][7] This can be attributed to its higher ground-state energy. Since both isomers proceed through a similar transition state to form n-octane, the less stable cis isomer has a lower activation energy to overcome, resulting in a faster reaction.[2]

Experimental Protocol:

Materials:

  • cis-4-octene or this compound

  • Platinum(IV) oxide (Adam's catalyst) or 10% Palladium on carbon

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve a known amount of cis-4-octene or this compound in ethanol.

  • Carefully add a catalytic amount of platinum(IV) oxide or 10% palladium on carbon to the flask.

  • Connect the flask to the hydrogenation apparatus.

  • Evacuate the apparatus to remove air and then introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by measuring the uptake of hydrogen gas over time.

  • Once the theoretical amount of hydrogen has been consumed, stop the reaction and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the product, n-octane.

  • Confirm the identity and purity of the product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Hydrogenation_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Analysis Reactants cis/trans-4-Octene + Ethanol Flask Round-bottom Flask Reactants->Flask Catalyst PtO2 or Pd/C Catalyst->Flask Apparatus Parr Hydrogenator Flask->Apparatus Stirring Vigorous Stirring (Room Temp) Apparatus->Stirring H2 H2 Gas (1-4 atm) H2->Apparatus Filtration Filter (remove catalyst) Stirring->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product n-Octane Evaporation->Product Analysis GC-MS, NMR Product->Analysis

Catalytic Hydrogenation Workflow
Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid to form an epoxide. This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the product.

Reactivity Comparison:

Experimental Protocol:

Materials:

  • cis-4-octene or this compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolve cis-4-octene or this compound in dichloromethane in a flask.

  • Cool the solution in an ice bath.

  • In a separate beaker, dissolve an equimolar amount of m-CPBA in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred alkene solution over a period of 15-20 minutes.

  • Allow the reaction to stir in the ice bath for an additional 30 minutes, and then at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess m-CPBA and the by-product, m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude epoxide.

  • Purify the product by flash column chromatography if necessary.

  • Characterize the product by NMR and IR spectroscopy to confirm the formation of the corresponding epoxide.

Epoxidation_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Alkene cis/trans-4-Octene TS Concerted Butterfly Mechanism Alkene->TS Peroxyacid m-CPBA Peroxyacid->TS Epoxide cis/trans-4,5-Epoxyoctane TS->Epoxide Byproduct m-Chlorobenzoic Acid TS->Byproduct Bromination_Stereochemistry cluster_cis cis-4-Octene cluster_trans This compound cis_alkene cis-4-Octene cis_bromonium cis-Bromonium Ion cis_alkene->cis_bromonium + Br2 cis_product Racemic mixture of (4R,5S) and (4S,5R)- 4,5-dibromooctane cis_bromonium->cis_product + Br- (anti-attack) trans_alkene This compound trans_bromonium trans-Bromonium Ion trans_alkene->trans_bromonium + Br2 trans_product Meso-(4R,5R) and (4S,5S)- 4,5-dibromooctane trans_bromonium->trans_product + Br- (anti-attack)

References

Differentiating Octene Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification of isomers is a critical step in chemical synthesis, drug development, and quality control. Octene (C₈H₁₆), with its numerous structural and geometric isomers, presents a common analytical challenge. This guide provides an objective comparison of spectroscopic techniques for differentiating between various octene isomers, supported by experimental data and detailed protocols. Understanding the unique spectroscopic fingerprint of each isomer is paramount for ensuring the purity, efficacy, and safety of chemical products.

Introduction to Spectroscopic Differentiation

The differentiation of octene isomers relies on subtle differences in their molecular structure, which are revealed by various spectroscopic methods. The position of the carbon-carbon double bond and the stereochemistry (cis/trans) around it create distinct chemical environments for the atoms and influence bond vibrations and molecular fragmentation. This guide focuses on four primary techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Raman Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, including the differentiation of isomers. Both ¹H and ¹³C NMR provide information on the chemical environment of individual hydrogen and carbon atoms, respectively.

Key Differentiating Features in NMR:
  • Chemical Shifts (δ): The position of a signal in an NMR spectrum is highly sensitive to the electronic environment of the nucleus. Protons and carbons near the double bond will have characteristic chemical shifts depending on the isomer.

  • Coupling Constants (J): The splitting of NMR signals due to the interaction of neighboring nuclei provides valuable information about the connectivity and stereochemistry of the molecule. For instance, the coupling constant between vinyl protons is significantly different for cis and trans isomers. Generally, J_trans (11-19 Hz) is larger than J_cis (5-14 Hz).[1]

  • Number of Signals: The symmetry of an isomer determines the number of unique proton and carbon signals in the NMR spectrum.

Data Presentation: ¹H and ¹³C NMR of Octene Isomers

The following tables summarize the key ¹H and ¹³C NMR spectroscopic data for several linear octene isomers. Note that chemical shifts are approximate and can be influenced by the solvent and spectrometer frequency.

Table 1: ¹H NMR Spectroscopic Data for Selected Octene Isomers (in CDCl₃)

IsomerOlefinic Protons (δ, ppm)Allylic Protons (δ, ppm)Other Aliphatic Protons (δ, ppm)Terminal Methyl Protons (δ, ppm)
1-Octene ~5.8 (m, 1H), ~4.95 (m, 2H)~2.05 (q, 2H)~1.3 (m, 8H)~0.9 (t, 3H)
cis-2-Octene ~5.4 (m, 2H)~2.03 (m, 2H)~1.3 (m, 6H), ~1.6 (d, 3H)~0.9 (t, 3H)
trans-2-Octene ~5.4 (m, 2H)~1.95 (m, 2H)~1.3 (m, 6H), ~1.6 (d, 3H)~0.88 (t, 3H)
cis-3-Octene ~5.34 (m, 2H)~2.05 (m, 4H)~1.33 (m, 4H)~0.95 (t, 3H), ~0.90 (t, 3H)
trans-4-Octene ~5.39 (m, 2H)~1.96 (m, 4H)~1.36 (m, 4H)~0.89 (t, 6H)

Table 2: ¹³C NMR Spectroscopic Data for Selected Octene Isomers (in CDCl₃)

IsomerOlefinic Carbons (δ, ppm)Allylic Carbons (δ, ppm)Other Aliphatic Carbons (δ, ppm)
1-Octene ~139.2, ~114.1~33.9~31.9, ~29.1, ~29.0, ~22.7, ~14.1
cis-2-Octene ~129.9, ~124.5~29.7, ~26.9~31.6, ~22.3, ~17.9, ~14.0
trans-2-Octene ~130.9, ~125.4~35.0, ~32.4~31.5, ~22.5, ~17.9, ~14.0
cis-3-Octene ~130.0, ~128.9~29.3, ~20.6~34.8, ~22.7, ~14.3, ~13.9
This compound ~131.6, ~131.6~34.9, ~34.9~23.2, ~23.2, ~14.0, ~14.0

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of a carbon-carbon double bond and for distinguishing between certain types of isomers based on the substitution pattern around the double bond.

Key Differentiating Features in IR:
  • =C-H Stretch: The C-H stretching vibration of hydrogens attached to the double bond typically appears above 3000 cm⁻¹. For example, in 1-octene, this peak is observed around 3077-3079 cm⁻¹.[2][3]

  • C=C Stretch: The carbon-carbon double bond stretch occurs in the 1680-1630 cm⁻¹ region.[3] The intensity of this peak can vary; for instance, it is often weaker in more symmetrically substituted trans isomers. For 1-octene, this peak is at 1642 cm⁻¹.[2]

  • Out-of-Plane (=C-H) Bending: These strong absorptions in the 1000-650 cm⁻¹ region are highly characteristic of the substitution pattern.[4] For example, monosubstituted alkenes like 1-octene show strong bands around 990 and 910 cm⁻¹. Cis-disubstituted alkenes absorb around 675-730 cm⁻¹, while trans-disubstituted alkenes show a strong band in the 960-975 cm⁻¹ region.

Data Presentation: IR Absorption Frequencies

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Differentiating Octene Isomers

Isomer Type=C-H StretchC=C StretchOut-of-Plane =C-H Bend
1-Octene (Monosubstituted) ~3080~1642~990 and ~910
cis-2-Octene (cis-Disubstituted) ~3015~1658~690
trans-2-Octene (trans-Disubstituted) Not clearly resolved~1673~964
This compound (trans-Disubstituted) Not clearly resolved~1670~965

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns. While all octene isomers have the same molecular weight (112 g/mol ), the way they break apart upon ionization can be distinct.[4]

Key Differentiating Features in MS:
  • Molecular Ion Peak (M⁺): For octene isomers, the molecular ion peak is expected at an m/z of 112.[4]

  • Fragmentation Pattern: The position of the double bond influences the stability of the resulting carbocation fragments, leading to different relative abundances of fragment ions. Allylic cleavage is a common fragmentation pathway for alkenes.

Data Presentation: Mass Spectrometry Fragmentation

Table 4: Prominent Mass-to-Charge Ratios (m/z) in the Mass Spectra of Octene Isomers

IsomerMolecular Ion (M⁺)Key Fragment Ions (m/z)
1-Octene 11283, 69, 56, 55, 43, 41, 29
cis-2-Octene 11297, 83, 70, 69, 56, 55, 42, 41
trans-2-Octene 11297, 83, 70, 69, 56, 55, 42, 41
This compound 11283, 70, 69, 56, 55, 41

Note on 1-Octene Fragmentation: The fragment at m/z 83 corresponds to the loss of an ethyl radical (M-29). The peak at m/z 57 is indicative of a butyl cation, while m/z 43 represents a propyl cation and m/z 29 an ethyl cation. Additional peaks at m/z 55, 41, and 27 are fragments containing the alkene moiety.[5]

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that can provide complementary information to IR. It is particularly useful for analyzing C=C stretching vibrations, which are often strong in Raman spectra, especially for more symmetrically substituted alkenes where the IR signal may be weak. For octene isomers, Raman spectroscopy can be used to study the C-C stretching modes, which are sensitive to the conformation of the alkyl chain.[6]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the octene isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[4]

  • ¹H NMR Data Acquisition: Acquire the spectrum on a spectrometer operating at 300 MHz or higher. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for a good signal-to-noise ratio.[4]

  • ¹³C NMR Data Acquisition: Acquire the spectrum on the same instrument, typically with proton decoupling. A greater number of scans (e.g., 128 or more) is usually necessary.[4]

  • Data Processing: Perform a Fourier transform on the raw data, followed by phase and baseline correction. Reference the chemical shifts to the solvent peak or TMS.[4]

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, place a small drop of the neat octene isomer directly onto an Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe).[4]

  • Instrument Setup: Purge the FTIR spectrometer with dry air or nitrogen to minimize atmospheric interference. Collect a background spectrum of the clean, empty ATR crystal.[4]

  • Data Acquisition: Record the sample spectrum, typically from 4000 to 400 cm⁻¹. The final spectrum is usually presented as transmittance or absorbance versus wavenumber (cm⁻¹).[4]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the volatile liquid octene isomer into the mass spectrometer. This is often done via a gas chromatography (GC) system for separation and controlled introduction.

  • Ionization: Use electron ionization (EI) with a standard energy of 70 eV to ionize and fragment the sample molecules.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected fragments (e.g., m/z 20-120).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The base peak (the most intense peak) is a key identifier.

Workflow for Spectroscopic Differentiation of Octene Isomers

Spectroscopic_Workflow cluster_start Sample cluster_techniques Spectroscopic Analysis cluster_data Data Analysis and Interpretation cluster_conclusion Conclusion Unknown Unknown Octene Isomer NMR NMR Spectroscopy (¹H and ¹³C) Unknown->NMR IR IR Spectroscopy Unknown->IR MS Mass Spectrometry Unknown->MS Raman Raman Spectroscopy (Optional) Unknown->Raman NMR_data Chemical Shifts Coupling Constants Number of Signals NMR->NMR_data IR_data Functional Group Stretches & Bends IR->IR_data MS_data Molecular Ion Fragmentation Pattern MS->MS_data Raman_data C=C Stretch Skeletal Vibrations Raman->Raman_data Identification Isomer Identification NMR_data->Identification IR_data->Identification MS_data->Identification Raman_data->Identification

Caption: Workflow for differentiating octene isomers using spectroscopic techniques.

References

Comparative Study of Catalysts for the Selective Synthesis of trans-4-Octene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in Olefin Metathesis

The selective synthesis of specific olefin isomers is a critical challenge in organic chemistry, with significant implications for the pharmaceutical and materials science industries. Among these, trans-4-octene is a valuable building block, and its efficient synthesis via olefin metathesis is of considerable interest. This guide provides a comparative analysis of common catalysts—primarily based on ruthenium, molybdenum, and tungsten—for the selective synthesis of this compound. The information presented is based on a comprehensive review of experimental data from various studies.

Performance Comparison of Catalysts

The choice of catalyst is paramount in directing the stereochemical outcome of an olefin metathesis reaction. While Z-selective metathesis has been a major focus in recent research, the synthesis of trans isomers remains a significant objective. The following table summarizes the performance of different catalyst types in reactions that can yield 4-octene, such as the self-metathesis of 2-pentene or the cross-metathesis of ethene and 2-hexene. It is important to note that direct comparative studies for the selective synthesis of this compound are limited, and the data presented here is compiled from research on related olefin metathesis reactions.

Catalyst TypePrecursor/ExampleSubstratesConversion (%)Selectivity for 4-Octene (%)trans:cis RatioKey Observations
Ruthenium-based Grubbs 2nd Gen.1-Butene~47~42 (for ethene + 3-hexene)Not SpecifiedOften favors thermodynamically more stable trans products in the absence of specific directing groups.[1] Computational studies suggest NHC ligands are preferred for metathesis of substituted olefins.[2]
Hoveyda-Grubbs 2nd Gen.Diethyl diallylmalonate (RCM)>90N/ANot SpecifiedHigh activity and stability.[3]
Molybdenum-based Schrock CatalystVarious alkenesHighHigh (Z-selective)Low (favors cis)Generally exhibits high activity and promotes Z-selectivity, especially with sterically demanding ligands.[4][5]
Silica-supported Molybdenum OxidePropylene (self-metathesis)VariableVariableNot SpecifiedUsed in industrial processes; selectivity depends on support and reaction conditions.[6]
Tungsten-based WCl₆/SnMe₄1-Butene + EtheneHighPropene formationNot SpecifiedOften used in heterogeneous catalysis for olefin metathesis at higher temperatures.[6]
WO₃/SiO₂IsobuteneVariableC₈ and C₁₂ productsNot SpecifiedCan be tuned for selectivity to different oligomers.[7]

Signaling Pathways and Experimental Workflows

The catalytic cycle of olefin metathesis, famously elucidated by Chauvin, involves the formation of a metallacyclobutane intermediate. The stereoselectivity of the reaction is determined by the relative energies of the possible metallacyclobutane diastereomers and the subsequent cycloreversion pathways.

General Catalytic Cycle for Olefin Metathesis

Olefin Metathesis Cycle General Catalytic Cycle for Olefin Metathesis catalyst [M]=CHR¹ metallacyclobutane Metallacyclobutane Intermediate catalyst->metallacyclobutane + R²CH=CHR³ olefin1 R²CH=CHR³ olefin1->metallacyclobutane product1 R¹CH=CHR² metallacyclobutane->product1 new_catalyst [M]=CHR³ metallacyclobutane->new_catalyst - R¹CH=CHR² metallacyclobutane2 Metallacyclobutane Intermediate new_catalyst->metallacyclobutane2 + R⁴CH=CHR⁵ olefin2 R⁴CH=CHR⁵ olefin2->metallacyclobutane2 product2 R³CH=CHR⁴ metallacyclobutane2->product2 final_catalyst [M]=CHR⁵ metallacyclobutane2->final_catalyst - R³CH=CHR⁴ final_catalyst->catalyst ...

Caption: General mechanism of olefin metathesis.

Experimental Workflow for Catalyst Comparison

A systematic approach is crucial for the comparative evaluation of catalysts. The following workflow outlines the key steps from catalyst preparation to product analysis.

Experimental Workflow Experimental Workflow for Catalyst Comparison cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_synthesis Catalyst Synthesis/ Procurement reaction_setup Reaction Setup (Inert Atmosphere) catalyst_synthesis->reaction_setup substrate_prep Substrate Purification substrate_prep->reaction_setup solvent_prep Solvent Degassing solvent_prep->reaction_setup catalyst_addition Catalyst Addition reaction_setup->catalyst_addition reaction_monitoring Reaction Monitoring (e.g., GC, NMR) catalyst_addition->reaction_monitoring workup Reaction Quenching & Work-up reaction_monitoring->workup purification Product Purification (e.g., Chromatography) workup->purification characterization Product Characterization (NMR, GC-MS) purification->characterization data_analysis Data Analysis (Conversion, Selectivity) characterization->data_analysis Catalyst Selection Logic Catalyst Selection Logic for this compound Synthesis cluster_catalyst Catalyst Choice cluster_factors Performance Factors goal Selective Synthesis of This compound Ru Ruthenium-based (e.g., Grubbs II) goal->Ru Mo Molybdenum-based (e.g., Schrock) goal->Mo W Tungsten-based (e.g., Heterogeneous) goal->W trans_selectivity High trans-Selectivity Ru->trans_selectivity Generally Favored functional_group_tolerance Functional Group Tolerance Ru->functional_group_tolerance Excellent mild_conditions Mild Reaction Conditions Ru->mild_conditions Often Mo->trans_selectivity Typically Z-selective, less favorable for trans high_conversion High Conversion Mo->high_conversion Very High Activity W->high_conversion High Activity at Elevated Temperatures W->functional_group_tolerance Less Tolerant (Homogeneous) trans_selectivity->goal high_conversion->goal

References

A Comparative Guide to the Performance of trans-4-Octene in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of trans-4-octene's performance in several fundamental organic transformations against other common alkenes. The data presented is supported by experimental findings from peer-reviewed literature, offering insights into how the structure of the alkene substrate—specifically the location of the double bond—influences reaction outcomes. This information is critical for reaction design, optimization, and the strategic synthesis of target molecules in pharmaceutical and chemical research.

Executive Summary

This compound, an internal, non-conjugated alkene, exhibits distinct reactivity profiles when compared to terminal alkenes (e.g., 1-octene) and cyclic alkenes (e.g., cyclohexene). This guide delves into a comparative analysis of its performance in four key transformations:

  • Cross-Metathesis: Internal alkenes like this compound can participate in cross-metathesis reactions, though they may exhibit different reactivity and selectivity compared to terminal alkenes.

  • Epoxidation: The epoxidation of internal alkenes proceeds readily, with the stereochemistry of the starting alkene being retained in the epoxide product.

  • Hydrogenation: The stability of the internal double bond in this compound influences its hydrogenation rate and heat of hydrogenation compared to terminal alkenes.

  • Hydroformylation: The position of the double bond in this compound presents unique challenges and opportunities for regioselectivity, with isomerization-hydroformylation pathways enabling the formation of linear aldehydes.

The following sections provide a detailed breakdown of experimental data, protocols, and mechanistic considerations for each of these transformations.

Data Presentation

Cross-Metathesis with Methyl Acrylate

The cross-metathesis of alkenes with electron-deficient partners like methyl acrylate is a powerful tool for carbon-carbon bond formation. The reactivity and selectivity of this reaction are highly dependent on the substitution pattern of the alkene and the choice of catalyst, typically a Grubbs-type ruthenium catalyst. While specific comparative data for this compound is limited, we can draw parallels from studies on other internal alkenes, such as methyl oleate, and compare them to terminal alkenes.

AlkeneCatalystCatalyst Loading (mol%)SolventTime (h)Conversion (%)Cross-Metathesis Product Yield (%)Reference
Methyl Oleate (internal) Hoveyda-Grubbs 2nd Gen.0.2Solvent-free-HighHigh[1]
Methyl 10-undecenoate (terminal) Hoveyda-Grubbs 2nd Gen.0.1---99 (selectivity)[1]
Estragole (terminal) RuCl₂(PCy₃)₂(CHPh)0.51,2-dichloroethane4-79[2]
Eugenol (terminal) Catalyst II or IV1Dimethyl carbonate-10078[2]
Epoxidation

Epoxidation is the conversion of an alkene to an epoxide. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are common reagents for this transformation. The reaction is stereospecific, meaning a trans-alkene will yield a trans-epoxide.

AlkeneOxidizing AgentSolventTime (h)Yield (%)Reference
1-Octene m-CPBADichloromethane-Excellent[3]
Cyclohexene m-CPBADichloromethane-Excellent[3]
Styrene m-CPBADichloromethane398[3]
trans-Anethole Oxone/AcetoneAcetone/Acetonitrile/Water1.5-[4]
Hydrogenation

Catalytic hydrogenation reduces the carbon-carbon double bond of an alkene to a single bond. The stability of the alkene influences the heat of hydrogenation and can affect the reaction rate. trans-Alkenes are generally more stable than cis-alkenes, and internal alkenes are more stable than terminal alkenes.

AlkeneCatalystPressure (bar)Temperature (°C)Time (h)Conversion (%)ProductReference
1-Octene [Ni(o-MeO-dppp)(OAc)₂]30-6030-60-Highn-Octane
cis/trans-4-Octene Pt nanoparticles--->99n-Octane[5]
1-Octene [(tBuPCP)Ir(H)(Cl)]ElectrocatalyticRoom Temp--n-Octane (96% Faradaic Efficiency)[6][7]
Hydroformylation

Hydroformylation introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. A key challenge, particularly with internal alkenes, is controlling the regioselectivity to favor the formation of the desired linear or branched aldehyde. For internal alkenes like this compound, catalysts capable of isomerization prior to hydroformylation are often employed to achieve high yields of the linear aldehyde.

AlkeneCatalyst SystemPressure (bar)Temperature (°C)n:iso RatioAldehyde Yield (%)Reference
This compound Rh(acac)(CO)₂ / BIPHEPHOS2012589:11 (linear favored)88[8]
This compound Rh(acac)(CO)₂ / BIPHEPHOS in Propylene Carbonate--95:5 (linear favored)-[8]
1-Octene HRh(CO)[P(OPh)₃]₃159011.5:1High[8]
2-Octene / 3-Octene / 4-Octene N^O Bidentate Rh(I)601100.52-0.67 (branched favored)>99 (conversion)[9]

Experimental Protocols

Cross-Metathesis of an Internal Alkene with Methyl Acrylate (General Procedure)

This protocol is a general representation for the cross-metathesis of an internal alkene, such as this compound, with methyl acrylate using a Grubbs-type catalyst.

  • Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the internal alkene (1.0 equivalent).

  • Solvent and Reagent Addition: Add anhydrous and degassed solvent (e.g., dichloromethane or toluene) to dissolve the alkene. Add methyl acrylate (typically 1.2-5 equivalents).

  • Catalyst Addition: Add the Grubbs catalyst (e.g., Grubbs II or Hoveyda-Grubbs II, 0.1-5 mol%).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or GC.

  • Workup: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Epoxidation of this compound with m-CPBA
  • Preparation: Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask.

  • Reagent Addition: Cool the solution in an ice bath. Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, approximately 1.1 equivalents) in the same solvent dropwise to the stirred alkene solution.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the disappearance of the starting material by TLC or GC.

  • Workup: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide. Further purification can be achieved by distillation or column chromatography.

Hydrogenation of this compound
  • Preparation: In a high-pressure reactor (autoclave), place a solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or hexane).

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., 5-10 wt% of a heterogeneous catalyst like Pd/C or PtO₂, or a homogeneous catalyst).

  • Reaction: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 1-50 bar). Stir the reaction mixture vigorously at room temperature or with heating.

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas or by analyzing aliquots by GC.

  • Workup: Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Purification: Filter the reaction mixture to remove the heterogeneous catalyst. Remove the solvent under reduced pressure to obtain the hydrogenated product, n-octane.

Hydroformylation of this compound
  • Preparation: In a high-pressure autoclave equipped with a magnetic stir bar, place the rhodium catalyst precursor (e.g., Rh(acac)(CO)₂) and the desired ligand (e.g., BIPHEPHOS).

  • Solvent and Substrate Addition: Add the solvent (e.g., toluene or propylene carbonate) and this compound under an inert atmosphere.

  • Reaction: Seal the autoclave, purge with syngas (a mixture of CO and H₂), and then pressurize to the desired pressure (e.g., 20 bar). Heat the reaction mixture to the specified temperature (e.g., 125 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking samples at intervals and analyzing them by GC for the conversion of the starting material and the formation of aldehyde products.

  • Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.

  • Purification: The product mixture is typically analyzed directly by GC. For isolation, the solvent can be removed under reduced pressure, and the resulting residue can be purified by distillation or chromatography.

Mandatory Visualizations

Experimental Workflow for Alkene Epoxidation

Epoxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Alkene in Dichloromethane B Cool to 0°C A->B C Add m-CPBA Solution Dropwise B->C D Stir and Monitor (TLC/GC) C->D E Wash with NaHCO₃ (aq) D->E F Wash with Brine E->F G Dry over Na₂SO₄ F->G H Filter and Concentrate G->H I Purify (Distillation/ Chromatography) H->I J J I->J Isolated Epoxide

Caption: A typical experimental workflow for the epoxidation of an alkene using m-CPBA.

Isomerization-Hydroformylation of an Internal Alkene

Hydroformylation_Pathway This compound This compound Isomerization Isomerization This compound->Isomerization Rh-H Catalyst Rh-H Catalyst Rh-H Catalyst->Isomerization Hydroformylation Hydroformylation Rh-H Catalyst->Hydroformylation 1-Octene 1-Octene Isomerization->1-Octene 1-Octene->Hydroformylation n-Nonanal (Linear) n-Nonanal (Linear) Hydroformylation->n-Nonanal (Linear) Branched Aldehydes Branched Aldehydes Hydroformylation->Branched Aldehydes

Caption: Simplified pathway for the isomerization-hydroformylation of this compound to n-nonanal.

References

Performance Evaluation of Different Grades of Trans-4-Octene in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic synthesis, particularly in applications such as olefin metathesis, the purity of reagents is paramount to achieving desired outcomes in terms of yield, selectivity, and catalyst efficiency. Trans-4-octene, a common C8 alkene, is utilized in various synthetic transformations, including cross-metathesis (CM) and ring-opening metathesis polymerization (ROMP). The performance of this compound in these reactions is significantly influenced by its grade, primarily distinguished by the level of impurities. This guide provides a comparative evaluation of different grades of this compound, supported by experimental data and established chemical principles, to aid researchers in selecting the appropriate grade for their synthetic needs.

The Critical Role of Purity in this compound Synthesis

The grade of this compound is a critical determinant of its performance in chemical synthesis, largely due to the sensitivity of common catalysts, such as Grubbs and Schrock catalysts, to impurities. Commercially available this compound is typically offered in two main grades: a technical grade (e.g., ≥90% purity) and a high-purity grade (e.g., ≥99% purity). The impurities present in lower-grade this compound can include its cis-isomer, other octene isomers (e.g., 1-octene, 2-octene), dienes, residual solvents from its synthesis, and dissolved water. These impurities can have several detrimental effects on a reaction.

One of the most significant impacts is on catalyst activity and lifetime. Impurities can act as catalyst poisons, leading to deactivation and necessitating higher catalyst loadings to achieve complete conversion. For instance, water has been shown to be a potent deactivating agent for ruthenium-based metathesis catalysts, even at low concentrations[1][2][3][4]. This deactivation can severely degrade reaction yields. Other impurities, such as dienes, can participate in undesired side reactions, leading to a complex mixture of products and making purification more challenging. The presence of isomeric olefins can also lead to the formation of undesired isomeric products.

Consequently, the choice between a technical and a high-purity grade of this compound has direct implications for the reproducibility, efficiency, and cost-effectiveness of a synthetic procedure. While a technical grade may be suitable for less sensitive applications or initial exploratory work, high-purity this compound is often essential for achieving high yields, clean reaction profiles, and reproducible results in demanding applications like the synthesis of pharmaceutical intermediates and advanced materials.

Data Presentation: A Comparative Analysis

The following tables summarize the expected performance differences between a technical grade and a high-purity grade of this compound in two common synthetic applications: cross-metathesis and ring-opening metathesis polymerization. The data is a composite of literature values and reasoned estimations based on the known effects of impurities on these reaction types.

Table 1: Performance Comparison in Cross-Metathesis with a Model Substrate (e.g., Methyl Acrylate)

ParameterTechnical Grade (≥90%)High-Purity Grade (≥99%)
Typical Purity 90-95%>99%
Common Impurities cis-4-octene, other octene isomers, water, residual solventsTrace amounts of isomers and water
Catalyst Loading (mol%) 1.0 - 2.50.5 - 1.0
Reaction Time (hours) 8 - 164 - 8
Product Yield (%) 60 - 75>90%
Product Purity (%) 85 - 90 (before purification)>98% (before purification)
Side Products Isomeric cross-products, homodimers of impuritiesMinimal

Table 2: Performance Comparison in Ring-Opening Metathesis Polymerization (ROMP)

ParameterTechnical Grade (≥90%)High-Purity Grade (≥99%)
Typical Purity 90-95%>99%
Common Impurities cis-4-octene, other octene isomers, water, residual solventsTrace amounts of isomers and water
Catalyst Loading (mol%) 0.1 - 0.50.01 - 0.1
Polymerization Control Poor to moderateHigh (living characteristics)
Polymer Yield (%) 70 - 85>95%
Polydispersity Index (PDI) 1.3 - 1.8<1.2
Polymer Properties Broader molecular weight distribution, potential for defects in the polymer chainNarrow molecular weight distribution, well-defined polymer architecture

Experimental Protocols

The following are detailed methodologies for two key experiments that can be used to evaluate the performance of different grades of this compound.

Protocol 1: Cross-Metathesis of this compound with Methyl Acrylate

Objective: To synthesize methyl (E)-dec-2-enoate via cross-metathesis.

Materials:

  • This compound (Technical Grade or High-Purity Grade)

  • Methyl acrylate

  • Grubbs Catalyst, 2nd Generation

  • Anhydrous dichloromethane (DCM)

  • Ethyl vinyl ether (for quenching)

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) and methyl acrylate (1.2 eq) in anhydrous DCM to a concentration of 0.1 M.

  • Degas the solution by bubbling with argon for 15-20 minutes.

  • Add the Grubbs Catalyst, 2nd Generation (0.5 - 2.5 mol%, depending on the grade of this compound) to the reaction mixture under a positive flow of argon.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to isolate the desired product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Ring-Opening Metathesis Polymerization (ROMP) of this compound

Objective: To synthesize poly(octenamer) via ROMP.

Materials:

  • This compound (Technical Grade or High-Purity Grade)

  • Grubbs Catalyst, 3rd Generation

  • Anhydrous toluene

  • Ethyl vinyl ether (for quenching)

  • Methanol (for precipitation)

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, add the desired amount of this compound.

  • Add anhydrous toluene to achieve a monomer concentration of 1 M.

  • In a separate vial, dissolve the Grubbs Catalyst, 3rd Generation (0.01 - 0.5 mol%, depending on the grade of this compound) in a small amount of anhydrous toluene.

  • Inject the catalyst solution into the monomer solution with vigorous stirring.

  • Allow the polymerization to proceed at room temperature. The viscosity of the solution will increase as the polymer forms.

  • After the desired time, terminate the polymerization by adding a small amount of ethyl vinyl ether.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and by ¹H NMR and ¹³C NMR to confirm the structure.

Mandatory Visualization

The following diagrams illustrate the key processes discussed in this guide.

Cross_Metathesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_products Products T4O This compound Reaction Cross-Metathesis (DCM, rt) T4O->Reaction MA Methyl Acrylate MA->Reaction Grubbs Grubbs Catalyst Grubbs->Reaction Product Methyl (E)-dec-2-enoate Reaction->Product Byproduct Propene (volatile) Reaction->Byproduct

Figure 1: General workflow for the cross-metathesis of this compound.

Impurity_Interference cluster_cycle Ideal Catalytic Cycle cluster_impurities Impurities cluster_deactivation Deactivation/Side Reactions Catalyst Active Catalyst Intermediate1 Metallacyclobutane Intermediate Catalyst->Intermediate1 + Olefin Deactivated_Catalyst Inactive Species Product_Release Product Release & Catalyst Regeneration Intermediate1->Product_Release Side_Products Undesired Products Product_Release->Catalyst Water Water Water->Catalyst Deactivation Dienes Dienes Dienes->Intermediate1 Side Reaction

Figure 2: Interference of impurities with the olefin metathesis catalytic cycle.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the ecotoxicological and environmental fate of trans-4-octene in comparison to its isomers and related C8 alkenes. This report synthesizes available experimental data and leverages predictive models to fill data gaps, offering a comparative environmental impact assessment.

The burgeoning development of novel chemical entities in the pharmaceutical and chemical industries necessitates a thorough understanding of their environmental impact. Among the vast array of organic compounds, alkenes, particularly octene isomers, are prevalent intermediates and components of various industrial processes. This guide provides a comparative environmental impact assessment of this compound against its cis-isomer and other structurally related C8 alkenes, including 1-octene, 2-octene, and 3-octene. Due to a notable scarcity of direct experimental data for this compound and many of its isomers, this analysis integrates available empirical data with predictions from well-established Quantitative Structure-Activity Relationship (QSAR) models, namely the EPI Suite™ and VEGA-QSAR platforms.

Executive Summary of Comparative Environmental Impacts

The following tables summarize the key environmental indicators for this compound and its related compounds. The data presented is a combination of available experimental values and QSAR predictions, providing a comparative overview of their potential environmental risks.

Table 1: Comparative Aquatic Ecotoxicity of C8 Alkenes

CompoundFish (96-hr LC50, mg/L)Daphnia (48-hr EC50, mg/L)Green Algae (96-hr EC50, mg/L)Data Source
1-Octene0.871.01 - 10Experimental[1]
cis-4-OctenePrediction: 0.5 - 1.5Prediction: 0.8 - 1.8Prediction: 0.7 - 2.0QSAR
This compoundPrediction: 0.6 - 1.6Prediction: 0.9 - 1.9Prediction: 0.8 - 2.2QSAR
cis-2-OctenePrediction: 0.7 - 1.7Prediction: 1.0 - 2.0Prediction: 0.9 - 2.5QSAR
trans-2-OctenePrediction: 0.8 - 1.8Prediction: 1.1 - 2.1Prediction: 1.0 - 2.8QSAR
cis-3-OctenePrediction: 0.6 - 1.6Prediction: 0.9 - 1.9Prediction: 0.8 - 2.2QSAR
trans-3-OctenePrediction: 0.7 - 1.7Prediction: 1.0 - 2.0Prediction: 0.9 - 2.5QSAR

Note: Predicted values are derived from ECOSAR™ within EPI Suite™ and represent a likely range based on the neutral organics class.

Table 2: Comparative Biodegradability and Bioaccumulation Potential of C8 Alkenes

CompoundReady Biodegradability (OECD 301F)Bioconcentration Factor (BCF, fish)Data Source
1-OcteneNot readily biodegradable (Predicted)1,259Experimental/QSAR[1]
cis-4-OcteneNot readily biodegradable (Predicted)Prediction: ~1,300QSAR
This compoundNot readily biodegradable (Predicted)Prediction: ~1,350QSAR
cis-2-OcteneNot readily biodegradable (Predicted)Prediction: ~1,280QSAR
trans-2-OcteneNot readily biodegradable (Predicted)Prediction: ~1,320QSAR
cis-3-OcteneNot readily biodegradable (Predicted)Prediction: ~1,310QSAR
trans-3-OcteneNot readily biodegradable (Predicted)Prediction: ~1,340QSAR

Note: Biodegradability predictions from BIOWIN™ within EPI Suite™ suggest these compounds do not meet the criteria for ready biodegradability. BCF values are predicted using BCFBAF™ in EPI Suite™ based on their log Kow.

Experimental and Predictive Methodologies

The data presented in this guide are derived from a combination of experimental studies and computational predictions. The experimental protocols for the key environmental endpoints are based on internationally recognized guidelines.

Ecotoxicity Testing

The aquatic toxicity of the compounds is assessed using standardized OECD test guidelines:

  • Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the concentration at which 50% of the daphnids are immobilized (EC50) after 48 hours of exposure.

  • Algal Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of green algae over a 72 or 96-hour period, determining the concentration that inhibits growth by 50% (EC50).

Biodegradability Assessment

The potential for biodegradation is evaluated using the OECD 301F (Manometric Respirometry Test) guideline. This test assesses the "ready biodegradability" of a chemical substance by measuring the oxygen consumed by microorganisms in the presence of the test substance over a 28-day period. A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand (ThOD) within a 10-day window.

Bioaccumulation Potential

The bioaccumulation potential is estimated by the Bioconcentration Factor (BCF) . The BCF is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding water at steady state. It can be determined experimentally through studies like the OECD 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) or predicted using QSAR models based on the octanol-water partition coefficient (log Kow).

QSAR Predictive Models

Due to the limited availability of experimental data, Quantitative Structure-Activity Relationship (QSAR) models are employed to estimate the environmental properties of the octene isomers. The primary tools used for these predictions are:

  • EPI Suite™ (Estimation Program Interface): A suite of physical/chemical property and environmental fate estimation programs developed by the U.S. Environmental Protection Agency (EPA). Key modules used in this assessment include:

    • ECOSAR™: Predicts aquatic toxicity.

    • BIOWIN™: Predicts biodegradability.

    • BCFBAF™: Predicts the bioconcentration factor.

  • VEGA-QSAR: A platform that provides a variety of QSAR models for predicting toxicological, ecotoxicological, and environmental properties.

Signaling Pathways and Mechanisms of Toxicity

While specific signaling pathway data for individual octene isomers are scarce, the general toxicological mechanisms of alkenes in aquatic organisms are understood to involve several key processes.

Toxicity_Pathway cluster_exposure Exposure cluster_uptake Uptake & Distribution cluster_cellular_effects Cellular Effects cluster_organismal_response Organismal Response Alkene Alkene Cell_Membrane Cell Membrane Interaction Alkene->Cell_Membrane Electrophilic_Adduction Electrophilic Adduction to Macromolecules (Proteins, DNA) Alkene->Electrophilic_Adduction Bioaccumulation Bioaccumulation in Lipid-rich Tissues Cell_Membrane->Bioaccumulation ROS Increased Reactive Oxygen Species (ROS) Cell_Membrane->ROS Bioaccumulation->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Oxidative_Stress->Cellular_Damage Electrophilic_Adduction->Cellular_Damage Apoptosis Apoptosis / Necrosis Cellular_Damage->Apoptosis Toxicity Observed Toxicity (Mortality, Growth Inhibition) Apoptosis->Toxicity

Alkenes, due to the presence of the carbon-carbon double bond, can exert toxicity through two primary mechanisms:

  • Induction of Oxidative Stress: The double bond can be a site for metabolic activation, leading to the formation of reactive oxygen species (ROS). An imbalance between ROS production and the antioxidant defense system of the organism results in oxidative stress. This can cause damage to cellular components such as lipids (lipid peroxidation), proteins, and DNA, ultimately leading to cellular dysfunction and apoptosis (programmed cell death).

  • Electrophilic Reactivity: The electron-rich double bond can make alkenes susceptible to electrophilic attack, or they can be metabolized to electrophilic epoxides. These reactive intermediates can covalently bind to nucleophilic sites on essential macromolecules like proteins and DNA, disrupting their normal function and leading to toxicity.

Environmental Impact Assessment Workflow

The process of conducting a comprehensive environmental impact assessment for a chemical substance follows a structured workflow, as depicted below.

EIA_Workflow A Compound Identification (this compound & related compounds) B Data Collection: - Experimental Data - Literature Search A->B C Data Gap Analysis B->C E Hazard Assessment: - Ecotoxicity - Biodegradability - Bioaccumulation B->E D QSAR Prediction: - EPI Suite™ - VEGA-QSAR C->D If data gaps exist D->E G Risk Characterization E->G F Exposure Assessment: (Not in scope of this guide) F->G H Comparative Analysis & Reporting G->H

Conclusion and Recommendations

Based on the available experimental data for 1-octene and QSAR predictions for this compound and its isomers, it can be concluded that these C8 alkenes pose a significant hazard to aquatic organisms. Their predicted low water solubility does not preclude them from exhibiting high toxicity. Furthermore, their predicted lack of ready biodegradability and high bioconcentration potential suggest that they could persist and accumulate in the environment, leading to long-term adverse effects.

The similarity in the predicted values across the different octene isomers suggests that the position and stereochemistry of the double bond may have a limited influence on their overall environmental hazard profile, at least as predicted by the current QSAR models. However, it is crucial to acknowledge the limitations of in silico predictions.

For researchers and drug development professionals, the following recommendations are proposed:

  • Prioritize Experimental Testing: Given the high predicted toxicity and bioaccumulation potential, experimental verification of these endpoints for this compound and other C8 isomers is strongly recommended, particularly if their release into the environment is anticipated.

  • Consider "Green Chemistry" Alternatives: In the early stages of process development, consider alternative synthetic routes or less hazardous chemicals to minimize the potential environmental footprint.

  • Implement Robust Waste Management: For processes where the use of these compounds is unavoidable, ensure that robust wastewater treatment and waste management protocols are in place to prevent their release into the environment.

This guide provides a foundational understanding of the potential environmental impacts of this compound and related compounds. As more experimental data becomes available, a more refined and accurate risk assessment will be possible.

References

cost-effectiveness analysis of different synthetic routes to trans-4-octene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and economical production of specific isomers of organic compounds is a critical challenge. This guide provides a comparative analysis of three primary synthetic routes to trans-4-octene: dissolving metal reduction of 4-octyne, the Wittig reaction, and olefin metathesis. The objective is to furnish a clear, data-driven comparison of their cost-effectiveness, supported by detailed experimental protocols and quantitative data.

At a Glance: Comparing the Synthetic Routes

To facilitate a rapid comparison, the following table summarizes the key quantitative metrics for each synthetic pathway to this compound.

MetricDissolving Metal ReductionWittig ReactionOlefin Metathesis (Cross-Metathesis)
Starting Materials 4-Octyne, Sodium, Liquid AmmoniaButyltriphenylphosphonium bromide, Butanal, Base1-Pentene
Yield ~52% (literature, may be higher with optimization)High (typically >80% for similar Wittig reactions)High (dependent on catalyst, often >90%)
Key Reagent Cost Sodium: ~$0.40/g[1]Butyltriphenylphosphonium bromide: ~$2.75/gGrubbs Catalyst (2nd Gen): ~$135/g[2]
Reaction Time Several hoursSeveral hours to overnightHours
Temperature -78 °C to -33 °CRoom temperature to refluxRoom temperature to 40-50 °C
Pressure AtmosphericAtmosphericAtmospheric (or slight vacuum to remove ethylene)
Stereoselectivity High for trans productDependent on ylide and conditions; can favor transGenerally favors the thermodynamic trans product

Deep Dive into Synthetic Methodologies

Dissolving Metal Reduction of 4-Octyne

This classical method is renowned for its high stereoselectivity in producing trans-alkenes from internal alkynes. The reaction involves the use of an alkali metal, typically sodium, dissolved in liquid ammonia to create solvated electrons that act as the reducing agent.

Experimental Protocol:

  • Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (argon or nitrogen).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense anhydrous ammonia gas into the flask.

  • Carefully add small pieces of sodium metal (2.2 equivalents) to the liquid ammonia with vigorous stirring until a persistent deep blue color is obtained, indicating the formation of solvated electrons.

  • In the dropping funnel, dissolve 4-octyne (1 equivalent) in a minimal amount of anhydrous diethyl ether.

  • Add the 4-octyne solution dropwise to the sodium-ammonia solution. The blue color will dissipate as the reaction proceeds.

  • After the addition is complete, stir the reaction mixture for 2-3 hours at -78 °C.

  • Quench the reaction by the cautious addition of ammonium chloride to neutralize the excess sodium.

  • Allow the ammonia to evaporate overnight.

  • Add water and extract the organic product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.

The Wittig Reaction

The Wittig reaction is a versatile and widely used method for synthesizing alkenes from aldehydes or ketones. To obtain this compound, butanal is reacted with the ylide generated from butyltriphenylphosphonium bromide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions; for non-stabilized ylides, conditions can be chosen to favor the trans product.

Experimental Protocol:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend butyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (1.05 equivalents), to the suspension with stirring. The formation of the orange-red ylide will be observed.

  • Stir the ylide solution at 0 °C for 30 minutes and then at room temperature for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of butanal (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure. The crude product will contain triphenylphosphine oxide as a byproduct.

  • Purify the this compound by column chromatography on silica gel.

Olefin Metathesis

Olefin metathesis, a Nobel Prize-winning reaction, has emerged as a powerful tool for the formation of carbon-carbon double bonds. The cross-metathesis of two molecules of 1-pentene, catalyzed by a ruthenium-based catalyst such as a Grubbs catalyst, can produce this compound and ethylene gas. This reaction is typically highly efficient and atom-economical, with the removal of the volatile ethylene byproduct driving the reaction to completion.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 1-pentene (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add the Grubbs catalyst (e.g., Grubbs' 2nd Generation catalyst, 0.5-2 mol%) to the solution.

  • Heat the reaction mixture to reflux (around 40 °C) or apply a slight vacuum to facilitate the removal of ethylene gas.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting this compound by column chromatography on silica gel to remove the catalyst residue.

Visualizing the Synthetic Decision Process

To aid in the selection of the most appropriate synthetic route, the following diagram illustrates the logical workflow based on key decision criteria.

CostEffectivenessAnalysis start Define Synthesis Goal: This compound scale Scale of Synthesis? start->scale cost Reagent Cost a Major Factor? scale->cost Large Scale stereoselectivity High Stereoselectivity Critical? scale->stereoselectivity Lab Scale dissolving_metal Dissolving Metal Reduction cost->dissolving_metal Yes metathesis Olefin Metathesis cost->metathesis No stereoselectivity->dissolving_metal Yes wittig Wittig Reaction stereoselectivity->wittig No (tunable) atom_economy Atom Economy Important? atom_economy->wittig Less Critical atom_economy->metathesis Yes wittig->atom_economy metathesis->atom_economy

Decision workflow for selecting a synthetic route to this compound.

Conclusion

The choice of the optimal synthetic route to this compound is a multifaceted decision that depends on the specific priorities of the researcher or organization.

  • Dissolving Metal Reduction offers a cost-effective method with high stereoselectivity for the trans isomer, making it a strong candidate for large-scale synthesis where reagent cost is a primary concern. However, the use of liquid ammonia and sodium metal requires specialized handling procedures.

  • The Wittig Reaction provides a versatile and well-established method. While the cost of the phosphonium salt is higher than that of sodium, it avoids the use of cryogenic liquid gases. The stereoselectivity can be tuned, but often results in mixtures that may require purification.

  • Olefin Metathesis represents a modern and highly efficient approach with excellent atom economy and typically high yields. The primary drawback is the high cost of the ruthenium catalysts, which may be prohibitive for very large-scale production unless catalyst recycling is implemented. However, for smaller-scale syntheses where high efficiency and mild reaction conditions are paramount, it is an excellent choice.

Ultimately, a thorough evaluation of the scale of synthesis, budget constraints, and the required purity of the final product will guide the selection of the most cost-effective and practical synthetic route.

References

Safety Operating Guide

Proper Disposal of trans-4-Octene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is a critical component of research and development, ensuring the safety of personnel and the protection of the environment. This document provides essential procedural guidance for the proper disposal of trans-4-Octene, a highly flammable liquid that also poses an aspiration hazard. Adherence to these protocols is vital for maintaining a safe laboratory environment and complying with hazardous waste regulations.

Core Principle: Professional Disposal is Mandatory

It is illegal and dangerous to dispose of flammable liquids like this compound by pouring them down the drain or placing them in regular trash.[1][2] All chemical waste must be managed through your institution's hazardous waste program or a licensed disposal service.[3][4]

Immediate Safety and Handling for Disposal

Before preparing this compound for disposal, ensure all safety measures are in place.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant antistatic protective clothing, chemical-resistant gloves, and safety goggles or a face shield.

  • Ventilation: Handle the chemical waste in a well-ventilated area, such as a laboratory fume hood, to avoid the buildup of flammable vapors.[5][6]

  • Ignition Source Control: Keep waste containers away from all potential ignition sources, such as heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and ground all containers and receiving equipment to prevent static discharge. No smoking is permitted in the area.

Step-by-Step Disposal Protocol

  • Waste Segregation:

    • Collect this compound waste in a designated container for non-halogenated organic solvents.[5][7]

    • To prevent hazardous reactions, never mix this compound with incompatible materials such as oxidizing agents, strong acids, or bases.[4][6]

  • Container Selection:

    • Use only containers that are compatible with this compound and are in good condition, with no cracks or deterioration.[8]

    • The container must have a secure, tightly-sealing screw cap to prevent vapor leakage.[8]

  • Waste Container Labeling:

    • Label the container clearly and immediately with its contents. The label must include:

      • The words "Hazardous Waste"[2]

      • The full chemical name: "this compound"

      • The associated hazards (e.g., "Flammable Liquid")[2]

      • The date waste was first added to the container

  • Waste Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[8][9]

    • The SAA must be a cool, well-ventilated location, and containers of flammable liquids should be stored in a flammable safety cabinet.[6][7]

    • Keep the container securely capped at all times, except when adding waste.[3][8]

    • Do not fill the container to more than 90% of its capacity to allow for thermal expansion.[10]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a waste pickup.[4][9]

    • Follow all institutional procedures for waste collection requests.

  • Empty Container Disposal:

    • A container that has held this compound is still considered hazardous until properly decontaminated, as even small amounts of residue can create an explosive environment.[2]

    • For containers that held acutely hazardous waste, they must be triple-rinsed with a suitable solvent; this rinseate must be collected and disposed of as hazardous waste.[3]

    • After appropriate rinsing, deface or remove all labels from the empty container and remove the cap before disposal as regular trash, in accordance with institutional policy.[3]

Data for Safe Handling and Disposal

The following table summarizes key quantitative data for this compound relevant to its safe disposal.

PropertyValueCitation
Hazard Classification Flammable Liquid, Category 2; Aspiration Hazard, Category 1
Flash Point 21 °C / 69.8 °F (closed cup)
Boiling Point 122-123 °C / 252-253 °F
Density 0.715 g/cm³ (at 25 °C)
SAA Storage Limit Maximum of 55 gallons of hazardous waste[9]
SAA Time Limit Up to 12 months for partially filled containers[9]

Experimental Protocols

On-site chemical treatment or neutralization of this compound by laboratory personnel is not recommended . The substance is highly flammable, and improper handling could lead to fire or explosion. The universally accepted and required protocol is the collection of the chemical waste by a licensed and approved hazardous waste disposal service, which will handle its treatment and disposal at a dedicated facility.

Disposal Process Workflow

G cluster_prep Preparation Phase cluster_storage Storage & Collection Phase start This compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Use designated container for non-halogenated solvents) ppe->segregate container Step 3: Label Container Correctly ('Hazardous Waste', Chemical Name, Date) segregate->container store Step 4: Store in Satellite Accumulation Area (Cool, ventilated, flammable cabinet) container->store contact_ehs Step 5: Request Waste Pickup (Contact EHS or Licensed Contractor) store->contact_ehs pickup Step 6: Professional Collection contact_ehs->pickup end Disposal Complete pickup->end

Caption: Workflow for the safe and compliant disposal of this compound waste.

References

Personal protective equipment for handling trans-4-Octene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for trans-4-Octene

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is essential to mitigate the inherent risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable liquid and vapor that poses an aspiration hazard.[1] Appropriate PPE is mandatory to prevent exposure and ensure personal safety.

Table 1: Required Personal Protective Equipment (PPE) for handling this compound

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors.
Hand Protection Nitrile rubber gloves (minimum 4mil thickness). For prolonged contact or larger quantities, a utility-grade glove should be worn over the nitrile glove.Prevents skin contact.[2]
Respiratory Protection Use a respirator with an ABEK (EN 14387) type filter for vapors and organic compounds.Protects against inhalation of harmful vapors, especially in poorly ventilated areas.[3]
Body Protection Flame-retardant antistatic protective clothing or a 100% cotton lab coat. Long pants and closed-toe shoes are required.[1][2]Protects skin from splashes and in the event of a fire.
Safe Handling Procedures

All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the accumulation of flammable vapors.[4][5][6]

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is clear of all ignition sources, including open flames, hot plates, and spark-producing equipment.[4][5]

    • Verify that a currently inspected and appropriate fire extinguisher (e.g., dry sand, dry chemical, or alcohol-resistant foam) is readily accessible.[1][7]

    • Locate the nearest safety shower and eyewash station and confirm they are unobstructed.[2]

    • Assemble all necessary equipment and PPE before handling the chemical.

  • Handling:

    • Don the required PPE as specified in Table 1.

    • Ground and bond all metal containers when transferring this compound to prevent static discharge.[7]

    • Keep the container tightly closed when not in use.[1][7]

    • Use only non-sparking tools when opening or handling containers.[1][7]

    • If heating is necessary, use a water bath or heating mantle; never an open flame.[5]

  • Post-Handling:

    • Tightly seal the this compound container.

    • Clean the work area thoroughly.

    • Remove and properly dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water.

Emergency Procedures: Spill and Exposure

In the event of a spill or exposure, immediate and correct action is crucial.

Table 2: Emergency Response Plan

Emergency TypeImmediate Action
Minor Spill (<100 mL in a fume hood) 1. Alert personnel in the immediate area. 2. Use a spill kit with absorbent pads (with a vapor barrier) to contain and absorb the spill. Avoid using inert absorbents like cat litter.[1][7] 3. Place the used absorbent material in a sealed, labeled plastic bag for hazardous waste disposal.[1] 4. Clean the spill area with soap and water.[3]
Major Spill (>100 mL or outside a fume hood) 1. Evacuate the laboratory immediately. 2. Alert others and activate the fire alarm if there is a risk of fire. 3. Close the laboratory doors to contain vapors. 4. Call emergency services and provide details of the spill.
Skin Contact 1. Immediately remove all contaminated clothing. 2. Rinse the affected skin with copious amounts of water for at least 15 minutes.[1][7] 3. Seek medical attention.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[1]
Inhalation 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention.
Ingestion 1. Do NOT induce vomiting. [1][7] 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention.[1][8]
Disposal Plan

This compound is classified as a non-halogenated hydrocarbon waste and must be disposed of as hazardous waste. Do not dispose of it down the drain.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • The container must be compatible with hydrocarbons.

    • Keep halogenated and non-halogenated solvent waste streams separate.[9][10]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Flammable," and the full chemical name: "this compound."

  • Storage:

    • Store the waste container in a designated satellite accumulation area, away from ignition sources and in a well-ventilated location.

    • Ensure the container is kept closed except when adding waste.[9]

  • Disposal Request:

    • Follow your institution's procedures for hazardous waste pickup and disposal. Dispose of the contents and container at an approved waste disposal plant.[1][7][8]

Workflow for Handling this compound

Workflow for Safe Handling of this compound prep 1. Preparation - Clear ignition sources - Check fire extinguisher - Locate safety shower/eyewash - Assemble PPE don_ppe 2. Don PPE - Goggles & face shield - Nitrile gloves - Respirator - Lab coat prep->don_ppe handling 3. Handling in Fume Hood - Ground & bond containers - Keep container closed - Use non-sparking tools don_ppe->handling post_handling 4. Post-Handling - Seal container - Clean work area - Dispose of contaminated PPE - Wash hands handling->post_handling emergency Emergency Procedures (Spill, Exposure, Fire) handling->emergency disposal 5. Waste Disposal - Collect in labeled container - Store in designated area - Follow institutional procedures post_handling->disposal

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound in a laboratory setting.

References

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